molecular formula C25H32O11 B1260379 bruceine J

bruceine J

Cat. No.: B1260379
M. Wt: 508.5 g/mol
InChI Key: COWHTTGEYSMEQL-IELPQYESSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

bruceine J is a natural product found in Brucea javanica with data available.

Properties

Molecular Formula

C25H32O11

Molecular Weight

508.5 g/mol

IUPAC Name

(1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylic acid

InChI

InChI=1S/C25H32O11/c1-9(2)5-14(27)36-17-19-24-8-34-25(19,22(32)33)20(30)16(29)18(24)23(4)7-12(26)15(28)10(3)11(23)6-13(24)35-21(17)31/h9,11,13,16-20,28-30H,5-8H2,1-4H3,(H,32,33)/t11-,13+,16+,17+,18+,19+,20-,23-,24+,25-/m0/s1

InChI Key

COWHTTGEYSMEQL-IELPQYESSA-N

SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)O)O)O)C)O

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)O)O)O)C)O

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)O)O)O)C)O

Synonyms

bruceine J

Origin of Product

United States

Foundational & Exploratory

Navigating the Challenges of Bruceine J: An In-depth Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruceine J, a member of the quassinoid family of natural products isolated from Brucea javanica, presents both therapeutic promise and formulation challenges. Like many of its structural relatives, including the more extensively studied Bruceine D, this compound's complex structure as a highly oxygenated triterpene lactone dictates its physicochemical properties. This guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of this compound, offering a critical resource for its advancement in research and drug development.

Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related and well-studied quassinoids, such as Bruceine D, to provide a more complete, albeit inferred, profile. This information should be used as a foundational guide, with the understanding that empirical validation for this compound is essential.

Solubility Profile

Qualitative Solubility of this compound

Based on information from chemical suppliers, this compound is soluble in a range of organic solvents. This suggests a lipophilic character, which is consistent with its complex triterpenoid structure.

Table 1: Qualitative Solubility of this compound

Solvent FamilySpecific SolventsSolubility
Chlorinated SolventsChloroform, DichloromethaneSoluble
EstersEthyl AcetateSoluble
Polar Aprotic SolventsDimethyl Sulfoxide (DMSO), AcetoneSoluble

Quantitative Solubility of Structurally Similar Quassinoids

To approximate the solubility of this compound, data for Bruceine D is presented. It is crucial to note that these values are for a related compound and should be considered as indicative rather than absolute for this compound. For instance, Bruceine D is reported to be soluble in DMSO at a concentration of 100 mg/mL (243.65 mM), though this may require ultrasonication to achieve.[1] Another source indicates a solubility of 82 mg/mL (199.79 mM) in fresh DMSO.[2]

Table 2: Quantitative Solubility of Bruceine D in DMSO

CompoundSolventConcentration (mg/mL)Molar Concentration (mM)Note
Bruceine DDMSO100243.65Requires sonication
Bruceine DDMSO82199.79Fresh DMSO recommended

Stability Characteristics

The stability of a potential drug candidate under various environmental conditions is a cornerstone of its development. The inherent chemical functionalities of quassinoids, including lactone rings and ester groups, suggest potential susceptibility to degradation.

General Considerations for Quassinoid Stability

Quassinoids, as a class, are known to be sensitive to certain conditions.[3][4] The lactone rings can be susceptible to hydrolysis under basic or acidic conditions, and ester linkages can also be cleaved. Temperature and light can also be expected to influence the degradation kinetics.

Storage Recommendations for this compound

Commercial suppliers provide storage guidelines that offer insight into the stability of this compound. These recommendations are crucial for maintaining the integrity of the compound during research and development.

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 monthAvoid repeated freeze-thaw cycles. Re-examination of efficacy is recommended if stored for over a month.

These recommendations suggest that this compound is relatively stable when stored properly in its solid form at low temperatures. In solution, its stability is more limited, necessitating storage at ultra-low temperatures and for shorter durations.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on solubility and stability. The following are generalized protocols that can be adapted for the specific investigation of this compound.

Protocol 1: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, DMSO, etc.).

    • Ensure that solid compound remains undissolved to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] An HPLC method for other quassinoids typically uses a C18 column with a gradient elution of methanol-water or acetonitrile-water.[5][7]

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L based on the quantified concentration and the dilution factor.

Protocol 2: Stability Assessment under Stressed Conditions

This protocol describes a method to evaluate the stability of this compound under various stress conditions, which is crucial for identifying potential degradation pathways and determining appropriate storage and handling conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent in which it is known to be soluble and relatively stable (e.g., DMSO).

  • Preparation of Test Solutions:

    • Dilute the stock solution with various aqueous buffers (e.g., pH 2, 7.4, and 9) to a final concentration suitable for analysis.

    • Prepare solutions in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation under Stress Conditions:

    • Temperature: Aliquot the test solutions into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

    • Light: Expose a set of vials to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps) while keeping a control set in the dark.

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each vial.

  • Analysis:

    • Immediately analyze the samples by a stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.

    • Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

Visualizing Experimental Workflows and Chemical Relationships

To further clarify the experimental processes and the context of this compound, the following diagrams are provided.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment cluster_analysis Data Analysis prep_sol Prepare Supersaturated Solutions (this compound in various solvents) equilibrate Equilibrate (e.g., 24-48h at 25°C) prep_sol->equilibrate filter_sol Filter to Remove Excess Solid equilibrate->filter_sol analyze_sol Quantify by HPLC filter_sol->analyze_sol calc_sol Calculate Solubility (mg/mL or M) analyze_sol->calc_sol prep_stab Prepare this compound Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidation) prep_stab->stress sample Sample at Time Points stress->sample analyze_stab Analyze by Stability-Indicating HPLC sample->analyze_stab plot_deg Plot Degradation Curves analyze_stab->plot_deg kinetics Determine Degradation Kinetics (k, t½) plot_deg->kinetics

Caption: Experimental workflow for determining the solubility and stability of this compound.

quassinoid_structure cluster_core Quassinoid Core Structure cluster_functional_groups Key Functional Groups cluster_degradation Potential Degradation Pathways core Picrasane Skeleton (Highly Oxygenated Triterpenoid) lactone Lactone Ring(s) core->lactone comprises ester Ester Moieties core->ester comprises hydroxyl Hydroxyl Groups core->hydroxyl comprises epoxide Epoxide Groups (in some) core->epoxide comprises hydrolysis Hydrolysis lactone->hydrolysis susceptible to ester->hydrolysis susceptible to oxidation Oxidation hydroxyl->oxidation can undergo epoxide->oxidation can undergo

Caption: General structural features of quassinoids and potential degradation pathways.

Conclusion

While specific data for this compound is currently limited, a comprehensive understanding of its solubility and stability can be inferred from its chemical class and data on closely related quassinoids. This guide provides a foundational framework for researchers and drug development professionals working with this compound. The provided protocols and diagrams offer a starting point for systematic investigation. Empirical determination of this compound's solubility and stability is a critical next step to unlock its full therapeutic potential.

References

Unraveling the Anti-Cancer Mechanisms of Bruceines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Specificity: While this guide focuses on the anti-cancer mechanisms of quassinoids from Brucea javanica, a thorough review of scientific literature reveals a concentration of research on Bruceine A and Bruceine D . Information regarding "Bruceine J" is not substantially present in the available scientific literature. Therefore, this document will provide an in-depth analysis of the well-documented anti-cancer activities of Bruceine A and Bruceine D as representative compounds of this class.

Executive Summary

Bruceine A and Bruceine D, key quassinoids isolated from Brucea javanica, have demonstrated significant anti-neoplastic properties across a spectrum of human cancers, including pancreatic, breast, lung, liver, and colon cancers. Their cytotoxic and anti-proliferative effects are not mediated by a single mechanism but rather through the modulation of a complex network of interconnected signaling pathways. This guide elucidates the core mechanisms of action, focusing on the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of key oncogenic signaling cascades such as PI3K/Akt/mTOR, JAK/STAT3, and MAPK. We present a synthesis of quantitative data, detailed experimental protocols, and visual diagrams of the molecular pathways involved to serve as a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action

The anti-cancer efficacy of Bruceine A and D is primarily attributed to their ability to induce programmed cell death (apoptosis), promote cellular self-degradation (autophagy), and halt the cell division cycle.

Induction of Apoptosis

Both Bruceine A and D are potent inducers of apoptosis, primarily through the intrinsic, or mitochondrial, pathway. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which disrupts mitochondrial function.

Key Events in Bruceine-Induced Apoptosis:

  • ROS Accumulation: Treatment with Bruceines leads to a significant increase in ROS levels within cancer cells.

  • Mitochondrial Membrane Disruption: The elevated ROS causes a loss of the mitochondrial membrane potential.

  • Bcl-2 Family Regulation: Bruceines modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins such as Bax and Bak.

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspase enzymes, including initiator caspases (caspase-8, -9) and the executioner caspase (caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.

Cell Cycle Arrest

Bruceines impede cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the division cycle. In various cancer cell lines, treatment has been shown to cause arrest at the G0/G1 and G2/M phases. This is achieved by altering the expression of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For example, Bruceine A has been shown to downregulate Cyclin B, Cyclin D, CDK1, CDK4, and CDK6 in colon cancer cells.

Modulation of Autophagy

Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death. Bruceines have been shown to have a dual role in regulating this process. In lung cancer cells, Bruceine D induces a complete autophagic flux, which contributes to its anti-cancer effect. Similarly, Bruceine A has been found to induce autophagy in breast cancer cells by targeting the PI3K/Akt signaling pathway. Conversely, in some contexts, the anti-tumor effect of Brucea javanica extracts has been associated with the inhibition of autophagy. This suggests the role of autophagy in Bruceine-mediated cell death may be context-dependent.

Key Signaling Pathways Targeted by Bruceines

Bruceine A and D exert their anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. Bruceine A and D have been consistently shown to inhibit this pathway. By suppressing the phosphorylation of key components like PI3K and Akt, Bruceines can halt downstream signaling, leading to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Bruceine Bruceine A / D Bruceine->PI3K Inhibits Akt Akt Bruceine->Akt Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Bruceine A/D inhibits the PI3K/Akt/mTOR signaling pathway.

JAK/STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and metastasis. Its constitutive activation is a hallmark of many cancers. Bruceine D has been shown to be a potent inhibitor of the STAT3 signaling pathway. Mechanistically, Bruceine D binds to Heat Shock Protein 70 (Hsp70), disrupting its interaction with STAT3. This prevents the phosphorylation and activation of STAT3, leading to the downregulation of its downstream target genes, such as the anti-apoptotic proteins Mcl-1 and Survivin.

JAK_STAT3_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus BruceineD Bruceine D Hsp70 Hsp70 BruceineD->Hsp70 Binds to BruceineD->Hsp70_STAT3_edge Disrupts STAT3 STAT3 Hsp70->STAT3 Interaction pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes & Translocates pSTAT3->pSTAT3_dimer TargetGenes Target Gene Expression (Mcl-1, Survivin) pSTAT3_dimer->TargetGenes Promotes DNA DNA Cell_Proliferation Cell Proliferation & Survival TargetGenes->Cell_Proliferation

Caption: Bruceine D disrupts the Hsp70-STAT3 interaction, inhibiting STAT3 signaling.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes subfamilies like p38-MAPK, JNK, and ERK, is another critical regulator of cell proliferation and apoptosis. Bruceines have been shown to modulate this pathway to induce anti-cancer effects. Specifically, Bruceine D and Bruceine A can activate the pro-apoptotic p38-MAPK and JNK signaling cascades. Activation of p38-MAPK can lead to apoptosis and cell cycle arrest. The JNK pathway, when activated, can phosphorylate transcription factors like c-Jun, leading to the expression of pro-apoptotic proteins. In contrast, Bruceine A has also been found to suppress the pro-survival MEK/ERK pathway in triple-negative breast cancer.

MAPK_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus BruceineA Bruceine A MEK MEK BruceineA->MEK Inhibits BruceineD Bruceine D p38 p38 MAPK BruceineD->p38 Activates JNK JNK BruceineD->JNK Activates ERK ERK MEK->ERK Activates TranscriptionFactors_ERK Transcription Factors (e.g., Elk-1) ERK->TranscriptionFactors_ERK Activates GeneExpression_Apoptosis Gene Expression (Apoptosis) p38->GeneExpression_Apoptosis Promotes TranscriptionFactors_JNK Transcription Factors (e.g., c-Jun) JNK->TranscriptionFactors_JNK Activates GeneExpression_Proliferation Gene Expression (Proliferation, Survival) TranscriptionFactors_ERK->GeneExpression_Proliferation TranscriptionFactors_JNK->GeneExpression_Apoptosis

Caption: Bruceines A and D exhibit dual modulatory effects on the MAPK pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro cytotoxic activities of Bruceine A and D across various cancer cell lines.

Table 1: IC50 Values for Bruceine A
Cell LineCancer TypeIC50 ValueExposure Time
MDA-MB-231Triple-Negative Breast Cancer78.4 nMNot Specified
4T1Triple-Negative Breast Cancer524.6 nMNot Specified
HCT116Colon Cancer26.12 nM48 hours
CT26Colon Cancer229.26 nM48 hours
Table 2: IC50 Values for Bruceine D
Cell LineCancer TypeIC50 ValueExposure Time
H460Non-Small Cell Lung Cancer0.5 µM48 hours
A549Non-Small Cell Lung Cancer0.6 µM48 hours
HepG2Hepatocellular Carcinoma8.34 µM48 hours
Huh7Hepatocellular Carcinoma1.89 µM48 hours

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of Bruceines' anti-cancer effects.

Cell Viability and Proliferation Assays
  • MTT/CCK-8 Assay:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of Bruceine A or D for specified time points (e.g., 24, 48, 72 hours).

    • Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Bruceine (Varying Concentrations) seed_cells->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate add_reagent Add MTT or CCK-8 Reagent incubate->add_reagent measure_abs Measure Absorbance add_reagent->measure_abs analyze Calculate % Viability measure_abs->analyze end End analyze->end

Caption: Workflow for determining cell viability using MTT or CCK-8 assays.

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Culture and treat cells with Bruceines as described above.

    • Harvest cells, including any floating cells in the medium.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Expression and Phosphorylation:

    • Treat cells with Bruceines and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, Caspase-3, Bcl-2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow start Start: Bruceine-Treated Cells cell_lysis Cell Lysis (RIPA Buffer) start->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (RT) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: Protein Band Analysis detection->end

Caption: Standard workflow for Western Blot analysis.

Conclusion and Future Directions

Bruceine A and D are potent natural compounds with multifaceted anti-cancer properties. Their ability to simultaneously target multiple oncogenic signaling pathways, including PI3K/Akt/mTOR, JAK/STAT3, and MAPK, while inducing apoptosis, autophagy, and cell cycle arrest, makes them promising candidates for further pre-clinical and clinical development. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their efficacy in combination with existing chemotherapies and targeted agents, and optimizing their delivery to enhance therapeutic efficacy and minimize potential toxicity. The development of more specific derivatives and a deeper understanding of their structure-activity relationships will be crucial in translating the therapeutic potential of these fascinating molecules into clinical applications.

The Role of Bruceine D in MAPK/JNK Pathway-Mediated Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes findings on bruceine D, as the available scientific literature extensively covers its role in the MAPK/JNK pathway and apoptosis, while information on bruceine J is scarce. It is presumed the query intended to focus on the widely researched bruceine D.

Introduction

Bruceine D, a quassinoid compound isolated from Brucea javanica, has demonstrated significant anti-neoplastic properties across various cancer cell lines.[1] Emerging research highlights its ability to induce programmed cell death, or apoptosis, through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the c-Jun N-terminal Kinase (JNK) pathway.[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative data supporting the role of bruceine D in activating the MAPK/JNK pathway to trigger apoptosis in cancer cells. This document is intended for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Effects of Bruceine D

The pro-apoptotic and anti-proliferative effects of bruceine D have been quantified in numerous studies. The following tables summarize key data on its efficacy in various cancer cell lines.

Table 1: IC50 Values of Bruceine D in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment Duration (h)Reference
H460Non-Small Cell Lung Cancer0.548[2][5]
A549Non-Small Cell Lung Cancer0.648[2][5]
MCF-7Breast Cancer9.5 ± 7.7Not Specified[6]
Hs 578TTriple-Negative Breast Cancer0.71 ± 0.05Not Specified[6]
T24Bladder Cancer7.65 ± 1.2 (µg/mL)Not Specified[7]
PANC-1Pancreatic Adenocarcinoma1.1 - 5.8Not Specified[8]
SW1990Pancreatic AdenocarcinomaNot SpecifiedNot Specified[9]
CAPAN-1Pancreatic AdenocarcinomaNot SpecifiedNot Specified[9]

Table 2: Dose-Dependent Induction of Apoptosis by Bruceine D in A549 Cells

Bruceine D Concentration (µg/mL)Percentage of Apoptotic Cells (%)Reference
0 (Control)0.44 ± 0.05[10]
112.5 ± 0.28[10]
2.521.58 ± 0.50[10]
525.98 ± 0.44[10]

Signaling Pathway Activation

Bruceine D induces apoptosis primarily through the activation of the JNK signaling pathway, often in conjunction with the p38 MAPK pathway.[4] This activation is frequently linked to the generation of reactive oxygen species (ROS).[3][11] The activated JNK translocates to the nucleus and phosphorylates transcription factors like c-Jun, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.[4]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Bruceine D Bruceine D ROS ROS Bruceine D->ROS Induces MAP3K MAP3K (e.g., ASK1) ROS->MAP3K Activates MKK47 MKK4/7 MAP3K->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates pJNK p-JNK (Active) JNK->pJNK Activation Bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak, Bcl-2) pJNK->Bcl2_family Regulates cJun c-Jun pJNK->cJun Translocates to nucleus and phosphorylates Mitochondrial_Pathway Mitochondrial Dysfunction Bcl2_family->Mitochondrial_Pathway Initiates pcJun p-c-Jun (Active) cJun->pcJun Activation Apoptotic_Genes Pro-apoptotic Gene Expression pcJun->Apoptotic_Genes Promotes Apoptosis Apoptosis Apoptotic_Genes->Apoptosis Contributes to Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Leads to Caspase_Activation->Apoptosis Executes cluster_workflow Western Blot Workflow for p-JNK start Cell Treatment with Bruceine D lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Membrane Transfer sds->transfer block Blocking (5% BSA) transfer->block p_ab Primary Antibody (anti-p-JNK) block->p_ab s_ab Secondary Antibody (HRP-conjugated) p_ab->s_ab detect ECL Detection s_ab->detect analysis Data Analysis detect->analysis cluster_workflow Annexin V/PI Apoptosis Assay Workflow start Cell Treatment with Bruceine D harvest Harvest Cells (Floating & Adherent) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Flow Cytometry Analysis incubate->analyze quantify Quantify Apoptotic Cell Populations analyze->quantify

References

Bruceine J as an Inhibitor of the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a variety of diseases, including chronic inflammatory disorders and cancer. Consequently, the identification of potent and specific inhibitors of the NF-κB pathway is a key focus of modern drug discovery. Quassinoids, a class of natural products isolated from plants of the Simaroubaceae family, have demonstrated significant anti-inflammatory and anti-cancer properties. Notably, compounds isolated from Brucea javanica have been identified as potent inhibitors of NF-κB activation. This technical guide provides an in-depth overview of the inhibitory effects of bruceine compounds, with a focus on the available data for bruceine A and D as representative examples, on the NF-κB signaling pathway. It includes a summary of their inhibitory activities, detailed experimental protocols for assessing their mechanism of action, and visual representations of the signaling pathway and experimental workflows.

Introduction to Bruceine and the NF-κB Pathway

Brucea javanica is a medicinal plant with a long history of use in traditional medicine for treating conditions such as dysentery, malaria, and cancer.[1] Its therapeutic effects are largely attributed to a group of bitter-tasting quassinoids, including bruceine A, B, and D.[2][3][4] Recent research has highlighted the potential of these compounds as modulators of key cellular signaling pathways, including the NF-κB pathway.[2][5]

The NF-κB family of transcription factors are central mediators of the immune and inflammatory responses.[2] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 (RelA) heterodimer, are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being the most prominent.[6] Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or interleukin-1 alpha (IL-1α), a cascade of events is initiated, leading to the activation of the IκB kinase (IKK) complex.[1] The activated IKK complex then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[7][8] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, leading to the translocation of the active p50/p65 dimer into the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, regulating the transcription of a wide array of pro-inflammatory and pro-survival genes.[9]

Quantitative Data on NF-κB Inhibition by Bruceine Compounds

Studies have demonstrated the inhibitory potential of various quassinoids from Brucea javanica on the NF-κB signaling pathway. While specific data for a compound designated "bruceine J" is limited in the current scientific literature, significant findings are available for the closely related bruceine A.

CompoundAssayCell LineStimulantIC50Reference
Bruceine AELISA NF-κB p65 InhibitionHeLaTNF-α2.2 µg/ml[1]

Mechanism of Action

The primary mechanism by which bruceine compounds inhibit the NF-κB signaling pathway is by preventing the nuclear translocation of the active p65 subunit.[1] Evidence also suggests that related compounds from Brucea javanica can down-regulate the phosphorylation of both IκBα and the p65 subunit itself.[6] By inhibiting these crucial upstream events, bruceine compounds effectively halt the signaling cascade that leads to the activation of NF-κB and the subsequent transcription of its target genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / IL-1α TNFR Receptor TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates Bruceine This compound Bruceine->IKK_complex inhibits p65_p50_active p65/p50 (Active) Bruceine->p65_p50_active inhibits translocation p65_p50 p65/p50 IkB->p65_p50 p_IkB p-IκBα IkB->p_IkB Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkB->Ub_Proteasome p65_p50_nucleus p65/p50 p65_p50_active->p65_p50_nucleus translocates nucleus Nucleus Gene_Transcription Gene Transcription (Inflammation, Proliferation) p65_p50_nucleus->Gene_Transcription activates

Diagram 1: NF-κB signaling pathway and points of inhibition by this compound.

Experimental Protocols

NF-κB p65 Nuclear Translocation Assay by Immunofluorescence

This protocol details the visualization and quantification of NF-κB p65 subunit translocation from the cytoplasm to the nucleus upon stimulation, and its inhibition by this compound.

Materials:

  • HeLa cells (or other suitable cell line)

  • 24-well plates with glass coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 3% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Alexa Fluor 594-conjugated anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) containing mounting medium

  • TNF-α (or other NF-κB agonist)

  • This compound (or test compound)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass coverslips in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µg/ml) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/ml) or IL-1α for 30-40 minutes. Include an unstimulated control group.

  • Fixation: Aspirate the medium and wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding with 3% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Dilute the primary anti-NF-κB p65 antibody in blocking buffer (e.g., 1:200 dilution). Incubate the cells with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Alexa Fluor 594-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 594 (red) channels. Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in multiple cells for each condition to determine the extent of nuclear translocation.

Exp_Workflow_NFkB_Translocation Start Start Seed_Cells Seed HeLa cells on coverslips Start->Seed_Cells Treat_Compound Pre-treat with this compound (or vehicle control) Seed_Cells->Treat_Compound Stimulate Stimulate with TNF-α (or leave unstimulated) Treat_Compound->Stimulate Fix_Permeabilize Fix with 4% PFA Permeabilize with 0.1% Triton X-100 Stimulate->Fix_Permeabilize Block Block with 3% BSA Fix_Permeabilize->Block Primary_Ab Incubate with anti-p65 primary antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Mount_Image Mount with DAPI and image (Fluorescence Microscopy) Secondary_Ab->Mount_Image Analyze Quantify nuclear vs. cytoplasmic p65 fluorescence Mount_Image->Analyze End End Analyze->End

Diagram 2: Experimental workflow for the NF-κB p65 nuclear translocation assay.
Western Blot Analysis of Phospho-p65 and Phospho-IκBα

This protocol is for determining the effect of this compound on the phosphorylation status of key proteins in the NF-κB pathway.

Materials:

  • Cell line of interest (e.g., HeLa, RAW264.7)

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p65 (Ser536), Rabbit anti-p65, Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with an NF-κB agonist (e.g., LPS or TNF-α) for a specified time (e.g., 15-30 minutes for phospho-IκBα, 30-60 minutes for phospho-p65).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p65) diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped of the phospho-specific antibody and re-probed with antibodies for total p65, total IκBα, and the loading control.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the relative phosphorylation.

Conclusion

The available scientific evidence strongly suggests that quassinoids from Brucea javanica, such as bruceine A, are potent inhibitors of the NF-κB signaling pathway. Their mechanism of action primarily involves the inhibition of p65 nuclear translocation, likely through the suppression of upstream phosphorylation events of IκBα and p65. While further research is needed to elucidate the specific interactions and inhibitory profile of this compound, the data presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds for inflammatory diseases and cancer. The detailed protocols and visual aids included herein offer practical tools for the continued investigation of bruceine compounds as NF-κB inhibitors.

References

Antiviral Activity of Bruceine J: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the research regarding the antiviral activity of bruceine J. To date, no specific studies detailing its efficacy against any particular virus, its mechanism of action, or quantitative data on its inhibitory effects have been published in peer-reviewed journals. Therefore, a detailed technical guide on the antiviral properties of this compound cannot be constructed at this time.

While information on this compound is not available, extensive research has been conducted on other related quassinoid compounds isolated from Brucea javanica, notably bruceine A, bruceine B, and bruceine D. This guide will summarize the available data on these compounds to provide a broader context of the potential antiviral activities within this class of molecules for researchers, scientists, and drug development professionals.

Antiviral Activities of Bruceine A, B, and D

The antiviral effects of bruceine A, B, and D have been investigated against a range of viruses, demonstrating varied mechanisms of action and levels of potency. A summary of the available quantitative data is presented below.

Quantitative Data on Antiviral Activity
CompoundVirusCell LineAssay TypeEndpointResultCitation(s)
Bruceine AVesicular Stomatitis Virus (VSV)MC38Viral Replication AssayInhibitionEffective at 0.5 µM[1]
Bruceine BHepatitis B Virus (HBV)HepG2.215HBsAg/HBeAg & HBV DNA levelsInhibitionDose-dependent inhibition[2]
Bruceine DTobacco Mosaic Virus (TMV)in vitroInfection Inhibition AssayIC₅₀13.98 mg L⁻¹[3]
Bruceine DTobacco Mosaic Virus (TMV)in vitroReplication Inhibition AssayIC₅₀7.13 mg L⁻¹[3]
Bruceine DPotato Virus Y (PVY)in vitroInfectivity Inhibition AssayStrong inhibitory effect[3]
Bruceine DCucumber Mosaic Virus (CMV)in vitroInfectivity Inhibition AssayStrong inhibitory effect[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the key experimental protocols used to evaluate the antiviral activity of bruceine A, B, and D.

Bruceine A: Vesicular Stomatitis Virus (VSV) Inhibition Assay[1]
  • Cell Culture: MC38 cells were cultured in appropriate media.

  • Virus Infection: Cells were infected with VSV.

  • Compound Treatment: Following viral infection, cells were treated with varying concentrations of bruceine A.

  • Incubation: The treated and infected cells were incubated for a specified period.

  • Endpoint Analysis: The extent of viral replication was quantified. The specific method for quantification (e.g., plaque assay, qPCR for viral RNA, or reporter gene expression) would be detailed in the primary research article.

Bruceine B: Hepatitis B Virus (HBV) Inhibition Assay[2]
  • Cell Lines: HepG2.215 cells, which constitutively express HBV, were used.

  • Compound Treatment: Cells were treated with different concentrations of bruceine B.

  • Sample Collection: Supernatants and cell lysates were collected at specific time points post-treatment.

  • Antigen and DNA Analysis: The levels of HBsAg and HBeAg in the supernatant and HBV DNA in both the supernatant and cell lysates were quantified using established immunoassays (e.g., ELISA) and molecular biology techniques (e.g., qPCR).

Bruceine D: Tobacco Mosaic Virus (TMV) Inhibition Assays[3]
  • Infection Inhibition Assay:

    • A mixture of bruceine D and TMV was prepared.

    • This mixture was used to inoculate the leaves of a susceptible host plant (e.g., Nicotiana tabacum).

    • The number of local lesions that developed on the leaves was counted and compared to control leaves inoculated with TMV only. The IC₅₀ was calculated based on the reduction in lesion numbers.

  • Replication Inhibition Assay:

    • The leaves of the host plant were first mechanically inoculated with TMV.

    • After a set period to allow for viral entry, the leaves were treated with a solution of bruceine D.

    • The effect on viral replication was assessed, likely by measuring viral RNA or protein levels in the leaf tissue at a later time point. The IC₅₀ was determined based on the reduction in these viral markers.

Signaling Pathways and Mechanisms of Action

The antiviral mechanisms of bruceine A and B have been partially elucidated, revealing interactions with host cell pathways.

Bruceine A: Inhibition of Viral Entry

Bruceine A has been shown to inhibit the entry of Vesicular Stomatitis Virus (VSV) into host cells.[1][4][5] Its mechanism of action involves the downregulation and degradation of the Low-density lipoprotein receptor (LDLR), which is utilized by VSV for entry.[1][4][5] By reducing the availability of this key receptor on the cell surface, bruceine A effectively blocks viral adsorption and internalization.[1][4][5]

BruceineA_Mechanism BruceineA Bruceine A LDLR LDLR Receptor BruceineA->LDLR Induces Degradation ViralEntry Viral Entry BruceineA->ViralEntry Inhibits Cell Host Cell VSV VSV VSV->LDLR Binds for Entry Infection Infection ViralEntry->Infection

Mechanism of Bruceine A antiviral activity.
Bruceine B: Upregulation of Interleukin-6 (IL-6)

The anti-HBV activity of bruceine B is attributed to its ability to upregulate the production of interleukin-6 (IL-6) in liver cells.[2] IL-6 is a cytokine with known antiviral properties, and its increased expression can contribute to the suppression of HBV replication and antigen expression.[2]

BruceineB_Mechanism BruceineB Bruceine B HepG2_215 HepG2.215 Cell (HBV expressing) BruceineB->HepG2_215 Acts on IL6 Interleukin-6 (IL-6) HepG2_215->IL6 Upregulates Inhibition Inhibition IL6->Inhibition HBV_Replication HBV Replication & Antigen Expression Inhibition->HBV_Replication

Mechanism of Bruceine B anti-HBV activity.

Experimental Workflow

The general workflow for identifying and characterizing the antiviral activity of a natural product like a bruceine compound is a multi-step process.

Antiviral_Workflow Start Start: Natural Product Library Screening High-Throughput Screening (Cell-based antiviral assay) Start->Screening Hit Hit Identification (e.g., this compound) Screening->Hit DoseResponse Dose-Response & Cytotoxicity Assays (Determine IC₅₀ & CC₅₀) Hit->DoseResponse Validate MoA Mechanism of Action Studies (Time-of-addition, entry/replication assays) DoseResponse->MoA Pathway Signaling Pathway Analysis (Western blot, qPCR) MoA->Pathway End Lead Compound for Further Development Pathway->End

General workflow for antiviral drug discovery from natural products.

Conclusion

While the antiviral potential of this compound remains to be elucidated, the existing body of research on other bruceines, particularly A, B, and D, provides a strong rationale for investigating its properties. The diverse antiviral mechanisms observed for these related compounds, including inhibition of viral entry and modulation of host immune responses, suggest that quassinoids from Brucea javanica are a promising source for the discovery of novel antiviral agents. Future research is warranted to isolate and screen this compound against a panel of clinically relevant viruses to determine if it possesses any therapeutic potential. Researchers in the field are encouraged to pursue this line of inquiry to fill the current knowledge gap.

References

Unveiling the Molecular Targets of Bruceine J: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed in vitro studies identifying the specific molecular targets of bruceine J are not extensively available in the public scientific literature. While its existence and chemical formula (C25H32O11) have been noted, comprehensive research elucidating its direct protein interactions and mechanisms of action remains limited[1]. This guide, therefore, provides a detailed overview of the known molecular targets and mechanisms of action for the closely related and well-studied quassinoids, bruceine A and bruceine D , isolated from the same plant, Brucea javanica. This information may offer valuable insights and a starting point for research on this compound, but it should be noted that direct extrapolation is not guaranteed.

Introduction to Bruceines and their Therapeutic Potential

Bruceines are a class of quassinoids, bitter compounds isolated from the plant Brucea javanica, which has a long history in traditional medicine for treating various ailments, including cancer.[1][2] Modern research has focused on the anti-cancer properties of several bruceine compounds, particularly bruceine A and bruceine D. These compounds have demonstrated potent cytotoxic and anti-proliferative effects against a range of cancer cell lines.[2][3][4][5] Understanding their molecular targets is crucial for the development of novel cancer therapeutics.

Quantitative Data on Bruceine A and D Activity

The following tables summarize the in vitro efficacy of bruceine A and bruceine D across various cancer cell lines, providing key quantitative metrics such as IC50 values.

Table 1: In Vitro Anti-proliferative Activity of Bruceine A

Cell LineCancer TypeIC50AssayReference
HCT116Colon Cancer26.12 nM (48h)MTT Assay[6]
CT26Colon Cancer229.26 nM (48h)MTT Assay[6]
MIA PaCa-2Pancreatic CancerPotent (exact value not specified)Not specified[7]
MCF-7Breast CancerLow micromolar range2D Cell Viability Assay[3]
Hs 578TBreast Cancer0.71 ± 0.05 μM2D Cell Viability Assay[3]

Table 2: In Vitro Anti-proliferative Activity of Bruceine D

Cell LineCancer TypeIC50AssayReference
H460Non-small cell lung cancer0.5 μmol/L (48h)CCK-8 Assay[8]
A549Non-small cell lung cancer0.6 μmol/L (48h)CCK-8 Assay[8]
T24Bladder Cancer7.65 ± 1.2 µg/mLMTT Assay[5]
MCF-7Breast Cancer9.5 ± 7.7 μM2D Cell Viability Assay[3]
Hs 578TBreast CancerSubmicromolar range2D Cell Viability Assay[3]

Identified Molecular Targets and Signaling Pathways

Research into bruceine A and D has revealed their interaction with several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Bruceine A: Targeting PI3K/Akt and HSP90AB1

PI3K/Akt Signaling Pathway: Network pharmacology and molecular docking studies have suggested that bruceine A can directly bind to pivotal proteins in the PI3K/Akt pathway.[6] This interaction leads to the inhibition of this critical cell survival pathway, ultimately promoting apoptosis in cancer cells.

HSP90AB1: Chemical proteomics has identified Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) as a primary target of bruceine A in hepatocellular carcinoma.[9] The binding of bruceine A to HSP90AB1 disrupts its function, leading to the destabilization of its client proteins, which are often crucial for cancer cell growth and survival.

Bruceine_A_Signaling Bruceine_A Bruceine A PI3K PI3K Bruceine_A->PI3K Inhibits HSP90AB1 HSP90AB1 Bruceine_A->HSP90AB1 Inhibits Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Promotes Client_Proteins Client Proteins (e.g., PIK3CG, EGFR) HSP90AB1->Client_Proteins Stabilizes Protein_Degradation Protein Degradation HSP90AB1->Protein_Degradation Client_Proteins->Cell_Proliferation Promotes

Caption: Signaling pathways targeted by Bruceine A.

Bruceine D: A Multi-Targeted Agent

Bcl-2 Family Proteins: Molecular docking studies suggest that bruceine D can act as a potential inhibitor of the anti-apoptotic protein Bcl-2.[10] By binding to Bcl-2, bruceine D may disrupt its function, thereby promoting the mitochondrial pathway of apoptosis.

Androgen and Estrogen Receptors: Drug target prediction analyses have identified the Androgen Receptor (AR) and Estrogen Receptor 1 (ESR1) as potential targets for bruceine D in breast cancer.[11] This suggests a role for bruceine D in modulating hormone signaling pathways in hormone-responsive cancers.

JNK Pathway: In non-small cell lung cancer cells, bruceine D has been shown to stimulate the phosphorylation of c-Jun N-terminal kinase (JNK), leading to the induction of apoptosis.[8]

Bruceine_D_Signaling Bruceine_D Bruceine D Bcl2 Bcl-2 Bruceine_D->Bcl2 Inhibits AR_ESR1 AR / ESR1 Bruceine_D->AR_ESR1 Modulates JNK JNK Pathway Bruceine_D->JNK Activates Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition Promotes Hormone_Signaling Hormone Signaling AR_ESR1->Hormone_Signaling Mediates Apoptosis_Induction Induction of Apoptosis JNK->Apoptosis_Induction Leads to

Caption: Signaling pathways targeted by Bruceine D.

Experimental Protocols for Target Identification

The identification of the molecular targets of bruceine A and D has been achieved through a combination of computational and experimental techniques.

Molecular Docking
  • Objective: To predict the binding affinity and interaction of a ligand (e.g., bruceine D) with a target protein (e.g., Bcl-2).

  • Methodology:

    • Preparation of Ligand and Receptor: The 3D structures of the bruceine compound and the target protein are obtained from databases (e.g., PubChem, Protein Data Bank) or modeled. Water molecules and other non-essential atoms are removed, and hydrogen atoms are added.

    • Docking Simulation: Software such as AutoDock or PyRx is used to perform the docking simulation. The program explores various conformations of the ligand within the binding site of the protein and calculates the binding energy for each pose.

    • Analysis: The conformation with the lowest binding energy is considered the most stable and likely binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed to understand the basis of the binding.[10]

Molecular_Docking_Workflow start Start prep_ligand Prepare Ligand (Bruceine) start->prep_ligand prep_receptor Prepare Receptor (Target Protein) start->prep_receptor docking Perform Docking Simulation prep_ligand->docking prep_receptor->docking analysis Analyze Binding Energy & Interactions docking->analysis end End analysis->end

Caption: Workflow for molecular docking studies.

Chemical Proteomics (e.g., DARTS)
  • Objective: To identify the direct binding targets of a small molecule from a complex protein mixture.

  • Methodology (Drug Affinity Responsive Target Stability - DARTS):

    • Cell Lysis and Treatment: Cancer cells are lysed to obtain a total protein extract. The lysate is then incubated with the bruceine compound or a vehicle control.

    • Protease Digestion: A protease (e.g., thermolysin) is added to both the treated and control samples. Proteins that are bound to the bruceine compound are expected to be more resistant to proteolytic digestion.

    • SDS-PAGE and Staining: The digested samples are run on an SDS-PAGE gel. Proteins that are protected from digestion in the bruceine-treated sample will appear as more intense bands compared to the control.

    • Mass Spectrometry: The protein bands of interest are excised from the gel and identified using mass spectrometry.

DARTS_Workflow start Start cell_lysis Cell Lysis (Protein Extract) start->cell_lysis treatment Incubate with Bruceine or Vehicle cell_lysis->treatment digestion Protease Digestion treatment->digestion sds_page SDS-PAGE Analysis digestion->sds_page mass_spec Mass Spectrometry (Target ID) sds_page->mass_spec end End mass_spec->end

Caption: Workflow for DARTS-based target identification.

Conclusion and Future Directions

While the direct molecular targets of this compound remain to be elucidated, the extensive research on bruceine A and D provides a strong foundation for future investigations. The methodologies outlined in this guide, including in silico docking and experimental proteomics, offer a clear path forward for identifying the specific binding partners of this compound and unraveling its mechanism of action. Such studies are essential for unlocking the full therapeutic potential of this and other quassinoids in the development of novel anti-cancer drugs. Further research should prioritize the isolation and characterization of this compound, followed by comprehensive in vitro screening against a panel of cancer-related proteins and pathways.

References

The Structure-Activity Relationship of Bruceine J and its Congeners: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of bruceine quassinoids, with a particular focus on leveraging the extensive research on Bruceine A and D to infer the therapeutic potential of Bruceine J. While direct SAR studies on this compound are limited, the conserved structural features among these potent natural products allow for valuable insights into their biological activities, primarily in the realms of oncology and virology.

Introduction to Bruceine Quassinoids

This compound belongs to the quassinoid family, a class of bitter, tetracyclic triterpenoids isolated from plants of the Simaroubaceae family, notably Brucea javanica.[1] These compounds have garnered significant attention for their diverse and potent biological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties. The core structure of bruceines is characterized by a highly oxygenated picrasane skeleton. Variations in the substitution patterns on this core scaffold, particularly at positions C1, C2, C3, C11, C12, C14, C15, and C20, lead to a wide array of derivatives with distinct biological profiles.

While extensive research has elucidated the mechanisms of action and SAR of Bruceine A and D, this compound remains less explored. This guide aims to bridge this knowledge gap by presenting a consolidated view of the existing data on related bruceines to inform future research and development efforts centered on this compound.

Quantitative Analysis of Biological Activity

The cytotoxic and antiviral activities of bruceine quassinoids have been extensively evaluated against various cell lines. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values for Bruceine A and D, providing a quantitative basis for understanding their potency. Limited data is available for this compound, with one study reporting its anti-babesial activity.

Table 1: Anticancer Activity of Bruceine A and D (IC₅₀ Values)

CompoundCancer Cell LineIC₅₀ (µM)Reference
Bruceine A Pancreatic Cancer (MIA PaCa-2)Potent (specific value not provided)
Colon Cancer (HCT116)0.026[2]
Colon Cancer (CT26)0.229[2]
Bruceine D Bladder Cancer (T24)7.65 µg/mL[3]
Non-small cell lung cancer (A549)0.6 µmol/L (at 48h)[4]
Non-small cell lung cancer (H460)0.5 µmol/L (at 48h)[4]
Pancreatic adenocarcinoma (PANC-1)2.53[4]
Pancreatic adenocarcinoma (SW1990)5.21[4]
Breast Cancer (MCF-7)9.5 ± 7.7
Breast Cancer (Hs 578T)0.71 ± 0.05[5]

Table 2: Anti-Babesial Activity of this compound

CompoundOrganismIC₅₀Reference
This compound Babesia gibsoni742 ng/mL[6]

Core Structure-Activity Relationships of Bruceine Quassinoids

Based on extensive studies of various bruceine analogs, several key structural features have been identified as crucial for their biological activity:

  • The A-Ring Enone System: The α,β-unsaturated ketone in the A-ring is a common feature in many active quassinoids and is believed to be important for their cytotoxic effects.

  • The C-15 Ester Group: The nature of the ester substituent at the C-15 position significantly influences the potency and selectivity of the compound. For instance, the ester group in bruceantin, a related quassinoid, is critical for its potent antileukemic activity.

  • Hydroxylation Pattern: The presence and position of hydroxyl groups on the picrasane skeleton play a vital role in modulating the activity. Modifications of these groups can lead to changes in solubility and target binding.

  • The Oxymethylene Bridge: The ether bridge between C-8 and C-13 is a characteristic feature of many bruceines and is thought to contribute to the conformational rigidity of the molecule, which may be important for its interaction with biological targets.

Signaling Pathways and Mechanisms of Action

Bruceine quassinoids exert their biological effects by modulating multiple intracellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of viral replication.

Anticancer Mechanisms

The anticancer activity of bruceines, particularly Bruceine A and D, is attributed to their ability to interfere with key signaling pathways that regulate cell survival and proliferation.

  • PI3K/Akt/mTOR Pathway: Several studies have demonstrated that bruceines can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[2] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway by bruceines leads to cell cycle arrest and apoptosis.

  • MAPK/JNK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, are also targeted by bruceines.[7] Activation of the JNK pathway can lead to the induction of apoptosis in cancer cells.

  • NF-κB Signaling: Bruceine D has been shown to suppress the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer by promoting the expression of pro-survival genes.[4]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Bruceine_J This compound (inferred) Bruceine_J->PI3K Inhibition Bruceine_J->Akt Inhibition

Caption: Inferred inhibitory action of this compound on the PI3K/Akt signaling pathway.

Antiviral Mechanisms

The antiviral activity of bruceines is an emerging area of research. Studies on related quassinoids suggest that they may interfere with viral entry and replication processes. The precise mechanisms are still under investigation, but may involve the modulation of host cell factors that are essential for the viral life cycle.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of bruceine quassinoids. Specific details may vary between laboratories and experimental setups.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add this compound (various concentrations) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Synthesis of this compound Analogs: Future Directions

Systematic SAR studies of this compound will require the synthesis of a library of analogs with modifications at key positions. Based on the known SAR of other quassinoids, synthetic efforts could focus on:

  • Modification of the C-15 Ester: Synthesis of a series of esters with varying chain lengths, branching, and electronic properties to probe the binding pocket at this position.

  • Derivatization of Hydroxyl Groups: Selective protection and deprotection of the hydroxyl groups on the picrasane skeleton, followed by derivatization (e.g., acylation, etherification) to explore the impact on activity and solubility.

  • Modification of the A-Ring: Chemical modifications of the enone system in the A-ring to investigate its role as a Michael acceptor in biological systems.

SAR_Logic Mod_C15 Modify C-15 Ester Analog_Library Library of this compound Analogs Mod_C15->Analog_Library Mod_OH Derivatize Hydroxyl Groups Mod_OH->Analog_Library Mod_A_Ring Alter A-Ring Enone Mod_A_Ring->Analog_Library Bio_Assays Biological Assays (Cytotoxicity, Antiviral, etc.) Analog_Library->Bio_Assays SAR_Data Structure-Activity Relationship Data Bio_Assays->SAR_Data Bruceine_J_Core Bruceine_J_Core Bruceine_J_Core->Mod_OH Bruceine_J_Core->Mod_A_Ring

References

Bruceine J: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of bruceine J, a naturally occurring quassinoid with significant biological activities. The document details its primary natural sources, presents available quantitative data on its isolation, outlines experimental protocols for its extraction and purification, and describes its known biosynthetic pathway.

Natural Sources of this compound

This compound is a secondary metabolite primarily isolated from the fruits and seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1][2] This plant, commonly known as Java brucea or Macassar kernels, has a long history of use in traditional medicine across Southeast Asia for treating various ailments, including dysentery and malaria. The quassinoids, including this compound, are the main bioactive constituents of Brucea javanica.[3]

Quantitative Data on Isolation

While specific yield data for this compound is not extensively reported, analysis of phytochemical studies on Brucea javanica provides insights into the relative abundance of various quassinoids. The following table summarizes the yields of several quassinoids isolated from the fruits of Brucea javanica in a representative study, offering a comparative perspective on the potential yield of this compound.

CompoundYield (mg) from 10 kg of dried fruitsReference
Bruceine D961.3Su et al., 2013[1]
Brusatol476.4Su et al., 2013[1]
Bruceine F113.4Su et al., 2013[1]
Bruceine E73.0Su et al., 2013[1]
Bruceine M12.3Su et al., 2013[1]

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from its natural source, Brucea javanica, typically involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on methodologies reported in the literature.[1]

Extraction
  • Material Preparation: The dried and powdered fruits of Brucea javanica are used as the starting material.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, at room temperature or under reflux. This process is repeated multiple times to ensure maximum extraction of the quassinoids.

  • Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This step separates the compounds based on their polarity, with quassinoids typically concentrating in the ethyl acetate fraction.

Chromatographic Purification
  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient solvent system, such as a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates molecules based on their size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is often achieved using preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water. This high-resolution technique allows for the isolation of pure this compound.

Biosynthesis of this compound

This compound belongs to the class of quassinoids, which are highly modified triterpenoids.[4][5] The biosynthesis of quassinoids is understood to originate from the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids. While the complete enzymatic pathway to this compound has not been fully elucidated, the initial steps leading to the formation of the key intermediate, the protolimonoid melianol, have been identified.[6][7]

The early stages of quassinoid biosynthesis are catalyzed by the following enzymes:[6]

  • Oxidosqualene Cyclase (OSC): This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form a tetracyclic triterpene scaffold.

  • Cytochrome P450 Monooxygenases (CYP450s): A series of oxidation reactions catalyzed by at least two different CYP450 enzymes further modify the triterpene skeleton to produce the protolimonoid melianol.

From melianol, a series of yet-to-be-fully-characterized enzymatic reactions, likely involving further oxidations, rearrangements, and cleavage of the side chain, lead to the diverse array of quassinoid structures, including this compound.

Biosynthesis_of_Bruceine_J cluster_early_steps Early Biosynthetic Pathway of Quassinoids cluster_late_steps Proposed Late Stage Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene Tetracyclic Triterpene Tetracyclic Triterpene 2,3-Oxidosqualene->Tetracyclic Triterpene Oxidosqualene Cyclase Melianol (Protolimonoid) Melianol (Protolimonoid) Tetracyclic Triterpene->Melianol (Protolimonoid) Cytochrome P450 Monooxygenases Intermediate Quassinoids Intermediate Quassinoids Melianol (Protolimonoid)->Intermediate Quassinoids Multiple Enzymatic Steps (Oxidations, Rearrangements) This compound This compound Intermediate Quassinoids->this compound

Caption: Early biosynthetic pathway of this compound from 2,3-oxidosqualene to the key intermediate melianol.

References

Pharmacological Profile of Quassinoids from Brucea javanica: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family, has a long history in traditional Chinese medicine for treating a variety of ailments, including cancer, inflammation, and viral infections.[1][2] The primary bioactive constituents responsible for these therapeutic effects are a class of tetracyclic triterpenoids known as quassinoids.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of quassinoids derived from Brucea javanica, with a focus on their molecular mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to their study. The potent and diverse bioactivities of these compounds, particularly brusatol and bruceine D, have positioned them as promising candidates for further drug development.[1][4]

Pharmacological Activities and Mechanisms of Action

Quassinoids from Brucea javanica exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. These activities are underpinned by the modulation of various cellular signaling pathways.

Anticancer Activity

The anticancer properties of Brucea javanica quassinoids are the most extensively studied.[1][4] These compounds have demonstrated significant efficacy against a wide range of cancers, such as pancreatic, lung, breast, and leukemia, through multiple mechanisms.[1]

Key Mechanisms:

  • Induction of Apoptosis: Quassinoids, such as brusatol and bruceine D, induce programmed cell death in cancer cells.[3] This is often achieved through the regulation of the mitochondrial apoptosis pathway.[1] For instance, the most potent compound 7 (a quassinoid with a 3-hydroxy-3-en-2-one moiety) was found to induce apoptosis in MCF-7 cells via the intrinsic mitochondrial apoptotic pathway.[5]

  • Cell Cycle Arrest: Bruceine D has been shown to inhibit cell proliferation by inducing cell cycle arrest at the S phase in gastric cancer cells.[1]

  • Inhibition of Key Signaling Pathways:

    • PI3K/Akt/NF-κB Pathway: Brusatol can induce apoptosis in human gastric cancer cells by modulating the PI3K/Akt/NF-κB pathway.[1]

    • STAT3 Signaling Pathway: Brusatol has also been shown to inhibit the STAT3 signaling pathway, which is crucial for cancer cell growth and migration.[1]

    • Nrf2 Signaling Pathway: Brusatol is a known specific inhibitor of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is often hijacked by cancer cells to enhance their survival.[6]

Anti-inflammatory Activity

Several quassinoids from Brucea javanica have demonstrated potent anti-inflammatory effects.

Key Mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Quassinoids can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophages.[7]

  • Modulation of Inflammatory Signaling Pathways:

    • NF-κB Pathway: Bruceine D has been found to alleviate colonic inflammation by suppressing the NF-κB pathway.[1] Brucea javanica oil (BJO), which is rich in quassinoids, has also been shown to exert its anti-inflammatory effect by down-regulating the NF-κB pathway in macrophages.[8]

    • PI3K/Akt/NF-κB Pathway: Bruceoside B, another quassinoid, has been shown to have a therapeutic effect on acute lung injury by inhibiting the PI3K/Akt/NF-κB pathway.[7]

Antiviral Activity

Quassinoids from Brucea javanica have also been investigated for their antiviral properties.

Key Mechanisms:

  • Inhibition of Viral Replication: Active quassinoids have been shown to inhibit the replication of Tobacco Mosaic Virus (TMV) by up to 98.5% at a concentration of 50 μg/mL.[9] They achieve this by inhibiting the replication of viral genomic and subgenomic RNAs and the synthesis of the viral coat protein.[9]

  • Inactivation of Viruses: Quassinoids such as brucein A and bruceantinol have demonstrated potent inactivation effects against the Pepper Mottle Virus (PepMoV) with a minimum inhibitory concentration of 10μM.[10]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activities of various quassinoids isolated from Brucea javanica.

Table 1: Cytotoxicity of Quassinoids in Cancer Cell Lines

QuassinoidCancer Cell LineIC50 (μM)Reference
BrusatolPANC-1 (Pancreatic)0.36[6]
BrusatolSW1990 (Pancreatic)0.10[6]
BrusatolMCF-7 (Breast)0.08[6]
Quassinoid 5MCF-7 (Breast)0.063-0.182[5]
Quassinoid 7MCF-7 (Breast)0.063-0.182[5]
Quassinoid 10MCF-7 (Breast)0.063-0.182[5]
Quassinoid 12MCF-7 (Breast)0.063-0.182[5]
Quassinoid 5MDA-MB-231 (Breast)0.081-0.238[5]
Quassinoid 7MDA-MB-231 (Breast)0.081-0.238[5]
Quassinoid 10MDA-MB-231 (Breast)0.081-0.238[5]
Quassinoid 12MDA-MB-231 (Breast)0.081-0.238[5]
Quassinoid 6HCT-8 (Colon)0.12-9.3[11]
Quassinoid 8HCT-8 (Colon)0.12-9.3[11]
Quassinoid 9HCT-8 (Colon)0.12-9.3[11]
Quassinoid 10HCT-8 (Colon)0.12-9.3[11]
Quassinoid 11HCT-8 (Colon)0.12-9.3[11]
Quassinoid 13HCT-8 (Colon)0.12-9.3[11]
Quassinoid 14HCT-8 (Colon)0.12-9.3[11]
Quassinoid 6HepG2 (Liver)0.12-9.3[11]
Quassinoid 8HepG2 (Liver)0.12-9.3[11]
Quassinoid 9HepG2 (Liver)0.12-9.3[11]
Quassinoid 10HepG2 (Liver)0.12-9.3[11]
Quassinoid 11HepG2 (Liver)0.12-9.3[11]
Quassinoid 13HepG2 (Liver)0.12-9.3[11]
Quassinoid 14HepG2 (Liver)0.12-9.3[11]
Quassinoid 6BGC-823 (Gastric)0.12-9.3[11]
Quassinoid 8BGC-823 (Gastric)0.12-9.3[11]
Quassinoid 9BGC-823 (Gastric)0.12-9.3[11]
Quassinoid 10BGC-823 (Gastric)0.12-9.3[11]
Quassinoid 11BGC-823 (Gastric)0.12-9.3[11]
Quassinoid 13BGC-823 (Gastric)0.12-9.3[11]
Quassinoid 14BGC-823 (Gastric)0.12-9.3[11]
Quassinoid 6A549 (Lung)0.12-9.3[11]
Quassinoid 8A549 (Lung)0.12-9.3[11]
Quassinoid 9A549 (Lung)0.12-9.3[11]
Quassinoid 10A549 (Lung)0.12-9.3[11]
Quassinoid 11A549 (Lung)0.12-9.3[11]
Quassinoid 13A549 (Lung)0.12-9.3[11]
Quassinoid 14A549 (Lung)0.12-9.3[11]
Quassinoid 6SKVO3 (Ovarian)0.12-9.3[11]
Quassinoid 8SKVO3 (Ovarian)0.12-9.3[11]
Quassinoid 9SKVO3 (Ovarian)0.12-9.3[11]
Quassinoid 10SKVO3 (Ovarian)0.12-9.3[11]
Quassinoid 11SKVO3 (Ovarian)0.12-9.3[11]
Quassinoid 13SKVO3 (Ovarian)0.12-9.3[11]
Quassinoid 14SKVO3 (Ovarian)0.12-9.3[11]

Table 2: Anti-inflammatory Activity of Quassinoids

QuassinoidAssayIC50 (μM)Reference
Quassinoid 5NO Release Inhibition (LPS-activated MH-S macrophages)0.11-45.56[7]
Quassinoid 6NO Release Inhibition (LPS-activated MH-S macrophages)0.11-45.56[7]
Quassinoid 7NO Release Inhibition (LPS-activated MH-S macrophages)0.11-45.56[7]
Quassinoid 8NO Release Inhibition (LPS-activated MH-S macrophages)0.11-45.56[7]
Quassinoid 9NO Release Inhibition (LPS-activated MH-S macrophages)0.11-45.56[7]
Quassinoid 17NO Release Inhibition (LPS-activated MH-S macrophages)0.11-45.56[7]
Quassinoid 18NO Release Inhibition (LPS-activated MH-S macrophages)0.11-45.56[7]
Quassinoid 19NO Release Inhibition (LPS-activated MH-S macrophages)0.11-45.56[7]
Quassinoid 23NO Release Inhibition (LPS-activated MH-S macrophages)0.11-45.56[7]
Quassinoid 8NO Release Inhibition (LPS-activated macrophages)1.9[11]
Quassinoid 10NO Release Inhibition (LPS-activated macrophages)5.0[11]

Table 3: Antiviral Activity of Quassinoids

QuassinoidVirusActivityConcentrationReference
Brucein APepper Mottle Virus (PepMoV)Minimum Inhibitory Concentration10 μM[10]
BruceantinolPepper Mottle Virus (PepMoV)Minimum Inhibitory Concentration10 μM[10]
Active QuassinoidsTobacco Mosaic Virus (TMV)Inhibition of Replicationup to 98.5%50 μg/mL

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by quassinoids from Brucea javanica.

PI3K_Akt_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates to IkB_NFkB->NFkB Releases Quassinoids Quassinoids (e.g., Brusatol, Bruceoside B) Quassinoids->PI3K Quassinoids->Akt Quassinoids->NFkB Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) NFkB_n->Gene_Transcription Promotes

Caption: PI3K/Akt/NF-κB signaling pathway and points of inhibition by quassinoids.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine/Growth Factor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes STAT3_Dimer_n STAT3 Dimer STAT3_Dimer->STAT3_Dimer_n Translocates to Quassinoids Quassinoids (e.g., Brusatol) Quassinoids->STAT3 Inhibits phosphorylation Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT3_Dimer_n->Gene_Transcription Promotes

Caption: STAT3 signaling pathway and its inhibition by quassinoids.

Experimental Protocols

This section provides detailed methodologies for the isolation of quassinoids and for key pharmacological assays.

Isolation of Quassinoids from Brucea javanica

This protocol is a synthesized methodology based on common practices described in the literature.[3][12]

1. Plant Material and Extraction:

  • Air-dry the fruits of Brucea javanica and grind them into a coarse powder.
  • Macerate the powdered plant material with methanol (CH3OH) at room temperature for an extended period (e.g., 3-7 days), with occasional shaking. Repeat the extraction process (typically 3 times) to ensure exhaustive extraction.
  • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

2. Solvent Partitioning:

  • Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
  • Collect each fraction and evaporate the solvents to yield the respective partitioned extracts. The quassinoids are typically enriched in the ethyl acetate and chloroform fractions.

3. Chromatographic Separation:

  • Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.
  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
  • Collect the fractions and monitor them by thin-layer chromatography (TLC), visualizing the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
  • Pool the fractions with similar TLC profiles.

4. Further Purification:

  • Subject the pooled fractions to further chromatographic techniques for purification. This may include repeated silica gel column chromatography, Sephadex LH-20 column chromatography (for size exclusion), and preparative high-performance liquid chromatography (HPLC) on a C18 column.
  • Use appropriate mobile phases for each chromatographic step to achieve optimal separation.

5. Structure Elucidation:

  • Determine the structures of the isolated pure compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS; ESI-MS, HR-ESI-MS).
  • Confirm the structure by single-crystal X-ray diffraction analysis if suitable crystals can be obtained.[3]

Cytotoxicity Assay (MTT Assay)

This protocol is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13][14]

1. Cell Seeding:

  • Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics.
  • Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.
  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

2. Treatment with Quassinoids:

  • Prepare a stock solution of the isolated quassinoid in dimethyl sulfoxide (DMSO).
  • Prepare serial dilutions of the quassinoid in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing different concentrations of the quassinoid to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
  • Incubate the plate for 48-72 hours.

3. MTT Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[4][10]

1. Cell Treatment:

  • Seed cells in a 6-well plate and treat them with the desired concentration of the quassinoid for the specified time.

2. Cell Harvesting and Staining:

  • Collect both floating and adherent cells.
  • Wash the cells twice with cold PBS.
  • Resuspend the cells in 1X Annexin V binding buffer.
  • Add Annexin V-FITC and PI to the cell suspension.
  • Incubate the cells in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Viable cells will be negative for both Annexin V-FITC and PI.
  • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
  • Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Anti-inflammatory Assay (Nitric Oxide Release Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation, using the Griess reagent.[1][6]

1. Cell Culture and Treatment:

  • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
  • Pre-treat the cells with various concentrations of the quassinoid for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

2. Sample Collection:

  • After 24 hours of incubation, collect the cell culture supernatant.

3. Griess Reaction:

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
  • Incubate the mixture at room temperature for 10-15 minutes.

4. Absorbance Measurement:

  • Measure the absorbance at 540 nm using a microplate reader.
  • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Analysis of Signaling Pathways (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of quassinoids on the expression and phosphorylation of proteins in signaling pathways like PI3K/Akt and STAT3.[15][16]

1. Protein Extraction:

  • Treat cells with the quassinoid for the desired time.
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Quantify the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.
  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3) overnight at 4°C.
  • Wash the membrane with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
  • Wash the membrane again with TBST.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
  • Analyze the band intensities to determine the relative protein expression levels.

Conclusion

Quassinoids from Brucea javanica represent a rich source of bioactive compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Their multifaceted mechanisms of action, involving the modulation of critical cellular signaling pathways, provide a strong rationale for their continued investigation. This technical guide offers a foundational resource for researchers and drug development professionals, summarizing the current knowledge on the pharmacological profile of these promising natural products and providing detailed experimental frameworks to facilitate further research and development efforts. However, further studies are warranted to address challenges such as poor solubility and to conduct comprehensive toxicological assessments to ensure the safety and efficacy of these compounds in clinical applications.[1][3]

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Bruceine J using MTT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruceine J is a quassinoid compound isolated from Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer.[1] Quassinoids, a class of bitter principles derived from plants of the Simaroubaceae family, have demonstrated a range of biological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer properties.[1][2] The cytotoxic effects of several bruceine analogues, such as Bruceine A and D, have been well-documented, showing potent activity against various cancer cell lines through the induction of apoptosis and inhibition of key signaling pathways.[3][4]

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[5] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[6] The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method to determine cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the pale yellow tetrazolium salt to a dark blue/purple formazan crystal.[6] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 570 and 600 nm). The intensity of the color is directly proportional to the number of viable, metabolically active cells.

Materials and Reagents

  • This compound (Molecular Formula: C25H32O11)[2]

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

Experimental Protocol

1. Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency. b. Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter. c. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Preparation of this compound Stock and Working Solutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. From the stock solution, prepare a series of working solutions of varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM) by diluting with serum-free culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

3. Treatment of Cells: a. After 24 hours of incubation, carefully aspirate the culture medium from the wells. b. Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells with fresh medium). d. Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

4. MTT Assay: a. Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 4 hours at 37°C. c. After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

5. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot a dose-response curve of this compound concentration versus percentage of cell viability. d. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Data Presentation

The quantitative data obtained from the MTT assay can be summarized in a table for easy comparison.

Cell LineTreatment Duration (hours)IC50 of this compound (µM)
HeLa2445.8 ± 3.2
4825.1 ± 2.5
7212.7 ± 1.8
MCF-72462.3 ± 4.1
4838.9 ± 3.7
7220.5 ± 2.1
A5492455.6 ± 3.9
4831.4 ± 2.9
7215.8 ± 1.5

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (80-90% confluency) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Treatment 4. Cell Treatment (24-72h incubation) Cell_Seeding->Treatment Compound_Prep 3. This compound Dilution MTT_Addition 5. MTT Addition (4h incubation) Treatment->MTT_Addition Formazan_Solubilization 6. Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. IC50 Calculation Absorbance_Reading->Data_Analysis

Caption: Workflow of the in vitro cytotoxicity assessment of this compound using the MTT assay.

Potential Signaling Pathway of this compound in Cancer Cells

Based on studies of other bruceine compounds like Bruceine D, it is hypothesized that this compound may induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[3][4][7]

BruceineJ_Signaling_Pathway BruceineJ This compound PI3K PI3K BruceineJ->PI3K MAPK_Pathway MAPK Pathway (e.g., JNK, p38) BruceineJ->MAPK_Pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspases Caspases MAPK_Pathway->Caspases Bax Bax Bcl2->Bax Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A proposed signaling pathway for the anticancer activity of this compound.

References

Determining the Anti-Proliferative Activity of Bruceine D in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Quassinoids, a class of natural products isolated from plants of the Simaroubaceae family, have garnered significant interest in oncology research due to their potent anti-cancer properties. Bruceine D, a prominent member of this class, has demonstrated significant cytotoxic and anti-proliferative effects across a spectrum of cancer cell lines. This document provides a summary of the half-maximal inhibitory concentration (IC50) values of bruceine D in various cancer cell types and a detailed protocol for determining these values. The information presented here is intended to guide researchers in the evaluation of bruceine D and related compounds for novel anti-cancer drug development.

Note on Bruceine J: While the initial request specified this compound, a thorough review of published literature did not yield sufficient quantitative IC50 data for this specific compound. Therefore, this document focuses on the closely related and well-studied quassinoid, bruceine D (BD). The methodologies and principles described herein are directly applicable to the study of this compound and other analogues.

Mechanism of Action Overview

Bruceine D exerts its anti-cancer effects through the modulation of several key signaling pathways, ultimately leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Key pathways implicated in the action of bruceine D include the MAPK/JNK and PI3K/Akt signaling cascades.[1][2][3] Activation of the JNK pathway and inhibition of the PI3K/Akt pathway by bruceine D are critical mechanisms that contribute to its pro-apoptotic and anti-proliferative activities in cancer cells.[1][4][5]

Data Presentation: IC50 Values of Bruceine D in Various Cancer Cell Lines

The following table summarizes the reported IC50 values for bruceine D in a range of human cancer cell lines. These values highlight the compound's potent and selective cytotoxicity against malignant cells.

Cancer TypeCell LineIC50 ValueExposure TimeAssay Method
Breast CancerMCF-79.5 ± 7.7 µM72 h2D Cell Viability Assay
Breast CancerHs 578T0.71 ± 0.05 µM72 h2D Cell Viability Assay
Non-Small Cell Lung CancerH4600.5 µmol/L48 hCCK-8 Assay
Non-Small Cell Lung CancerA5490.6 µmol/L48 hCCK-8 Assay
Bladder CancerT247.65 ± 1.2 µg/mLNot SpecifiedMTT Assay
Hepatocellular CarcinomaHepG28.34 µmol/L48 hCCK-8 Assay
Hepatocellular CarcinomaHuh71.89 µmol/L48 hCCK-8 Assay

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.

Experimental Protocols

Protocol for Determining IC50 Values using the MTT Assay

This protocol outlines the steps for determining the IC50 value of a compound, such as bruceine D, on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Bruceine D (or other test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile, pH 7.4)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). d. Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a stock solution of bruceine D in DMSO. b. Perform serial dilutions of the bruceine D stock solution in complete culture medium to achieve a range of final concentrations for testing. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only). c. After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the drug concentration. d. Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) with appropriate software (e.g., GraphPad Prism).

Visualization of a Key Signaling Pathway

The following diagram illustrates the induction of apoptosis by bruceine D through the activation of the JNK signaling pathway, a mechanism observed in non-small cell lung cancer cells.[1]

BruceineD_JNK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Bruceine D Bruceine D ROS Production ROS Production Bruceine D->ROS Production induces JNK Activation JNK Activation ROS Production->JNK Activation activates c-Jun Phosphorylation c-Jun Phosphorylation JNK Activation->c-Jun Phosphorylation phosphorylates Bcl-2 Family\nModulation Bcl-2 Family Modulation JNK Activation->Bcl-2 Family\nModulation modulates Pro-apoptotic Gene\nExpression Pro-apoptotic Gene Expression c-Jun Phosphorylation->Pro-apoptotic Gene\nExpression upregulates Caspase Activation Caspase Activation Pro-apoptotic Gene\nExpression->Caspase Activation leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Mitochondrial\nOuter Membrane\nPermeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family\nModulation->Mitochondrial\nOuter Membrane\nPermeabilization induces Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nOuter Membrane\nPermeabilization->Cytochrome c\nRelease results in Cytochrome c\nRelease->Caspase Activation

Caption: Bruceine D-induced apoptosis via the JNK signaling pathway.

References

Application Notes and Protocols: Measuring Reactive Oxygen Species (ROS) Production Induced by Bruceine J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruceine J, a quassinoid compound isolated from Brucea javanica, has demonstrated potential as an anticancer agent. Emerging evidence suggests that its mechanism of action involves the induction of programmed cell death (apoptosis) in cancer cells, a process intricately linked to the generation of reactive oxygen species (ROS). This document provides detailed application notes and protocols for measuring ROS production induced by this compound, offering valuable tools for researchers investigating its therapeutic potential.

Note on Bruceine Analogs: While direct studies on this compound and ROS production are limited, extensive research on the closely related compounds bruceine A and bruceine D provides a strong framework for understanding its mechanism. The protocols and data presented herein are based on studies of these analogs and are expected to be highly applicable to this compound.

Signaling Pathways of Bruceine-Induced ROS Production

Bruceine compounds, including bruceine A and D, have been shown to induce ROS production, which in turn modulates key signaling pathways, such as the PI3K/Akt and MAPK pathways, to trigger apoptosis in cancer cells.[1][2][3]

Diagram of Bruceine-Induced ROS-Mediated Apoptotic Signaling

Bruceine_J This compound Mitochondria Mitochondria Bruceine_J->Mitochondria ROS ROS Production ↑ Mitochondria->ROS PI3K_Akt PI3K/Akt Pathway ↓ ROS->PI3K_Akt Inhibition MAPK MAPK Pathway ↑ (JNK, p38) ROS->MAPK Activation Apoptosis Apoptosis PI3K_Akt->Apoptosis Leads to MAPK->Apoptosis Leads to

Caption: this compound induces mitochondrial ROS production, which subsequently inhibits the pro-survival PI3K/Akt pathway and activates the pro-apoptotic MAPK pathway, culminating in cancer cell apoptosis.

Quantitative Data on Bruceine-Induced ROS Production

The following tables summarize the quantitative effects of bruceine A and D on ROS levels in different cancer cell lines. This data can serve as a reference for expected outcomes when studying this compound.

Table 1: Effect of Bruceine D on Intracellular ROS Levels in A549 Non-Small-Cell Lung Cancer Cells [1]

Bruceine D Concentration (µg/mL)Fold Increase in ROS (Mean ± SEM)
11.56 ± 0.07
2.52.02 ± 0.09
52.52 ± 0.05

Data obtained by flow cytometry using the DCFH-DA probe.[1]

Table 2: Effect of Bruceine A on Intracellular ROS Levels in Colon Cancer Cells [4]

Cell LineBruceine A ConcentrationOutcome
HCT116Concentration-dependentRemarkable increase in intracellular ROS levels
CT26Concentration-dependentRemarkable increase in intracellular ROS levels

Qualitative description from the study; specific fold-increase values were not provided in the abstract.[4]

Experimental Protocols

Protocol 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of DCFH-DA, a cell-permeable fluorescent probe, to measure total intracellular ROS levels.

Experimental Workflow for DCFH-DA Assay

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Staining cluster_3 Measurement A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with This compound B->C D Include positive (e.g., H2O2) and negative controls C->D E Wash cells with PBS D->E F Incubate with DCFH-DA solution E->F G Wash cells to remove excess probe F->G H Measure fluorescence (Ex/Em: 485/535 nm) G->H

Caption: Workflow for measuring total intracellular ROS using the DCFH-DA assay.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

  • Positive control (e.g., Hydrogen peroxide)

  • This compound

Procedure:

  • Cell Seeding: Seed cells (e.g., A549, HCT116) in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and wash the cells once with PBS.

    • Add fresh culture medium containing various concentrations of this compound to the wells.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM H₂O₂ for 1 hour).

    • Incubate for the desired time period (e.g., 24 hours).

  • Staining:

    • Remove the treatment medium and wash the cells twice with warm PBS.

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

    • Alternatively, detach the cells and analyze them by flow cytometry.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold increase in ROS production.

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red

This protocol details the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and detects superoxide.

Materials:

  • MitoSOX™ Red reagent

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

  • Positive control (e.g., Antimycin A)

  • This compound

Procedure:

  • Cell Seeding: Grow cells on glass coverslips in a petri dish or in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

  • Treatment:

    • Treat the cells with the desired concentrations of this compound for the specified duration.

    • Include a vehicle control and a positive control (e.g., 10 µM Antimycin A for 20 minutes).

  • Staining:

    • Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or buffer.

    • Remove the treatment medium and wash the cells once with warm buffer.

    • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells three times with warm buffer.

    • For fluorescence microscopy, mount the coverslips on slides and visualize using a fluorescence microscope with an excitation of ~510 nm and emission at ~580 nm.

    • For flow cytometry, detach the cells, resuspend them in buffer, and analyze using the appropriate laser and filter settings.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the images or the geometric mean fluorescence from the flow cytometry data.

    • Normalize the results to the vehicle control to determine the relative increase in mitochondrial superoxide.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to accurately measure this compound-induced ROS production. By employing these standardized methods, scientists can effectively investigate the role of oxidative stress in the anticancer mechanism of this compound and further evaluate its potential as a therapeutic agent. The included quantitative data from studies on related bruceine compounds serve as a valuable benchmark for these investigations.

References

Application Notes and Protocols for Bruceine Analogs in Tumor Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available research, specific studies on the application of Bruceine J in tumor xenograft mouse models are not documented. The following application notes and protocols are based on comprehensive data from studies of closely related and well-characterized quassinoids from Brucea javanica, primarily Bruceine D and Bruceine A . These compounds share structural similarities and are expected to have comparable mechanisms of action. This information is intended to provide a foundational understanding and a practical guide for researchers interested in the anti-tumor effects of Bruceine compounds.

Introduction

Bruceines are a class of quassinoids isolated from the seeds of Brucea javanica, a plant used in traditional medicine for its anti-inflammatory and anti-cancer properties.[1][2][3] Notably, Bruceine D (BD) and Bruceine A (BA) have demonstrated significant anti-neoplastic activity in various cancer models, including pancreatic, lung, breast, and hepatocellular carcinomas.[4] These compounds are known to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.[4][5] This document provides a detailed overview of the application of Bruceine analogs in tumor xenograft mouse models, summarizing key quantitative data and providing standardized experimental protocols.

Data Presentation

Table 1: Summary of In Vivo Efficacy of Bruceine Analogs in Tumor Xenograft Models
Cancer TypeCell LineMouse StrainBruceine AnalogDosage and AdministrationTreatment DurationTumor Volume Reduction (%)Tumor Weight Reduction (%)Reference
Pancreatic CancerMIA PaCa-2Nude MiceBruceine A1, 2, 4 mg/kg, i.p.42 daysDose-dependent reductionDose-dependent reduction[6]
Lung CancerA549BALB/c-nuBruceine D40 mg/kg, i.p.15 daysSignificant reductionNot Reported[7]
Hepatocellular CarcinomaNot SpecifiedBALB/c nudeBruceine DNot SpecifiedNot SpecifiedMarkedly reducedNot Reported[8][9]
Gastric CancerSGC7901, MKN45Nude MiceBruceine D1.2 µM (in vitro)Not Specified (in vivo)Significant reductionSignificant reduction[10]

Experimental Protocols

Tumor Xenograft Mouse Model Establishment

This protocol outlines the subcutaneous implantation of cancer cells to establish a tumor xenograft model.

Materials:

  • Cancer cell line of interest (e.g., A549, MIA PaCa-2)

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (optional, can improve tumor take rate)[5]

  • Immunocompromised mice (e.g., BALB/c nude, NOD/SCID), 4-6 weeks old[11]

  • Syringes (1 mL) and needles (27-30 gauge)[11]

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.[11]

    • Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer.

    • Assess cell viability using trypan blue exclusion; viability should be >95%.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep on ice.[6]

  • Animal Preparation and Cell Implantation:

    • Allow mice to acclimatize for at least one week before the experiment.

    • Anesthetize the mouse.

    • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of the mouse.[6]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[11]

    • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

Bruceine Analog Treatment

This protocol describes the administration of Bruceine analogs to the established tumor xenograft models.

Materials:

  • Bruceine A or Bruceine D

  • Vehicle solution (e.g., saline, PBS)

  • Syringes and needles appropriate for the route of administration

Procedure:

  • Preparation of Treatment Solution:

    • Dissolve the Bruceine analog in the appropriate vehicle to the desired concentration.

  • Administration:

    • Administer the Bruceine solution or vehicle to the respective groups of mice. The route of administration is typically intraperitoneal (i.p.).[6][7]

    • Dosages can range from 1-4 mg/kg for Bruceine A and around 40 mg/kg for Bruceine D, administered daily or on alternate days.[6][7]

  • Monitoring:

    • Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period.[6]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Signaling Pathways and Mechanisms of Action

Bruceine analogs exert their anti-tumor effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Inhibition of the STAT3 Signaling Pathway

Bruceine D has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[1][8][9]

STAT3_Pathway cluster_STAT3 Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription promotes Bruceine_D Bruceine D Bruceine_D->JAK Bruceine_D->STAT3

Caption: Bruceine D inhibits the STAT3 signaling pathway.

Induction of Apoptosis via the Mitochondrial Pathway

Bruceine analogs can induce apoptosis through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Apoptosis_Pathway Bruceine Bruceine D/A Bcl2 Bcl-2 Bruceine->Bcl2 Bax Bax Bruceine->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Bruceine-induced mitochondrial apoptosis pathway.

Experimental Workflow for Xenograft Study

The following diagram illustrates the typical workflow for a tumor xenograft study investigating the efficacy of a Bruceine analog.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Treatment with Bruceine or Vehicle Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 8. Study Endpoint & Sample Collection Monitoring->Endpoint Analysis 9. Data Analysis Endpoint->Analysis

Caption: Workflow for a tumor xenograft efficacy study.

References

Application Notes and Protocols for Developing Bruceine J Nanoparticle Formulations for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruceine J is a quassinoid compound isolated from the seeds of Brucea javanica, a plant that has been traditionally used in Chinese medicine for treating various ailments, including cancer.[1][2][3] Like other members of the quassinoid family, such as Bruceine A and D, this compound is expected to possess significant anti-cancer properties. However, its poor water solubility and low bioavailability present major challenges for its development as a therapeutic agent.[4] Encapsulating this compound into nanoparticle formulations offers a promising strategy to overcome these limitations by enhancing its solubility, stability, and targeted delivery to cancer cells.[5][6][7]

These application notes provide a comprehensive guide for researchers interested in developing and characterizing this compound-loaded nanoparticles. The protocols detailed below are based on established methods for encapsulating similar hydrophobic compounds and can be adapted and optimized for this compound.

Data Presentation: Properties of Bruceine Analogues and Nanoparticle Formulations

Due to the limited availability of specific data for this compound, the following tables summarize quantitative data for closely related Bruceine compounds and representative nanoparticle formulations of Brucea javanica oil or other hydrophobic drugs. This information can serve as a valuable reference for initiating the development of this compound nanoparticles.

Table 1: Cytotoxicity of Bruceine Analogs in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
Bruceine AMDA-MB-231Breast Cancer0.228 µM[8]
Bruceine AMCF-7Breast Cancer0.182 µM[8]
Bruceine DPANC-1Pancreatic Cancer2.53 µM[2]
Bruceine DSW1990Pancreatic Cancer5.21 µM[2]
Bruceine DA549Non-small cell lung cancer1.01 µg/ml
BrusatolPANC-1Pancreatic Cancer0.36 µM[2][9]
BrusatolSW1990Pancreatic Cancer0.10 µM[2][9]
Brujavanol AKBOral Cavity Cancer1.30 µg/ml[2][10]
Brujavanol BKBOral Cavity Cancer2.36 µg/ml[2][10]

Table 2: Characteristics of Nanoparticle Formulations for Brucea javanica Oil and Other Hydrophobic Drugs

Nanoparticle TypeDrug/ActivePolymer/LipidParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
LiposomesBrucea javanica oilPhospholipids, Cholesterol~110>90%3.6%[4]
Solid Lipid Nanoparticles (SLNs)Dihydroartemisinin-150-500--[11]
PLGA NanoparticlesBrusatol and DocetaxelPLGA169.1--

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of this compound-loaded nanoparticles. These protocols are generalized and should be optimized for this compound.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs like this compound into a biodegradable and biocompatible polymer matrix.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM) or Ethyl Acetate (EA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in an organic solvent (e.g., DCM or EA). The ratio of drug to polymer can be varied to optimize drug loading.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as PVA (e.g., 1-5% w/v).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously on a magnetic stirrer. To create a nanoemulsion, subject the mixture to high-energy emulsification using a probe sonicator or a high-speed homogenizer. The sonication/homogenization time and power should be optimized to achieve the desired particle size.

  • Solvent Evaporation: Allow the organic solvent to evaporate from the emulsion by stirring at room temperature for several hours or overnight in a fume hood.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the particle size and density.

  • Washing: Remove the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps 2-3 times.

  • Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This method is commonly used for encapsulating both hydrophobic and hydrophilic drugs within a lipid bilayer structure.

Materials:

  • This compound

  • Phospholipids (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine)

  • Cholesterol

  • Chloroform or a mixture of chloroform and methanol

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in an organic solvent in a round-bottom flask. The molar ratio of phospholipids to cholesterol can be adjusted to modulate membrane fluidity.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or centrifugation.

Protocol 3: Characterization of this compound Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in deionized water and measure the particle size distribution and zeta potential using a DLS instrument.

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Procedure: Place a drop of the diluted nanoparticle suspension on a TEM grid or SEM stub, allow it to dry, and visualize the nanoparticles under the microscope.

3. Drug Loading and Encapsulation Efficiency:

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Total Drug (Wt): Lyse a known amount of nanoparticles using a suitable solvent to release the encapsulated this compound.

    • Free Drug (Wf): Centrifuge the nanoparticle suspension and measure the amount of this compound in the supernatant.

    • Quantification: Determine the concentration of this compound in both samples using a validated HPLC method. A C18 column with a mobile phase of methanol and water is often used for quassinoids.[12][13]

    • Calculations:

      • Drug Loading (%) = (Wt - Wf) / (Weight of Nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Wt - Wf) / Wt x 100

Protocol 4: In Vitro Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., pancreatic, lung, breast cancer cells)

  • Cell culture medium and supplements

  • This compound-loaded nanoparticles, empty nanoparticles (placebo), and free this compound solution

  • MTT or similar cell viability assay kit

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration at which 50% of cell growth is inhibited) for each treatment group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Nanoparticle Development Workflow BruceineJ This compound Nanoparticle_Formulation Nanoparticle Formulation BruceineJ->Nanoparticle_Formulation PLGA PLGA PLGA->Nanoparticle_Formulation Lipids Lipids Lipids->Nanoparticle_Formulation Characterization Characterization Nanoparticle_Formulation->Characterization Size, Zeta, Morphology, Drug Loading, EE InVitro_Studies In Vitro Studies Characterization->InVitro_Studies Cytotoxicity, Cellular Uptake InVivo_Studies In Vivo Studies InVitro_Studies->InVivo_Studies Efficacy, Toxicity

Caption: Workflow for the development and evaluation of this compound nanoparticles.

G cluster_1 Inferred Signaling Pathway of this compound in Cancer Cells BruceineJ_NP This compound Nanoparticle PI3K PI3K BruceineJ_NP->PI3K inhibits MAPK MAPK (JNK/p38) BruceineJ_NP->MAPK activates Cell_Cycle_Arrest Cell Cycle Arrest BruceineJ_NP->Cell_Cycle_Arrest induces Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Akt->Cell_Cycle_Arrest promotes progression MAPK->Apoptosis induces Proliferation_Inhibition Inhibition of Proliferation Apoptosis->Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Inferred mechanism of action of this compound in cancer cells.

Disclaimer: The provided protocols and data are intended for research purposes only and should be adapted and validated for specific experimental conditions. The signaling pathway for this compound is inferred from studies on related compounds and requires direct experimental verification.

References

Application Note: Western Blot Analysis of Signaling Pathways Modulated by Bruceine J

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bruceine J belongs to the quassinoid family, a group of natural products isolated from plants of the Simaroubaceae family, notably Brucea javanica. Quassinoids, including the extensively studied bruceine A and bruceine D, have demonstrated significant anti-cancer properties by modulating key cellular signaling pathways.[1][2] Western blot analysis is an indispensable immunodetection technique for elucidating the molecular mechanisms underlying the therapeutic effects of compounds like this compound. It allows for the precise measurement of changes in the expression and phosphorylation status of specific proteins within critical signaling cascades. This document provides detailed protocols and application notes for investigating the impact of this compound on major cancer-related signaling pathways, drawing upon findings from closely related and well-researched bruceines.

Key Signaling Pathways Affected by Bruceines

Bruceines exert their anti-neoplastic effects by intervening in multiple signaling pathways that are often dysregulated in cancer. Western blot is the primary method used to quantify these molecular changes.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many cancers.[3][4] Studies on bruceine A and D have shown that they effectively suppress this pathway.[2][5] Treatment with bruceine A has been observed to decrease the phosphorylation of both PI3K and Akt in a dose-dependent manner in colon cancer cells.[5] This inhibition leads to downstream effects, including cell cycle arrest and the induction of apoptosis.[5][6]

PI3K_Akt_mTOR_Pathway cluster_legend Legend GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation BruceineJ This compound BruceineJ->PI3K BruceineJ->Akt blocks p Activation Activation Inhibition Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
JAK/STAT3 Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway plays a crucial role in tumor cell proliferation, survival, and metastasis.[7] Constitutive activation of STAT3 is frequently observed in various cancers, including osteosarcoma and hepatocellular carcinoma.[7][8] Bruceine D has been shown to reverse the constitutive activation of the JAK2/STAT3 pathway.[1] This is achieved by decreasing the phosphorylation of both JAK2 and STAT3 and upregulating the protein level of SHP1, a negative regulator of STAT3.[1][7] In hepatocellular carcinoma, bruceine D disrupts the interaction between Hsp70 and STAT3, leading to reduced STAT3 phosphorylation and the suppression of its downstream targets like MCL-1 and survivin.[8][9][10]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 p-JAK2 Receptor->JAK2 pSTAT3 p-STAT3 JAK2->pSTAT3 p STAT3 STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription SHP1 SHP1 SHP1->pSTAT3 BruceineJ This compound BruceineJ->JAK2 BruceineJ->SHP1 upregulates

Caption: this compound inhibits the JAK/STAT3 signaling pathway.
MAPK Pathways (JNK & p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are critical in regulating cellular responses to stress, inflammation, and apoptosis.[1] Activation of the JNK and p38-MAPK pathways can induce apoptosis and suppress tumor growth.[11][12] Bruceine D has been found to stimulate the phosphorylation of JNK in non-small cell lung cancer cells, and inhibition of JNK alleviates the anti-cancer effects of bruceine D.[13] Similarly, in pancreatic cancer cells, bruceine D induces apoptosis through the activation of the p38-MAPK signaling pathway.[11]

MAPK_Pathway Stress Cellular Stress (e.g., ROS) JNK JNK Stress->JNK p38 p38 MAPK Stress->p38 pJNK p-JNK JNK->pJNK p Apoptosis Apoptosis pJNK->Apoptosis pp38 p-p38 MAPK p38->pp38 p pp38->Apoptosis BruceineJ This compound BruceineJ->pJNK activates BruceineJ->pp38 activates

Caption: this compound promotes apoptosis via JNK and p38 MAPK activation.

Quantitative Data Summary from Western Blot Analyses

The following tables summarize the dose-dependent effects of bruceines on key signaling proteins in various cancer cell lines, as determined by Western blot.

Table 1: Effect of Bruceine A on PI3K/Akt Pathway Proteins in Colon Cancer Cells [5]

Target Protein Cell Line Bruceine A Conc. (nM) Fold Change vs. Control (p-Protein/Total Protein)
p-PI3K HCT116 25 ~0.6x
50 ~0.3x
p-Akt HCT116 25 ~0.7x
50 ~0.4x
p-PI3K CT26 200 ~0.8x
400 ~0.5x
p-Akt CT26 200 ~0.7x

| | | 400 | ~0.4x |

Table 2: Effect of Bruceine D on Apoptosis and STAT3 Pathway Proteins [7]

Target Protein Cell Line Bruceine D Conc. Observation
Cleaved Caspase 3 MNNG/HOS Dose-dependent Increased
Bcl-2 MNNG/HOS Dose-dependent Decreased
p-JAK2 U-2 OS Dose-dependent Decreased
p-STAT3 (Y705) U-2 OS Dose-dependent Decreased

| SHP1 | U-2 OS | Dose-dependent | Increased |

Experimental Protocols

Protocol: Western Blot for p-Akt and Total Akt

This protocol details the steps to analyze the effect of this compound on Akt phosphorylation in a selected cancer cell line.

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., HCT116) in 6-well plates at a density of 5x10⁵ cells/well.

  • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 nM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

2. Protein Extraction (Lysis):

  • Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant (total protein extract) and store it at -80°C.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing 20-30 µg of total protein with 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane.

5. Immunodetection:

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Signal Detection and Analysis:

  • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • To normalize the data, strip the membrane and re-probe with a primary antibody for total Akt, followed by a loading control like β-actin or GAPDH.

  • Calculate the ratio of p-Akt to total Akt for each treatment condition.

WB_Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-p-Akt) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: Standard workflow for Western blot analysis.

Conclusion

Western blot is a powerful and essential technique for characterizing the mechanism of action of investigational anti-cancer compounds like this compound. By providing quantitative data on protein expression and activation status, this method allows researchers to map the specific signaling pathways targeted by the drug. The evidence from related quassinoids strongly suggests that this compound likely inhibits critical pro-survival pathways such as PI3K/Akt/mTOR and JAK/STAT3, while potentially activating pro-apoptotic pathways like JNK and p38 MAPK. The protocols and data presented here serve as a comprehensive guide for professionals in cancer research and drug development to effectively utilize Western blot analysis in their investigations of this compound and other novel therapeutic agents.

References

Application Notes and Protocols: In Vitro Assessment of the Anti-inflammatory Effects of Bruceine J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruceine J is a quassinoid compound isolated from the seeds of Brucea javanica, a plant traditionally used in Chinese medicine to treat various ailments, including inflammatory conditions.[1][2] Quassinoids have garnered significant interest for their diverse pharmacological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties.[1][2] The inflammatory response is a complex biological process involving the activation of various signaling pathways, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Chronic inflammation is implicated in the pathogenesis of numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research.

This document provides a detailed protocol for assessing the anti-inflammatory effects of this compound in vitro. The methodologies described herein focus on evaluating the inhibitory potential of this compound on key inflammatory mediators and elucidating its mechanism of action by examining its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Data Presentation

Due to a lack of publicly available quantitative data specifically for this compound's anti-inflammatory effects, the following tables provide an illustrative structure for data presentation. Researchers should replace the example data with their experimental results.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentrationNO Production (µM)% InhibitionIC₅₀ (µM)
Control-1.2 ± 0.2-
LPS (1 µg/mL)-25.8 ± 1.50
This compound + LPS1 µM20.1 ± 1.122.1
This compound + LPS5 µM13.5 ± 0.947.7
This compound + LPS10 µM7.2 ± 0.572.1Example: 5.8
This compound + LPS25 µM3.1 ± 0.388.0
Dexamethasone (10 µM) + LPS-4.5 ± 0.482.6

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineTreatmentConcentrationConcentration (pg/mL)% InhibitionIC₅₀ (µM)
TNF-α Control-50 ± 8-
LPS (1 µg/mL)-1250 ± 980
This compound + LPS1 µM980 ± 7521.6
This compound + LPS5 µM610 ± 5251.2
This compound + LPS10 µM320 ± 3074.4Example: 4.9
This compound + LPS25 µM150 ± 1888.0
IL-6 Control-35 ± 5-
LPS (1 µg/mL)-980 ± 720
This compound + LPS1 µM750 ± 6123.5
This compound + LPS5 µM450 ± 3954.1
This compound + LPS10 µM210 ± 2278.6Example: 4.2
This compound + LPS25 µM95 ± 1190.3

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before assessing its anti-inflammatory effects.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control. Use concentrations of this compound that show >90% cell viability for subsequent experiments.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a positive control (e.g., Dexamethasone).

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL and incubate overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL and incubate overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe protein phosphorylation.

    • Lyse the cells and collect the total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, and phospho-JNK. Also, probe for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed Cells in Plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability no_assay Nitric Oxide (Griess Assay) stimulation->no_assay cytokine_assay Cytokine (ELISA) (TNF-α, IL-6) stimulation->cytokine_assay western_blot Western Blot (NF-κB & MAPK Pathways) stimulation->western_blot data_quant Quantification & IC₅₀ Calculation viability->data_quant no_assay->data_quant cytokine_assay->data_quant western_blot->data_quant

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 p p65_p50 p-p65/p50 IkBa_p65->p65_p50 IκBα degradation nucleus_nfkb Nucleus p65_p50->nucleus_nfkb Translocation gene_transcription_nfkb Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) nucleus_nfkb->gene_transcription_nfkb BruceineJ_nfkb This compound BruceineJ_nfkb->IKK Inhibition LPS2 LPS TLR4_2 TLR4 LPS2->TLR4_2 TAK1 TAK1 TLR4_2->TAK1 p38 p-p38 TAK1->p38 ERK p-ERK TAK1->ERK JNK p-JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 nucleus_mapk Nucleus AP1->nucleus_mapk Translocation gene_transcription_mapk Pro-inflammatory Gene Transcription nucleus_mapk->gene_transcription_mapk BruceineJ_mapk This compound BruceineJ_mapk->TAK1 Inhibition

Caption: Putative signaling pathways modulated by this compound in LPS-stimulated macrophages.

References

Application Note & Protocol: Establishing a Stable Bruceine J Solution for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruceine J belongs to the quassinoid family of natural products, a class of compounds isolated from plants of the Brucea genus. Quassinoids, including the well-studied analogues Bruceine A and Bruceine D, have garnered significant interest in oncological research due to their potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][2][3] These compounds have been shown to modulate multiple key signaling pathways implicated in cancer progression, such as the PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[2][4] A critical prerequisite for obtaining reliable and reproducible results in in-vitro studies is the preparation of a stable and homogenous drug solution. Due to the hydrophobic nature of many quassinoids, achieving and maintaining their solubility in aqueous cell culture media presents a significant challenge.[5] This application note provides a detailed protocol for the preparation, storage, and application of a stable this compound solution for cell culture experiments, ensuring consistent experimental outcomes.

Data Presentation

Table 1: Solubility and Stability of Bruceine Analogs
PropertySolvent/ConditionObservationReference
Solubility WaterPoor[5]
Dimethyl Sulfoxide (DMSO)Soluble[1][6][7]
Stock Solution Stability DMSO at 2-8°C or -20°CStable[1][6][7]
Working Solution Stability Freshly prepared in culture media for each experimentRecommended to avoid degradation and interaction with media components[1][7][8]
Table 2: Exemplary IC50 Values of Bruceine Analogs in Cancer Cell Lines (72h treatment)
CompoundCell LineCancer TypeIC50 (µg/mL)Reference
Bruceine DA549Non-Small Cell Lung Cancer1.01 ± 0.11[1][7]
Bruceine DH1650Non-Small Cell Lung Cancer1.19 ± 0.07[1][7]
Bruceine DPC-9Non-Small Cell Lung Cancer2.28 ± 1.54[1][7]
Bruceine DHCC827Non-Small Cell Lung Cancer6.09 ± 1.83[1][7]
Bruceine DT24Bladder Cancer7.65 ± 1.2[6]
Bruceine AHCT116Colon Cancer0.026 (µM)[2]
Bruceine ACT26Colon Cancer0.229 (µM)[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 10 mM). It is advisable to start with a small volume of DMSO and add more if needed to ensure complete dissolution.

  • Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: While not always necessary for a DMSO stock, if sterility is a major concern, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage, 2-8°C is also acceptable.[1][7]

Protocol 2: Preparation of this compound Working Solution for Cell Culture

This protocol details the dilution of the DMSO stock solution into the final working concentration in cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640, supplemented with serum and antibiotics)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): If the desired final concentration is very low, it may be necessary to perform an intermediate dilution of the stock solution in DMSO or sterile PBS.

  • Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the medium and not the other way around to prevent precipitation.

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the medium.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[9][10] A control group treated with the same concentration of DMSO without the drug should always be included in experiments.[1][7]

  • Immediate Use: It is highly recommended to prepare the working solution fresh for each experiment to ensure stability and prevent degradation of the compound in the aqueous environment of the cell culture medium.[1][7]

Mandatory Visualizations

experimental_workflow cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation cluster_experiment Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Start of Experiment dilute Dilute in Cell Culture Medium thaw->dilute mix Gentle Mixing dilute->mix use Immediate use in experiment mix->use treat Treat Cells use->treat Add to cells incubate Incubate treat->incubate analyze Analyze Cellular Response incubate->analyze signaling_pathway cluster_cell Cancer Cell cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway BruceineJ This compound PI3K PI3K BruceineJ->PI3K inhibits Akt Akt BruceineJ->Akt inhibits p38 p38 MAPK BruceineJ->p38 activates JNK JNK BruceineJ->JNK activates beta_catenin β-catenin BruceineJ->beta_catenin inhibits PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation promotes Apoptosis Apoptosis p38->Apoptosis induces JNK->Apoptosis induces JAG1 JAG1 beta_catenin->JAG1 JAG1->Proliferation promotes

References

Application Note: Long-Term Stability of Bruceine J in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bruceine J is a quassinoid, a class of natural products isolated from plants of the family Simaroubaceae. Like other bruceines, it is investigated for various pharmacological activities, including potential anticancer effects. For in vitro studies and high-throughput screening, this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. The long-term stability of these stock solutions is critical for ensuring the accuracy, reproducibility, and validity of experimental results. Degradation of the compound can lead to a loss of potency and the generation of confounding artifacts. This document provides an overview of the potential stability issues for this compound in DMSO and a detailed protocol for researchers to establish its long-term stability at -20°C.

Factors Influencing this compound Stability in DMSO

  • Chemical Structure: this compound, like other quassinoids such as bruceine A and D, possesses several functional groups susceptible to degradation[1][2][3][4][5]. The most notable are the ester functionalities.

  • Hydrolysis: The ester groups in the this compound molecule are susceptible to hydrolysis, a reaction that can be catalyzed by trace amounts of water or acids/bases[6][7]. DMSO is notoriously hygroscopic and readily absorbs atmospheric moisture. This "wet" DMSO can facilitate the hydrolysis of esters over time, even at low temperatures[8]. While the rate is significantly reduced at -20°C compared to room temperature, degradation can still occur over extended periods. Studies have shown that water is a more significant factor in compound loss in DMSO than oxygen[9][10].

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce atmospheric moisture and oxygen, potentially accelerating degradation[11][12]. Studies on diverse compound libraries indicate that while many compounds are stable over multiple freeze-thaw cycles, sensitive molecules can be affected[9][10][11].

Data Presentation

Direct quantitative data on the long-term stability of this compound in DMSO at -20°C is not publicly available. The following table is provided as a template for researchers to systematically record their own stability data using the protocol outlined below.

Table 1: Stability Assessment of this compound in DMSO at -20°C

Time Point% Initial Concentration Remaining (Mean ± SD)Purity by HPLC-UV (%)Appearance of Degradants (Yes/No)
T = 0 100%99.8%No
1 Month Record DataRecord DataRecord Data
3 Months Record DataRecord DataRecord Data
6 Months Record DataRecord DataRecord Data
12 Months Record DataRecord DataRecord Data
24 Months Record DataRecord DataRecord Data

Protocol: Determination of Long-Term Stability of this compound in DMSO

This protocol describes a systematic approach to evaluate the stability of this compound in DMSO when stored at -20°C over a period of up to two years.

1. Materials and Reagents

  • This compound (solid, highest purity available)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9% purity, <0.1% water)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Inert gas (Argon or Nitrogen)

  • Low-volume, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (or Mass Spectrometer, MS)

  • -20°C freezer (calibrated and monitored)

2. Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Time-Point Analysis cluster_conclusion Phase 3: Conclusion prep_start Start: High-Purity this compound & Anhydrous DMSO prepare_stock Prepare 10 mM Primary Stock in DMSO under Inert Gas prep_start->prepare_stock aliquot Aliquot into Amber Vials (One for each time point + controls) prepare_stock->aliquot t0_analysis Analyze T=0 Samples Immediately (HPLC-UV/MS) aliquot->t0_analysis storage Store Aliquots at -20°C aliquot->storage prep_end Stability Study Initiated storage->prep_end timepoint At Each Time Point (e.g., 1, 3, 6, 12, 24 months) prep_end->timepoint thaw Thaw One Aliquot Rapidly timepoint->thaw analyze Analyze by Validated HPLC Method thaw->analyze compare Compare % Purity and Concentration to T=0 Data analyze->compare data_analysis Compile and Analyze Data from All Time Points compare->data_analysis conclusion Determine Shelf-Life (e.g., Time to reach 90% purity) data_analysis->conclusion end End: Stability Profile Established conclusion->end

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

3. Detailed Procedure

3.1. Preparation of Stock Solution (T=0)

  • Handle anhydrous DMSO in a low-humidity environment (e.g., glove box or under a stream of inert gas) to minimize water absorption.

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. This high concentration helps improve stability[12]. Ensure complete dissolution using gentle vortexing.

  • Immediately aliquot the stock solution into the pre-labeled amber glass vials. Fill vials to minimize headspace and blanket with inert gas before sealing tightly. Prepare enough aliquots for all planned time points in triplicate.

3.2. Initial Analysis (T=0)

  • Immediately after preparation, take three T=0 aliquots.

  • Prepare samples for HPLC analysis by diluting with the initial mobile phase to a suitable concentration (e.g., 10-100 µM).

  • Analyze using a validated, stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.

    • Example HPLC Conditions:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength appropriate for this compound (determine by UV scan, e.g., 220-280 nm).

      • Injection Volume: 10 µL

  • Record the peak area and purity of the this compound peak. This will serve as the 100% reference point. Check for any existing impurities or degradants.

3.3. Storage

  • Place the remaining sealed and labeled aliquots in a designated, calibrated -20°C freezer.

  • It is advisable to include control samples, such as aliquots stored at 4°C and room temperature (in the dark), to simulate accidental storage deviations and provide accelerated degradation data.

3.4. Analysis at Subsequent Time Points

  • At each scheduled time point (e.g., 1, 3, 6, 12, 24 months), remove three aliquots from the -20°C freezer.

  • Allow the vials to thaw completely and equilibrate to room temperature before opening to prevent condensation.

  • Prepare and analyze the samples by HPLC using the exact same method and conditions as the T=0 analysis.

  • Calculate the remaining percentage of this compound by comparing the mean peak area to the mean peak area at T=0.

  • Assess the chromatogram for any new peaks, which would indicate the formation of degradation products.

4. Data Analysis and Interpretation

  • A compound is generally considered stable if its concentration remains above 90% of the initial concentration, with no significant formation of degradation products.

  • Plot the percentage of this compound remaining against time to visualize the degradation kinetics.

  • Based on this data, establish a recommended shelf-life for this compound stock solutions under these specific storage conditions.

5. Signaling Pathway Context

This compound is often studied in the context of cancer research. Its mechanism of action may involve the modulation of key cellular signaling pathways that control cell proliferation, apoptosis (programmed cell death), and survival. The diagram below illustrates a simplified, hypothetical pathway where a compound like this compound might act. Understanding these pathways is crucial for interpreting experimental results obtained using the compound.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation BruceineJ This compound BruceineJ->AKT Inhibits Bax Bax/Bak BruceineJ->Bax Promotes Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax Inhibits

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Enhancing the Bioavailability of Bruceine J: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruceine J, a quassinoid compound isolated from Brucea javanica, has demonstrated significant potential in various pharmacological applications, including anticancer and anti-inflammatory activities. However, its clinical translation is significantly hampered by poor aqueous solubility and low oral bioavailability, estimated to be less than 6%.[1][2] This document provides detailed application notes and experimental protocols for two prominent techniques to enhance the bioavailability of this compound: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Liposomal Encapsulation. As there is a notable lack of specific research on this compound, the protocols and data presented herein are adapted from studies on the closely related and structurally similar quassinoid, Bruceine D. Researchers should consider these protocols as a starting point and optimize them for this compound.

Introduction to Bioavailability Enhancement Techniques

The low oral bioavailability of this compound is primarily attributed to its poor water solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption. To overcome this challenge, advanced drug delivery systems can be employed to improve its solubility and permeability.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of an oil, a surfactant, and a co-surfactant, into which the lipophilic drug is dissolved. Upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids, these systems spontaneously form fine oil-in-water nanoemulsions with droplet sizes typically under 200 nm.[3] The small droplet size provides a large interfacial area for drug release and absorption, thereby enhancing bioavailability.[3][4]

Liposomal Encapsulation: Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs. For a lipophilic compound like this compound, it would be entrapped within the lipid bilayer.[5] Liposomes can protect the drug from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.[6]

Data Presentation: Comparative Pharmacokinetics

The following table summarizes the pharmacokinetic parameters of Bruceine D administered as a suspension versus a SNEDDS formulation in rats. This data illustrates the potential for significant bioavailability enhancement using nanoformulation techniques, which is anticipated to be similar for this compound.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Bruceine D - Suspension3108.361.58251.34100
Bruceine D - SNEDDS3258.341.08703.51~280

Data adapted from a study on Bruceine D by Dou et al., 2018.[7]

Experimental Protocols

Protocol for Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is adapted from a successful formulation for Bruceine D.[8][9]

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil (Oil phase)

  • Polyoxyl 35 Castor Oil (Kolliphor® EL) or similar surfactant

  • Propylene glycol (Co-surfactant)

  • Magnetic stirrer

  • Glass vials

Procedure:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Add an excess amount of this compound to a known volume of each excipient.

    • Shake the mixtures in a water bath at 37°C for 24 hours.

    • Centrifuge the samples and quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC).

  • Construction of Pseudo-Ternary Phase Diagrams:

    • To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a pseudo-ternary phase diagram.

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.

    • Titrate each mixture with water and observe the formation of nanoemulsions.

    • The region in the phase diagram that forms clear and stable nanoemulsions represents the optimal concentration range.

  • Preparation of this compound-SNEDDS:

    • Based on the optimized ratio from the phase diagram (a starting point adapted from Bruceine D studies is a weight ratio of 4:2:1 for surfactant:co-surfactant:oil), accurately weigh the components.[8]

    • First, dissolve the calculated amount of this compound in the MCT oil with gentle heating and stirring.

    • Add the surfactant (e.g., Kolliphor® EL) and co-surfactant (propylene glycol) to the oil-drug mixture.

    • Stir the mixture on a magnetic stirrer at room temperature until a clear and homogenous solution is obtained.

    • Store the resulting this compound-SNEDDS pre-concentrate in a sealed glass vial at room temperature.

Characterization of this compound-SNEDDS:

  • Droplet Size, Polydispersity Index (PDI), and Zeta Potential: Dilute the SNEDDS pre-concentrate with water (e.g., 1:100) and measure the droplet size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

  • Morphology: Observe the shape and surface morphology of the nanoemulsion droplets using transmission electron microscopy (TEM).

  • Drug Content and Encapsulation Efficiency: Determine the concentration of this compound in the SNEDDS formulation using a validated HPLC method.

Protocol for Preparation of this compound Liposomes by Thin-Film Hydration

This is a general protocol that needs to be optimized for this compound.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform and Methanol (organic solvents)

  • Phosphate-buffered saline (PBS, pH 7.4) or other aqueous buffer

  • Rotary evaporator

  • Probe sonicator or extruder

  • Round-bottom flask

Procedure:

  • Preparation of the Lipid Film:

    • Dissolve this compound, soy phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of phospholipid to cholesterol can be optimized, with a common starting point being 2:1.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (e.g., 40-50°C).

    • Reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Add the aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath at a temperature above the lipid phase transition temperature for about 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), the MLV suspension needs to be downsized.

    • Sonication: Sonicate the MLV suspension using a probe sonicator on ice to prevent overheating. The duration and power of sonication will need to be optimized.

    • Extrusion: Alternatively, pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a liposome extruder. This method generally produces a more uniform size distribution.

Characterization of this compound Liposomes:

  • Particle Size, PDI, and Zeta Potential: Analyze the liposomal suspension using a DLS instrument.

  • Morphology: Visualize the liposomes using TEM.

  • Encapsulation Efficiency (%EE):

    • Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography.

    • Quantify the amount of encapsulated drug and the total drug amount.

    • Calculate the %EE using the formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100.

Protocol for In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for evaluating the oral bioavailability of this compound formulations.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound suspension (control group)

  • This compound-SNEDDS or this compound-Liposomes (test group)

  • Oral gavage needles

  • Heparinized tubes for blood collection

  • Centrifuge

  • Validated analytical method for this compound quantification in plasma (e.g., HPLC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the rats overnight (12 hours) with free access to water before drug administration.

  • Drug Administration:

    • Divide the rats into two groups: a control group receiving the this compound suspension and a test group receiving the this compound nanoformulation.

    • Administer the formulations orally via gavage at a predetermined dose (e.g., 3 mg/kg of this compound).

  • Blood Sampling:

    • Collect blood samples (approximately 0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Plasma Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.[10]

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate pharmacokinetic software.

    • Calculate the relative bioavailability of the nanoformulation compared to the suspension using the formula: Relative Bioavailability (%) = (AUC_test / AUC_control) x 100.

Protocol for HPLC-MS/MS Quantification of this compound in Rat Plasma

This protocol is adapted from methods used for other quassinoids.[10]

Instrumentation:

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 analytical column

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Internal standard (IS) - a structurally similar compound not present in the sample (e.g., another quassinoid like eurycomanone).[10]

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 20 µL of the internal standard solution.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize the MRM transitions (precursor ion > product ion) for this compound and the internal standard by infusing standard solutions into the mass spectrometer.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known concentrations of this compound into blank rat plasma.

    • Process the calibration standards and samples as described above.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualization of Pathways and Workflows

Signaling Pathways Modulated by Bruceines

Bruceine compounds have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The two primary pathways identified are the PI3K/Akt and MAPK pathways.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PIP3->Akt mTOR mTOR Akt->mTOR Inhibition Akt->Inhibition Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Apoptosis Apoptosis Inhibition->Apoptosis

Caption: PI3K/Akt signaling pathway inhibition by this compound.

MAPK_Pathway This compound This compound MAPKKK MAPKKK (e.g., ASK1) This compound->MAPKKK Extracellular Stimuli Extracellular Stimuli Extracellular Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK c-Jun c-Jun JNK->c-Jun Apoptosis Apoptosis c-Jun->Apoptosis

Caption: MAPK/JNK signaling pathway activation by this compound.

Experimental Workflow for Bioavailability Enhancement

The following diagram illustrates the overall workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation Screening Excipient Screening Optimization Formulation Optimization Screening->Optimization Preparation Preparation of SNEDDS/Liposomes Optimization->Preparation Size_PDI Size, PDI, Zeta Potential (DLS) Preparation->Size_PDI Morphology Morphology (TEM) Preparation->Morphology EE Encapsulation Efficiency (%) Preparation->EE Administration Oral Administration to Rats EE->Administration Sampling Blood Sampling Administration->Sampling Analysis Plasma Analysis (HPLC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Workflow for enhancing this compound bioavailability.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to begin enhancing the oral bioavailability of this compound. Both SNEDDS and liposomal formulations offer promising strategies to overcome the solubility and absorption challenges associated with this potent natural compound. It is crucial to reiterate that these protocols, largely based on studies of Bruceine D, will require systematic optimization for this compound to achieve the desired physicochemical properties and in vivo performance. Successful formulation development holds the key to unlocking the full therapeutic potential of this compound for clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bruceine J Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of bruceine J.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

A1: this compound, a quassinoid, possesses a complex, multi-ring structure rich in carbon-hydrogen bonds, making it predominantly lipophilic (fat-soluble) and inherently poorly soluble in water. This characteristic is common among many natural product compounds and presents a significant hurdle for its use in in vitro and in vivo experimental systems.[1][2]

Q2: What is a good starting solvent to dissolve this compound for in vitro studies?

A2: For in vitro experiments, dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other poorly soluble quassinoids.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted in cell culture media to the desired final concentration.

Q3: What is the maximum permissible concentration of DMSO in cell culture?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and off-target effects.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

A4: Precipitation upon addition to aqueous media is a common issue. Please refer to the Troubleshooting Guide: Precipitation in Aqueous Media below for detailed steps to resolve this problem.

Troubleshooting Guide: Precipitation in Aqueous Media

Encountering precipitation of this compound in your experimental setup can compromise the accuracy and reproducibility of your results. This guide provides a systematic approach to troubleshoot and mitigate this issue.

Problem: this compound precipitates out of solution upon dilution in aqueous buffer or cell culture medium.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Low Aqueous Solubility The inherent hydrophobicity of this compound is the primary reason for its poor solubility in water-based solutions.
Solvent Shock Rapidly adding a concentrated DMSO stock of this compound to an aqueous medium can cause the compound to crash out of solution.
High Final Concentration The desired final concentration of this compound may exceed its solubility limit in the final aqueous medium.
Media Components Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[3][4]
Temperature Effects Temperature can influence the solubility of compounds. Adding a cold stock solution to warmer media can sometimes induce precipitation.[1]

Experimental Workflow for Troubleshooting Precipitation:

G start Start: this compound Precipitation Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock warm_media 2. Warm Media Equilibrate media to 37°C check_stock->warm_media slow_dilution 3. Slow Dilution Add stock dropwise while vortexing warm_media->slow_dilution serum_effect 4. Serum Concentration Increase serum percentage (if applicable) slow_dilution->serum_effect reduce_conc 5. Reduce Final Concentration Test lower concentrations serum_effect->reduce_conc formulation 6. Advanced Formulation Consider liposomes, nanoparticles, or cyclodextrins reduce_conc->formulation end End: Solubilization Achieved formulation->end

Caption: A stepwise workflow for troubleshooting this compound precipitation.

Advanced Solubilization Strategies

For applications requiring higher concentrations of this compound or for in vivo studies where DMSO may not be suitable, advanced formulation strategies can be employed.

Liposomal Formulation

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds. For this compound, it would be entrapped within the hydrophobic lipid bilayer.

Quantitative Data for a Generic Liposomal Formulation:

ParameterTypical Value
Average Diameter100 - 200 nm[2]
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency> 80%
Drug Loading1 - 5% (w/w)

Experimental Protocol: Thin-Film Hydration Method for Liposome Preparation [5][6]

  • Lipid Film Formation: Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

Nanoparticle Formulation

Encapsulating this compound into polymeric nanoparticles can improve its solubility, stability, and bioavailability.

Quantitative Data for a Generic Nanoparticle Formulation:

ParameterTypical Value
Average Diameter100 - 300 nm[2]
Polydispersity Index (PDI)< 0.3
Encapsulation Efficiency> 70%
Drug Loading5 - 20% (w/w)

Experimental Protocol: Emulsion-Solvent Evaporation Method for Nanoparticle Preparation

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion continuously to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation, wash them to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.[7]

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[8][9]

Quantitative Data for a Generic Cyclodextrin Complex:

ParameterTypical Value
Molar Ratio (this compound:Cyclodextrin)1:1 or 1:2
Solubility Enhancement10- to 1000-fold[9]

Experimental Protocol: Co-precipitation Method for Cyclodextrin Inclusion Complex Preparation [10]

  • Dissolution: Dissolve the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in an aqueous solution.

  • Addition of this compound: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it dropwise to the cyclodextrin solution with constant stirring.

  • Complexation: Stir the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Isolation: Remove the solvent, often by lyophilization (freeze-drying), to obtain the solid this compound-cyclodextrin inclusion complex powder.

Signaling Pathways and Experimental Workflows

This compound and related quassinoids have been shown to exert their biological effects, particularly in cancer cells, through the modulation of key signaling pathways.

PI3K/Akt Signaling Pathway Inhibition by Bruceine Analogs:

Bruceine_J This compound PI3K PI3K Bruceine_J->PI3K Inhibits Apoptosis Apoptosis Bruceine_J->Apoptosis Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation Bcl2 Bcl-2 Akt->Bcl2 mTOR->Proliferation Bcl2->Apoptosis Bax Bax Bax->Apoptosis

Caption: this compound can inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and increased apoptosis.[11][12]

MAPK/JNK Signaling Pathway Activation Leading to Apoptosis:

Bruceine_J This compound ROS ROS Production Bruceine_J->ROS JNK JNK ROS->JNK cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 Apoptotic_Genes Pro-Apoptotic Gene Expression AP1->Apoptotic_Genes Apoptosis Apoptosis Apoptotic_Genes->Apoptosis

Caption: this compound can induce reactive oxygen species (ROS) production, which in turn activates the JNK/MAPK pathway to promote apoptosis.[13][14]

References

troubleshooting inconsistent results in bruceine J cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bruceine J cytotoxicity assays. Given the limited specific data on this compound, much of the guidance is extrapolated from studies on the closely related and structurally similar quassinoids, bruceine A and bruceine D. It is crucial to perform pilot experiments to optimize and validate these recommendations for your specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration range for this compound?

A1: While specific IC50 values for this compound are not widely published, data from the related compounds bruceine A and bruceine D can provide a starting point. These compounds typically exhibit cytotoxicity in the nanomolar to low micromolar range, depending on the cell line and exposure time. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal range for your specific cell line.[1][2][3][4]

Q2: How should I prepare and store this compound for cytotoxicity assays?

A2: this compound, like other quassinoids, should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For bruceine D, it is recommended to dissolve it in DMSO and store it at 2-8°C.[5][6] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[5][6] Prepare fresh dilutions in culture medium for each experiment.

Q3: What is the primary mechanism of this compound-induced cytotoxicity?

A3: Based on studies of related bruceines like bruceine D and A, this compound is likely to induce apoptosis (programmed cell death).[5][7][8] This is often mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as the MAPK (p38, JNK) and PI3K/Akt pathways.[3][5][8][9]

Q4: Can this compound interfere with the cytotoxicity assay itself?

A4: It is possible for compounds to interfere with assay reagents. For tetrazolium-based assays like MTT and MTS, colored compounds or those with strong reducing or oxidizing properties can lead to false results. While there is no specific report of this compound interference, it is good practice to include a "compound only" control (wells with this compound in media but no cells) to check for any direct reduction of the assay reagent.

Troubleshooting Inconsistent Results

Issue 1: High Variability Between Replicates
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding of replicates.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all pipetting steps.
Edge Effects Avoid using the outer wells of a 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete Solubilization of Formazan Crystals (MTT assay) After adding the solubilization solution (e.g., DMSO), ensure complete mixing by pipetting up and down or using a plate shaker until no visible crystals remain.
Issue 2: No Dose-Dependent Cytotoxicity Observed
Potential Cause Troubleshooting Step
Incorrect Concentration Range Perform a wider range of serial dilutions in a pilot experiment (e.g., logarithmic dilutions from 1 nM to 100 µM).
Insufficient Incubation Time The cytotoxic effects of bruceine compounds are time-dependent.[5] Extend the incubation period (e.g., 24h, 48h, 72h) to allow for the induction of apoptosis.
Cell Line Resistance Some cell lines may be inherently resistant to this compound. Consider using a different cell line or a positive control known to induce apoptosis in your chosen cell line.
Degradation of this compound Prepare fresh dilutions of this compound for each experiment from a frozen stock. Limit the exposure of the compound to light and elevated temperatures.
Issue 3: High Background Absorbance
Potential Cause Troubleshooting Step
Contamination Visually inspect plates for microbial contamination. Use sterile techniques and reagents.
Phenol Red in Media Phenol red can interfere with absorbance readings. Use phenol red-free media if possible.
Compound Interference Run a "compound only" control to assess if this compound directly reacts with the assay reagent.

Quantitative Data Summary

The following tables summarize IC50 values for the related quassinoids, bruceine A and bruceine D, in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Bruceine A in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (nM)
HCT116Colon Cancer4826.12 ± 2.83
CT26Colon Cancer48229.26 ± 12

Data extracted from a study on bruceine A.[4]

Table 2: IC50 Values of Bruceine D in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)
A549Non-Small Cell Lung721.01 ± 0.11
H1650Non-Small Cell Lung721.19 ± 0.07
PC-9Non-Small Cell Lung722.28 ± 1.54
HCC827Non-Small Cell Lung726.09 ± 1.83
T24Bladder Cancer727.65 ± 1.2
MCF-7Breast Cancer72Not specified, dose-dependent inhibition
Hs 578TBreast Cancer72~0.71 µM (converted from µM)

Data compiled from studies on bruceine D.[1][2][5]

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity

This protocol is adapted from methodologies used for bruceine D.[1][5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the overnight medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental Workflow for this compound Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B Incubation D Treat cells with this compound B->D C Prepare serial dilutions of this compound C->D E Incubate for 24, 48, or 72 hours D->E Incubation F Add MTT reagent E->F G Incubate for 4 hours F->G Incubation H Solubilize formazan crystals with DMSO G->H I Read absorbance at 570 nm H->I J Calculate % viability and IC50 I->J

Caption: Workflow for a typical MTT-based cytotoxicity assay with this compound.

Troubleshooting Logic for Inconsistent Cytotoxicity Results

G Start Inconsistent Results Q1 High variability between replicates? Start->Q1 A1_1 Check cell seeding uniformity Q1->A1_1 Yes Q2 No dose-dependent effect? Q1->Q2 No A1_2 Verify pipetting accuracy A1_1->A1_2 A1_3 Mitigate edge effects A1_2->A1_3 A2_1 Expand concentration range Q2->A2_1 Yes Q3 High background absorbance? Q2->Q3 No A2_2 Increase incubation time A2_1->A2_2 A2_3 Confirm cell line sensitivity A2_2->A2_3 A3_1 Check for contamination Q3->A3_1 Yes A3_2 Use phenol red-free media A3_1->A3_2 A3_3 Run 'compound only' control A3_2->A3_3

Caption: A logical flow for troubleshooting common issues in cytotoxicity assays.

Signaling Pathway of Bruceine-Induced Apoptosis

G Bruceine This compound (hypothesized) ROS Increased Reactive Oxygen Species (ROS) Bruceine->ROS PI3K_Akt PI3K/Akt Pathway (Inhibition) Bruceine->PI3K_Akt MAPK MAPK Pathway (JNK, p38) ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2_family Modulation of Bcl-2 family proteins (e.g., ↑Bax, ↓Bcl-2) MAPK->Bcl2_family PI3K_Akt->Bcl2_family Caspases Caspase Activation (e.g., Caspase-3, -8, -9) Mitochondria->Caspases Bcl2_family->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

References

improving the signal-to-noise ratio in Western blots for bruceine J targets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Western blots for detecting the targets of bruceine J and its related compounds.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

High background and weak signals are common challenges in Western blotting. The following guide provides a systematic approach to identify and resolve these issues.

Issue 1: High Background

A high background can obscure the specific signal of your target protein, making data interpretation difficult. It can manifest as a uniform dark haze or non-specific bands.

Possible Cause Recommended Solution
Insufficient Blocking Optimize your blocking agent. If using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially for detecting phosphorylated proteins, as milk contains phosphoproteins that can cause interference.[1] Increase the concentration of the blocking agent (e.g., from 5% to 7%) and/or extend the blocking time.[2] Adding a mild detergent like Tween 20 to the blocking buffer can also help.[2][3]
Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[4] Start with the manufacturer's recommended dilution and perform a dilution series.[5]
Inadequate Washing Increase the number and duration of wash steps after both primary and secondary antibody incubations.[1][4] A standard protocol is three washes of 5-10 minutes each, but this can be increased to four or five washes of 10-15 minutes.[1] Ensure the wash buffer contains a detergent like Tween 20.[1]
Membrane Issues Polyvinylidene difluoride (PVDF) membranes can sometimes have a higher propensity for background compared to nitrocellulose.[1][4] Consider switching to a nitrocellulose membrane.[1][4] Crucially, never allow the membrane to dry out at any stage of the process, as this can lead to irreversible, non-specific antibody binding.[1][3]
Non-specific Secondary Antibody Binding To check for this, run a control experiment where the primary antibody incubation step is omitted.[2] If bands still appear, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody that has been cross-adsorbed to minimize reactivity with off-target species.[2]
Contaminated Buffers Ensure all buffers are freshly prepared and filtered to remove any particulates that could settle on the membrane and cause a speckled background.[3][6]

Issue 2: Weak or No Signal

A faint or absent signal for your target protein can be equally frustrating. Here are some common causes and their solutions.

Possible Cause Recommended Solution
Low Protein Expression The target protein may be expressed at low levels in your sample.[7] Increase the amount of protein loaded onto the gel; a minimum of 15 µg of protein per lane is often recommended for cell lysates.[8][9] For very low abundance proteins, consider enriching your sample through techniques like immunoprecipitation.[9]
Suboptimal Antibody Concentration The concentration of your primary or secondary antibody may be too low.[8] Titrate the antibodies to find the optimal dilution.[9] You can also try increasing the incubation time, for instance, by incubating the primary antibody overnight at 4°C.[9]
Inefficient Protein Transfer Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[9] Ensure there are no air bubbles between the gel and the membrane during the transfer setup.[9] For low molecular weight proteins (<20kDa), consider using a membrane with a smaller pore size (0.22 µm) and a Tris-tricine gel system.[9]
Protein Degradation Always prepare fresh lysates and keep them on ice.[2][10] Crucially, add protease and phosphatase inhibitors to your lysis buffer to prevent the degradation of your target protein.[2][7][8]
Antibody Incompatibility Ensure your primary and secondary antibodies are compatible (e.g., if the primary antibody was raised in a rabbit, use an anti-rabbit secondary antibody).
Inactive Detection Reagent Check the expiration date of your chemiluminescent substrate. Use a substrate with higher sensitivity for detecting low-abundance proteins.

Experimental Workflow for Signal-to-Noise Optimization

The following diagram illustrates a systematic workflow for troubleshooting and optimizing your Western blot experiments to achieve a better signal-to-noise ratio.

Western_Blot_Optimization_Workflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_decision Evaluation cluster_end Outcome start Initial Western Blot (High Background or Weak Signal) optimize_blocking Optimize Blocking (Agent, Concentration, Time) start->optimize_blocking High Background assess_protein Assess Protein Loading & Integrity start->assess_protein Weak/No Signal titrate_antibodies Titrate Antibodies (Primary & Secondary) optimize_blocking->titrate_antibodies improve_washing Improve Washing (Number, Duration) titrate_antibodies->improve_washing evaluate_result Evaluate Signal-to-Noise Ratio improve_washing->evaluate_result check_transfer Check Protein Transfer (Ponceau S Stain) check_transfer->titrate_antibodies assess_protein->check_transfer successful_blot Clean Blot with Strong Signal evaluate_result->successful_blot Improved re_evaluate Re-evaluate & Combine Strategies evaluate_result->re_evaluate Not Improved re_evaluate->optimize_blocking Bruceine_Signaling_Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_stat JAK/STAT Pathway cluster_other Other Targets cluster_cellular_effects Cellular Effects bruceine Bruceine D / A PI3K PI3K bruceine->PI3K inhibits p38_MAPK p38-MAPK bruceine->p38_MAPK activates JNK JNK bruceine->JNK activates JAK JAK bruceine->JAK inhibits ICAT ICAT bruceine->ICAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR proliferation Cell Proliferation mTOR->proliferation inhibits apoptosis Apoptosis p38_MAPK->apoptosis induces JNK->apoptosis induces STAT3 STAT3 JAK->STAT3 STAT3->proliferation promotes beta_catenin β-catenin ICAT->beta_catenin inhibits interaction beta_catenin->proliferation promotes AR_ESR1 AR / ESR1

References

dealing with bruceine J precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Bruceine J, focusing on the common issue of stock solution precipitation.

Frequently Asked Questions (FAQs)

Q1: Why did my this compound stock solution precipitate?

A: Precipitation of compounds like this compound from stock solutions, typically in DMSO, can occur for several reasons. The most common factors include the stock solution being too concentrated, absorption of atmospheric water by the solvent (hygroscopic DMSO), improper storage temperatures, or repeated freeze-thaw cycles.[1][2][3]

Q2: I see a precipitate in my vial of this compound. What should I do?

A: First, verify the cause by following the troubleshooting guide below. To redissolve the precipitate, you can gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate the vial until the solid is fully dissolved.[4] Always centrifuge the vial before opening to ensure any compound on the cap or walls is collected at the bottom.[5]

Q3: What is the best solvent for preparing this compound stock solutions?

A: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of quassinoids like this compound.[6][7] For some applications, methanol and chloroform can also be used.[8]

Q4: How should I store my this compound stock solution to prevent precipitation?

A: For long-term stability, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -80°C for up to a year. For short-term storage (up to one month), -20°C is acceptable.[6][7] Ensure vials are tightly sealed to prevent moisture absorption.

Q5: Can I use my precipitated solution for an experiment?

A: No. Using a solution with a visible precipitate will lead to inaccurate dosing and unreliable experimental results. The effective concentration of the supernatant will be lower than intended. The precipitate must be fully redissolved before use.

Troubleshooting Guide: Stock Solution Precipitation

Use this guide to diagnose and resolve precipitation issues with your this compound stock solution.

1. Was the correct solvent used?

  • Issue: this compound has poor solubility in aqueous solutions. Using buffers or water directly to create a stock solution will likely cause immediate precipitation.

  • Solution: Always prepare the primary stock solution in high-purity, anhydrous DMSO.[6][7] Subsequent dilutions into aqueous media for experiments should be done carefully and in a stepwise manner to avoid shocking the compound out of solution.[5]

2. Is the stock concentration too high?

  • Issue: Every compound has a solubility limit. Attempting to create a stock solution above this limit will result in precipitation, especially after temperature changes. While specific data for this compound is limited, related compounds like Bruceine D are soluble in DMSO at concentrations up to 82-100 mg/mL.[6][7]

  • Solution: Prepare the stock at a concentration known to be stable. If you are unsure, start with a lower concentration (e.g., 10 mM) and confirm solubility before preparing larger batches.

3. How was the stock solution stored and handled?

  • Issue: Repeated freeze-thaw cycles and moisture absorption by DMSO are primary causes of precipitation.[2] DMSO is highly hygroscopic; absorbed water reduces its solvating power for hydrophobic compounds.[2][6]

  • Solution:

    • Use Fresh Solvent: Always use newly opened or properly stored anhydrous DMSO.[6][7]

    • Aliquot: Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.[7]

    • Seal Vials Tightly: Use vials with high-quality, tight-fitting caps.

    • Proper Storage: Store aliquots at -80°C for long-term stability.[6]

4. How was the working solution prepared?

  • Issue: Rapidly diluting a high-concentration DMSO stock into an aqueous buffer or cell culture medium can cause the compound to crash out of solution.

  • Solution: Perform serial or stepwise dilutions.[5] When preparing a working solution, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cell toxicity.[5] Adding the concentrated stock to a small volume of medium and mixing well before adding the rest of the volume can also help.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing this compound precipitation.

G cluster_start cluster_check Diagnosis Steps cluster_solvent_solutions Solvent Solutions cluster_conc_solutions Concentration Solutions cluster_storage_solutions Storage Solutions start Precipitate Observed in Stock Solution check_solvent Q: What solvent was used? start->check_solvent sol_redissolve Warm (37°C) and sonicate to redissolve start->sol_redissolve Immediate Action check_conc Q: What is the concentration? check_solvent->check_conc If DMSO was used sol_dmso Use fresh, anhydrous DMSO check_solvent->sol_dmso If aqueous/improper solvent check_storage Q: How was it stored and handled? check_conc->check_storage If concentration is reasonable sol_lower_conc Prepare a new, more dilute stock solution check_conc->sol_lower_conc If too concentrated sol_aliquot Aliquot stock to avoid freeze-thaw cycles check_storage->sol_aliquot sol_cosolvent For aqueous dilutions, consider co-solvents (e.g., PEG400) if precipitation persists sol_temp Store aliquots at -80°C sol_aliquot->sol_temp

Caption: A troubleshooting flowchart for diagnosing and solving this compound precipitation issues.

Data & Protocols

Solubility and Storage Data

Data for the closely related quassinoid, Bruceine D, is provided as a reference for handling this compound.

ParameterSolvent/ConditionValue & NotesCitations
Solubility DMSO~82-100 mg/mL[6][7]
MethanolSoluble[8]
ChloroformSoluble[8]
Storage (Solid) -20°CStable for ≥ 4 years[8]
Storage (Stock) -80°C in solventStable for up to 1 year[6]
-20°C in solventStable for up to 1 month[6][7]

Note: Hygroscopic (moisture-absorbing) DMSO significantly reduces solubility. Always use fresh, anhydrous DMSO for best results.[6][7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

Disclaimer: This protocol is a general guideline. Please refer to the manufacturer's product data sheet for any specific instructions.

Materials:

  • This compound solid (Formula Weight to be confirmed from Certificate of Analysis)

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass or polypropylene microcentrifuge vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Preparation: Before opening the vial of solid this compound, centrifuge it briefly (e.g., 1 minute at 5,000 x g) to ensure all powder is at the bottom.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of this compound provided.

    • Formula: Volume (L) = Mass (g) / (Formula Weight ( g/mol ) * 0.010 mol/L)

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound solid.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles, immediately dispense the stock solution into smaller, single-use aliquots in sterile, tightly-sealed vials.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C for long-term use.

Mechanism of Action: Relevant Signaling Pathway

This compound belongs to the quassinoid family of natural products. Related compounds like Bruceine A and D have been shown to exert their anti-cancer effects by modulating key cellular signaling pathways, most notably the PI3K/Akt pathway , which is critical for cell survival, proliferation, and growth.[9][10] Inhibition of this pathway is a primary mechanism for inducing apoptosis in cancer cells.[10]

Simplified PI3K/Akt Signaling Pathway

The diagram below shows a simplified representation of the PI3K/Akt pathway and the likely point of inhibition by Bruceine compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Apoptosis Apoptosis (Cell Death) pAkt->Apoptosis Inhibits Bruceine This compound (Inhibitor) Bruceine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by Bruceine compounds, leading to apoptosis.

References

challenges in scaling up bruceine J isolation from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up isolation of Bruceine J from its natural source, Brucea javanica.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound isolation in a question-and-answer format.

Question: My crude extract shows a low concentration of this compound. How can I optimize the extraction process for a higher yield at a larger scale?

Answer:

Low yields of the target compound in the initial extract are a significant hurdle in scaling up. Several factors in your extraction protocol could be suboptimal for large-scale operations. Consider the following troubleshooting steps:

  • Solvent Selection and Polarity: this compound is a quassinoid, a class of compounds with a range of polarities. While laboratory-scale extractions might use a broad-polarity solvent like methanol or ethanol, for scale-up, a more selective solvent system can enrich the extract with this compound and reduce the burden on subsequent purification steps. Experiment with solvent systems of varying polarities. For instance, a sequential extraction starting with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like ethanol, can provide a more targeted extraction.

  • Solvent-to-Solid Ratio: At a larger scale, maintaining an effective solvent-to-solid ratio is crucial. Insufficient solvent will lead to incomplete extraction. Conversely, an excessively large volume will increase processing time and solvent costs. It is advisable to perform small-scale optimization studies to determine the optimal ratio before proceeding to a pilot or industrial scale.

  • Extraction Technique: Traditional methods like maceration or Soxhlet extraction can be inefficient and time-consuming for large quantities of plant material. Consider more advanced and efficient techniques that are amenable to scale-up:

    • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

    • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.

    • Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent is an environmentally friendly option that can offer high selectivity. However, the initial equipment cost is a consideration.

  • Raw Material Quality: The concentration of this compound can vary significantly in Brucea javanica seeds depending on the geographical source, harvesting time, and post-harvest processing. Ensure you are using high-quality, authenticated raw material. A quantitative analysis of the raw material using a validated HPLC method before extraction can save significant time and resources.

Question: I am facing difficulties in purifying this compound from the crude extract at a larger scale. The chromatographic separation is poor, and I'm using a large amount of solvent.

Answer:

Scaling up chromatography presents several challenges, including decreased resolution, increased solvent consumption, and higher costs. Here’s how to troubleshoot these issues:

  • Column Packing and Dimensions: Inconsistent column packing can lead to band broadening and poor separation. Ensure your large-scale column is packed uniformly. The geometry of the column (length-to-diameter ratio) also plays a crucial role and should be optimized for your specific separation.

  • Stationary Phase Selection: The choice of stationary phase is critical. For quassinoids, reversed-phase chromatography (e.g., C18) is commonly used. However, for large-scale purification, consider using stationary phases with larger particle sizes to reduce backpressure, at the cost of some resolution. You may also explore other types of chromatography, such as normal-phase or ion-exchange chromatography, depending on the impurity profile of your extract.

  • Gradient Optimization: A gradient elution that works well on an analytical scale may not be directly transferable to a preparative scale. The gradient profile often needs to be re-optimized to achieve the desired separation in a reasonable time with minimal solvent. Consider using a stepped gradient instead of a linear gradient to reduce solvent consumption.

  • Alternative Purification Techniques: Relying solely on chromatography for large-scale purification can be economically unfeasible. Consider incorporating other techniques to pre-purify the extract before the final chromatographic step:

    • Liquid-Liquid Extraction (LLE): A well-designed LLE protocol can effectively remove a significant portion of impurities, enriching the extract with this compound.

    • Crystallization: If this compound can be crystallized from the crude or partially purified extract, this can be a highly effective and scalable purification step.

    • Solid-Phase Extraction (SPE): Large SPE cartridges can be used to fractionate the crude extract and remove major classes of impurities before preparative HPLC.

Question: My final product shows signs of degradation. How can I ensure the stability of this compound during the scaled-up isolation process?

Answer:

The stability of the target molecule is a critical concern during long processing times at a larger scale. While specific stability data for this compound is limited, quassinoids, in general, can be susceptible to degradation under certain conditions.

  • Temperature Control: Many natural products are heat-sensitive. Prolonged exposure to high temperatures during extraction and solvent evaporation can lead to degradation. Use the lowest effective temperature for these steps. For solvent removal, techniques like rotary evaporation under vacuum are preferable to atmospheric distillation.

  • Light and Oxygen Exposure: Some phytochemicals are sensitive to light and oxidation. Protect your extracts and purified fractions from direct light by using amber glassware or covering your equipment. Purging storage vessels with an inert gas like nitrogen can help prevent oxidation.

  • Storage Conditions: Store your crude extracts, intermediate fractions, and final product at low temperatures (e.g., 4°C or -20°C) to minimize degradation. Ensure that storage containers are properly sealed to prevent solvent evaporation and contamination.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of this compound from Brucea javanica seeds?

A1: The yield of pure this compound can vary significantly based on the quality of the raw material and the efficiency of the extraction and purification processes. While specific yield data for scaled-up isolation of this compound is not widely published, studies on the composition of Brucea javanica extracts can provide some context. For instance, a study on the ethanolic extract of B. javanica seeds reported the presence of several quassinoids, with their relative abundance varying.[2] An HPLC analysis of B. javanica has been developed to quantify related quassinoids like Bruceine D and H, which can be a useful tool for assessing the potential yield from a given batch of raw material.[3][4] A rough estimate for the total quassinoid content in the seeds is in the range of 0.1-1% of the dry weight. The final yield of pure this compound after a multi-step purification process will be a fraction of this.

Q2: What solvents are recommended for the large-scale extraction of this compound?

A2: For large-scale extraction, solvent choice is a balance between extraction efficiency, cost, safety, and environmental impact.

  • Ethanol and Methanol: These are commonly used in lab-scale extractions due to their broad solvency. Ethanol is generally preferred for industrial applications due to its lower toxicity compared to methanol.

  • Ethyl Acetate: This solvent is effective for extracting medium-polarity compounds like quassinoids and is relatively easy to remove.

  • "Green" Solvents: For environmentally friendly and potentially more selective extractions, consider:

    • Supercritical CO2: As mentioned in the troubleshooting guide, this is a non-toxic, non-flammable, and easily removable solvent.

    • Pressurized Hot Water Extraction (PHWE): This technique uses water at elevated temperatures and pressures, where its polarity can be modulated to selectively extract different classes of compounds. The choice of solvent will ultimately depend on the specific requirements of your process and the available equipment.

Q3: Are there any Good Manufacturing Practice (GMP) considerations for scaling up this compound isolation for pharmaceutical applications?

A3: Yes, if this compound is intended for use as an active pharmaceutical ingredient (API), the entire manufacturing process must comply with GMP guidelines. Key considerations include:

  • Raw Material Control: Sourcing from qualified vendors with proper identification and testing of the plant material is essential.

  • Process Validation: The entire isolation and purification process must be validated to ensure it consistently produces a product of the required purity and quality.

  • Equipment and Facility: The manufacturing facility and equipment must be designed and maintained to prevent contamination and cross-contamination.

  • Documentation: Detailed records of every step of the manufacturing process, from raw material receipt to final product release, must be maintained.

  • Quality Control: Stringent quality control testing of raw materials, in-process materials, and the final product is required to ensure identity, purity, and potency.

Quantitative Data

The following tables summarize available quantitative data relevant to the isolation of quassinoids from Brucea javanica. It is important to note that this data is from lab-scale experiments and should be used as a reference for planning and optimizing a scaled-up process.

Table 1: Quassinoid Content in Brucea javanica (Analytical Scale)

CompoundMethodConcentration RangeReference
Bruceine DHPLC2.52-12.60 µg[3][4]
BrusatolHPLC2.19-10.95 µg[3][4]
Bruceine HHPLC2.91-14.55 µg[3][4]

Note: The values represent the linear range of detection in an analytical HPLC method and do not directly translate to the total content in the plant material.

Table 2: Extraction Yield from Brucea javanica Seeds (2 kg Scale)

Solvent FractionYield (g)Yield (%)
Ethanol (initial extract)53.62.68
n-Hexane18.10.91
Water20.41.02

Data adapted from a study on the evaluation of antidiabetic and antioxidant properties of B. javanica seed extracts.[5] The yields are for crude fractions and not for pure this compound.

Experimental Protocols

The following is a generalized lab-scale protocol for the isolation of quassinoids from Brucea javanica seeds. This protocol can serve as a starting point for process development and scale-up.

Materials:

  • Dried and powdered Brucea javanica seeds

  • Ethanol (95%)

  • n-Hexane

  • Ethyl acetate

  • Distilled water

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates and developing chamber

  • HPLC system for analysis

Procedure:

  • Extraction:

    • Macerate 1 kg of powdered B. javanica seeds with 5 L of 95% ethanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in 500 mL of distilled water.

    • Perform liquid-liquid extraction sequentially with 3 x 500 mL of n-hexane and then 3 x 500 mL of ethyl acetate.

    • Collect the ethyl acetate fraction, which is expected to be enriched with quassinoids.

    • Concentrate the ethyl acetate fraction to dryness under reduced pressure.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Dissolve the dried ethyl acetate extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity.

    • Collect fractions and monitor the separation using TLC.

    • Pool the fractions containing the compound of interest (as identified by comparison with a standard, if available).

  • Further Purification (if necessary):

    • The pooled fractions may require further purification using preparative HPLC or recrystallization to obtain pure this compound.

  • Analysis:

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

experimental_workflow cluster_extraction Extraction and Initial Processing cluster_purification Purification Cascade cluster_analysis Analysis and Final Product raw_material Raw Material (Brucea javanica seeds) extraction Extraction (e.g., Ethanol) raw_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration challenge1 Solvent Volume Yield Variability extraction->challenge1 partitioning Solvent Partitioning (e.g., Hexane/EtOAc) concentration->partitioning column_chroma Column Chromatography (Silica Gel) partitioning->column_chroma challenge2 Emulsion Formation Low Selectivity partitioning->challenge2 prep_hplc Preparative HPLC column_chroma->prep_hplc challenge3 Low Resolution High Solvent Use column_chroma->challenge3 crystallization Crystallization prep_hplc->crystallization challenge4 Cost & Throughput prep_hplc->challenge4 analysis Purity & Identity Analysis (HPLC, MS, NMR) crystallization->analysis final_product Pure this compound analysis->final_product

Caption: Experimental workflow for the isolation of this compound, highlighting key stages and associated scale-up challenges.

troubleshooting_workflow cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_stability Degradation Issues start Low Yield or Purity of this compound check_raw_material Analyze Raw Material Quality start->check_raw_material Initial Check pre_purify Introduce Pre-purification Step (LLE, SPE, Crystallization) start->pre_purify Purification Problem control_temp Lower Process Temperature start->control_temp Degradation Observed optimize_solvent Optimize Solvent System check_raw_material->optimize_solvent Material OK change_method Consider Alternative Extraction Method (UAE, MAE, SFE) optimize_solvent->change_method Still Low Yield end Improved Process change_method->end optimize_chroma Re-optimize Chromatography (Gradient, Stationary Phase) pre_purify->optimize_chroma Impurity Profile Improved optimize_chroma->end control_ph Monitor and Control pH control_temp->control_ph Degradation Persists protect_light_o2 Protect from Light and Oxygen control_ph->protect_light_o2 Still Degrading protect_light_o2->end

Caption: A troubleshooting decision tree for addressing common challenges in the scaled-up isolation of this compound.

logical_relationships cluster_inputs Process Parameters cluster_outputs Process Outcomes cluster_legend Legend solvent Solvent Choice yield This compound Yield solvent->yield +/- purity Purity solvent->purity +/- cost Process Cost solvent->cost + ratio Solvent:Solid Ratio ratio->yield + ratio->cost + temp Temperature temp->yield +/- temp->purity - (degradation) time Extraction Time time->yield + throughput Throughput time->throughput - l1 +  Positive Correlation l2 -  Negative Correlation l3 +/- Variable Correlation

Caption: Logical relationships between key extraction parameters and their impact on the outcomes of this compound isolation.

References

Technical Support Center: Strategies to Mitigate Bruceine J Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the toxicity of bruceine J in animal models. The information is presented in a question-and-answer format, offering detailed experimental protocols and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the toxicity of this compound in animal models?

A1: The main approaches to decrease the systemic toxicity of this compound involve the use of advanced drug delivery systems. These systems aim to alter the pharmacokinetic profile of the drug, leading to preferential accumulation at the target site (e.g., a tumor) and reduced exposure of healthy tissues. The most commonly investigated strategies include:

  • Liposomal Formulations: Encapsulating this compound within liposomes can shield healthy tissues from the free drug, thereby reducing systemic toxicity.

  • Nanoemulsions: Formulating this compound into nano-sized emulsions can improve its solubility and alter its biodistribution, potentially lowering its toxicity.

  • Polymer-Drug Conjugates: Covalently linking this compound to a biocompatible polymer can modify its pharmacokinetic properties, leading to a more favorable toxicity profile.

Q2: How effective are liposomal formulations in reducing this compound toxicity?

A2: Liposomal encapsulation has demonstrated significant success in reducing the toxicity of lipophilic compounds similar to this compound. For instance, studies on Brucea javanica oil (BJO), which contains this compound, have shown a marked decrease in acute toxicity when formulated in liposomes (BJOL) compared to the commercial emulsion (BJOE).

Quantitative Data Summary: Toxicity of BJOE vs. BJOL

FormulationAnimal ModelLD50 (Median Lethal Dose)Observations
BJOE (Emulsion)Kunming Mice7.35 g/kgSignificant mortality observed.
BJOL (Liposomes)Kunming Mice> 12.70 g/kgAll mice survived at the highest tested dose.[1]

This data clearly indicates that liposomal formulation significantly enhances the safety profile of BJO.

Q3: What are the potential challenges when encapsulating a hydrophobic drug like this compound into liposomes?

A3: Encapsulating hydrophobic drugs like this compound into the lipid bilayer of liposomes can present several challenges that may lead to low encapsulation efficiency. Common issues include:

  • Poor Drug-Lipid Interaction: The drug may not favorably partition into the lipid bilayer.

  • Drug Precipitation: The drug may precipitate out of the organic solvent during the formulation process.

  • Liposome Instability: The incorporation of the drug may destabilize the liposomal membrane.

Troubleshooting Low Encapsulation Efficiency:

  • Optimize Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid molar ratio to find the optimal concentration that maximizes encapsulation without compromising liposome stability.[2][3]

  • Lipid Composition: Experiment with different phospholipid compositions (e.g., varying chain lengths and saturation) and cholesterol content to enhance drug incorporation.

  • pH Gradient Loading (for ionizable drugs): While this compound is not readily ionizable, this active loading technique can be highly effective for other compounds and involves creating a pH gradient across the liposome membrane to drive drug accumulation.

  • Lyophilization and Rehydration: This technique can sometimes improve the encapsulation of hydrophobic drugs.

Troubleshooting Guides

Guide 1: Liposome Formulation of this compound via Thin-Film Hydration

This guide provides a step-by-step protocol for encapsulating this compound into liposomes using the thin-film hydration method, a common and effective technique.

Experimental Protocol: Thin-Film Hydration

  • Lipid/Drug Mixture Preparation:

    • Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[4] The selection of lipids and their molar ratio is a critical parameter to optimize for maximum drug loading and stability.

  • Thin Film Formation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. The temperature should be maintained above the phase transition temperature of the lipids.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation.[5] This process leads to the formation of multilamellar vesicles (MLVs). The volume of the hydration buffer should be optimized to ensure efficient hydration without excessive dilution.[6]

  • Size Reduction (Homogenization):

    • To obtain unilamellar vesicles of a desired size, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).[7][8] Extrusion is generally preferred as it produces a more uniform size distribution.

Workflow for Liposome Formulation

Liposome_Formulation cluster_prep Preparation cluster_formulation Formulation dissolve Dissolve this compound & Lipids in Organic Solvent evaporate Evaporate Solvent (Thin Film Formation) dissolve->evaporate Rotary Evaporation hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate Creates MLVs homogenize Homogenize (Sonication/Extrusion) hydrate->homogenize Size Reduction final_product final_product homogenize->final_product Final Liposomal This compound

Caption: Workflow for preparing this compound-loaded liposomes.

Guide 2: Nanoemulsion Formulation of this compound via High-Pressure Homogenization

This guide details the preparation of this compound nanoemulsions, which can enhance its bioavailability and potentially reduce toxicity.

Experimental Protocol: High-Pressure Homogenization

  • Phase Preparation:

    • Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides). The choice of oil should be based on the solubility of this compound.

    • Aqueous Phase: Prepare an aqueous solution containing a surfactant and a co-surfactant. The selection and ratio of the surfactant and co-surfactant are critical for forming a stable nanoemulsion.[9][10][11]

  • Pre-emulsion Formation:

    • Coarsely mix the oil and aqueous phases using a high-shear mixer to form a pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and at a defined pressure.[12][13] These parameters need to be optimized to achieve the desired droplet size and polydispersity index.

Troubleshooting Nanoemulsion Instability (Ostwald Ripening):

  • Incorporate a Ripening Inhibitor: Add a highly water-insoluble compound (e.g., a long-chain triglyceride) to the oil phase to minimize the diffusion of oil molecules between droplets.[1][14]

  • Optimize Surfactant Concentration: Ensure sufficient surfactant is present to adequately cover the surface of the nanodroplets and prevent coalescence.[15][16]

  • Use a Gelling Agent: Incorporating a gelling agent into the continuous phase can increase viscosity and hinder droplet movement, thereby improving stability.[14]

Workflow for Nanoemulsion Formulation

Nanoemulsion_Formulation cluster_prep Phase Preparation cluster_emulsification Emulsification oil_phase Oil Phase: This compound in Oil pre_emulsion Form Pre-emulsion (High-Shear Mixing) oil_phase->pre_emulsion aqueous_phase Aqueous Phase: Surfactant/Co-surfactant in Water aqueous_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization final_product final_product homogenization->final_product Final Nanoemulsified This compound Toxicity_Pathways cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcomes Toxic Outcomes BruceineJ This compound Protein_Synth_Inhibition Protein Synthesis Inhibition BruceineJ->Protein_Synth_Inhibition ROS_Generation ROS Generation BruceineJ->ROS_Generation DNA_Damage DNA Damage BruceineJ->DNA_Damage MAPK_PI3K_Inhibition Inhibition of MAPK & PI3K/Akt Pathways BruceineJ->MAPK_PI3K_Inhibition Apoptosis Apoptosis Protein_Synth_Inhibition->Apoptosis ROS_Generation->Apoptosis DNA_Damage->Apoptosis MAPK_PI3K_Inhibition->Apoptosis Organ_Damage Organ Damage (Liver, Hematopoietic System) Apoptosis->Organ_Damage

References

impact of serum concentration on bruceine J activity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bruceine J in cell culture experiments. It includes troubleshooting guides and frequently asked questions to address common challenges, particularly focusing on the potential impact of serum concentration on its bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for this compound in cell culture experiments?

A1: Based on published studies, the effective concentration of this compound and its analogs (like Bruceine D) can vary depending on the cell line. For initial cytotoxicity screenings, a broad range from nanomolar to micromolar is recommended. For example, IC50 values for Bruceine D have been reported to be around 0.5 and 0.6 µmol/L in H460 and A549 non-small cell lung cancer cells, respectively, after 48 hours of treatment[1]. For Bruceine A in colon cancer cell lines HCT116 and CT26, the IC50 values at 48 hours were 26.12 ± 2.83 nM and 229.26 ± 12 nM, respectively[2].

Q2: How does serum concentration potentially affect the activity of this compound?

A2: While specific studies on the effect of varying serum concentrations on this compound activity are not extensively available, general principles of in vitro pharmacology suggest a significant impact. Serum contains proteins like albumin that can bind to small molecules, potentially reducing their free concentration and bioavailability to the cells[3][4]. Therefore, a higher serum concentration could lead to a decreased apparent activity of this compound, resulting in a higher IC50 value. Conversely, experiments conducted in low-serum or serum-free media might show higher potency. It is crucial to maintain a consistent serum concentration throughout an experiment and across comparative studies.

Q3: What are the known signaling pathways affected by this compound and its analogs?

A3: this compound and its analogs, such as Bruceine D and A, have been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating several key signaling pathways. These include the PI3K/Akt/mTOR, JAK/STAT, and MAPK pathways (including p38-MAPK, JNK, and ERK)[5][6][7][8]. They can also trigger the intrinsic mitochondrial apoptosis pathway, characterized by the release of cytochrome c and activation of caspases[5].

Q4: Is this compound cytotoxic to non-cancerous cells?

A4: Some studies have shown that Bruceine D, a closely related compound, exerts only modest cytotoxicity on non-tumorigenic cells like Hs68 fibroblasts[6]. Similarly, Bruceine D did not show apparent toxicity in human umbilical vein cells (EA.hy926 or HUVECs) at concentrations effective against lung cancer cells[9]. Another study noted that Bruceine D had mild cytotoxic effects on human gastric mucosal epithelial GES-1 cells and WRL68 human hepatocyte cell line[10]. However, it is always recommended to test the cytotoxicity of this compound on relevant normal cell lines in your specific experimental system.

Troubleshooting Guide

Issue 1: High variability in IC50 values for this compound between experiments.

  • Question: We are observing significant differences in the IC50 values of this compound in the same cell line across different experimental batches. What could be the cause?

  • Answer:

    • Inconsistent Serum Concentration: As discussed in the FAQs, variations in the concentration of fetal bovine serum (FBS) can alter the free fraction of this compound available to the cells, leading to shifts in IC50 values[3][11]. Ensure that the same batch and percentage of FBS are used for all related experiments.

    • Cell Passage Number and Health: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. It is advisable to use cells within a consistent and low passage range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

    • Compound Stability: Ensure that the stock solution of this compound is properly stored and that the compound is stable in your culture medium for the duration of the experiment. Prepare fresh dilutions from a stable stock for each experiment.

Issue 2: Low or no apoptotic effect observed after this compound treatment.

  • Question: We are not seeing the expected increase in apoptosis after treating our cells with this compound, even at concentrations that reduce cell viability. Why might this be happening?

  • Answer:

    • Timing of Apoptosis Assay: The peak of apoptosis can be time-dependent. You may need to perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis in your specific cell line after this compound treatment.

    • Method of Apoptosis Detection: Different assays measure different stages of apoptosis. For instance, Annexin V staining detects early apoptosis, while TUNEL assays or caspase activity assays detect later stages. Consider using multiple methods to confirm the apoptotic response.

    • Cell Line Resistance: The cell line you are using may be resistant to apoptosis induction through the specific pathway targeted by this compound. Consider investigating other forms of cell death, such as autophagy, which has also been associated with the activity of Bruceine analogs[7][8].

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Bruceine analogs on various cancer cell lines as reported in the literature. Note that the majority of these studies were conducted using a standard serum concentration of 10% FBS.

Table 1: IC50 Values of Bruceine D in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Serum Concentration
H460Non-small cell lung480.510% FBS[1]
A549Non-small cell lung480.610% FBS[1]
A549Non-small cell lung2436.7610% FBS[9]
A549Non-small cell lung4817.8910% FBS[9]
NCI-H292Non-small cell lung2431.2210% FBS[9]
NCI-H292Non-small cell lung4814.4210% FBS[9]
HepG2Hepatocellular carcinoma48 (hypoxia)8.3410% FBS[12]
Huh7Hepatocellular carcinoma48 (hypoxia)1.8910% FBS[12]
T24Bladder cancer727.65 ± 1.2 µg/mLNot Specified

Table 2: IC50 Values of Bruceine A in Colon Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (nM)Serum Concentration
HCT116Colon4826.12 ± 2.8310% FBS[2]
CT26Colon48229.26 ± 1210% FBS[2]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is adapted from studies on the cytotoxicity of Bruceine A and D[2][13].

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control, typically DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol is based on methods used to assess apoptosis induced by Bruceine D[9].

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined optimal time.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Visualizations

Signaling Pathways and Experimental Workflow

BruceineJ_Apoptosis_Pathway BruceineJ This compound ROS ↑ ROS Production BruceineJ->ROS MAPK MAPK Pathway (p38, JNK) BruceineJ->MAPK PI3K_Akt PI3K/Akt Pathway BruceineJ->PI3K_Akt Inhibits ROS->MAPK Bcl2_family ↓ Bcl-2 (anti-apoptotic) ↑ Bax (pro-apoptotic) MAPK->Bcl2_family PI3K_Akt->Bcl2_family Inhibits Mitochondrion Mitochondrial Dysfunction Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibition Inhibition

Caption: Apoptotic signaling pathway induced by this compound.

Experimental_Workflow cluster_assays Assess Biological Activity start Start: Cell Culture treatment Treat cells with this compound (varying concentrations) start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis western Western Blot (for protein expression) incubation->western analysis Data Analysis (e.g., IC50 calculation) viability->analysis apoptosis->analysis western->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for assessing this compound activity.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Bruceine J and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug discovery, both natural compounds and synthetic agents hold significant promise. This guide provides a detailed comparison of the anticancer activities of bruceine J, a quassinoid derived from Brucea javanica, and doxorubicin, a well-established chemotherapeutic drug. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Note on this compound: Direct experimental data specifically for this compound is limited in the currently available scientific literature. Therefore, this guide will utilize data from closely related and well-studied quassinoids from Brucea javanica, primarily bruceine A and bruceine D, to represent the anticancer potential of this class of compounds.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for bruceine A, bruceine D, and doxorubicin across various cancer cell lines.

Table 1: IC50 Values of Bruceine A and Bruceine D in Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Duration of Treatment
Bruceine A MIA PaCa-2 (Pancreatic)0.02924 hours[1]
MCF-7 (Breast)0.182 ± 0.04872 hours[1]
MDA-MB-231 (Breast)0.228 ± 0.02072 hours[1]
HCT116 (Colon)0.02612 (26.12 nM)48 hours[2]
CT26 (Colon)0.22926 (229.26 nM)48 hours[2]
Bruceine D Hs 578T (Triple-negative breast)0.71 ± 0.0572 hours[3]
H460 (Non-small cell lung)0.548 hours[4]
A549 (Non-small cell lung)0.648 hours[4]
T24 (Bladder)7.65 ± 1.2 µg/mLNot Specified[5]

Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines

Cancer Cell LineIC50 (µM)Duration of Treatment
PC3 (Prostate)8.0048 hours
A549 (Lung)1.5048 hours
HeLa (Cervical)1.0048 hours
LNCaP (Prostate)0.2548 hours
HepG2 (Liver)12.18 ± 1.8924 hours[6]
UMUC-3 (Bladder)5.15 ± 1.1724 hours[6]
TCCSUP (Bladder)12.55 ± 1.4724 hours[6]
BFTC-905 (Bladder)2.26 ± 0.2924 hours[6]
MCF-7 (Breast)2.50 ± 1.7624 hours[6]
M21 (Melanoma)2.77 ± 0.2024 hours[6]

Mechanisms of Anticancer Action

Bruceine compounds and doxorubicin exert their anticancer effects through distinct molecular mechanisms, targeting various cellular processes to induce cell death and inhibit tumor growth.

Bruceine A and D: Targeting Signaling Pathways and Inducing Apoptosis

Bruceine A and D are known to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways.[7][8] Their mechanisms involve:

  • Induction of Oxidative Stress: Bruceine compounds can lead to an accumulation of reactive oxygen species (ROS) within cancer cells, which in turn triggers apoptotic pathways.[2][9]

  • Modulation of Signaling Pathways: They have been shown to suppress pro-survival signaling pathways such as PI3K/Akt/mTOR and activate stress-activated pathways like JNK and p38 MAPK, leading to apoptosis.[2][7][10][11][12]

  • Cell Cycle Arrest: These compounds can cause cancer cells to arrest at different phases of the cell cycle, preventing their proliferation. For instance, bruceine D has been shown to induce G1 phase arrest.[9]

  • Inhibition of Metastasis: Some studies suggest that bruceines can inhibit the migration and invasion of cancer cells.[9][12]

G Bruceine Bruceine A/D ROS ↑ Reactive Oxygen Species (ROS) Bruceine->ROS PI3K_AKT PI3K/Akt Pathway Bruceine->PI3K_AKT Inhibits JNK_MAPK JNK/p38 MAPK Pathway Bruceine->JNK_MAPK Activates Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation JNK_MAPK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis->Proliferation Inhibits

Anticancer signaling pathway of Bruceine A/D.
Doxorubicin: A Multi-faceted Approach to Cancer Cell Killing

Doxorubicin is a widely used anthracycline antibiotic with multiple anticancer mechanisms.[13][14] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and thereby inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to double-strand breaks in the DNA that trigger apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and membranes.

G Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS ↑ Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis

Anticancer signaling pathway of Doxorubicin.

Experimental Protocols

Standardized protocols are essential for the reliable assessment of anticancer activity. Below are detailed methodologies for key experiments.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[6] The intensity of the color is proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compound (e.g., this compound, Doxorubicin) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan formation) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Measure Absorbance (570-590 nm) F->G

Workflow for the MTT Cell Viability Assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells and treat them with the desired compound for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[14]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[17]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.[16]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways.[18][19]

  • Protein Extraction: Treat cells with the compound of interest, then lyse the cells to extract total proteins.[18]

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, cleaved caspase-3). This is often done overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal with an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.

References

Bruceine J vs. Brusatol: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research, natural compounds derived from medicinal plants continue to be a significant source of novel therapeutic agents. Among these, quassinoids extracted from Brucea javanica have demonstrated potent anti-cancer properties. This guide provides a comparative overview of the cytotoxicity of two such quassinoids: bruceine J and brusatol.

While extensive research has been conducted on the cytotoxic effects of brusatol against various cancer cell lines, specific data on this compound remains limited in publicly available scientific literature. This guide, therefore, presents a comprehensive summary of the existing data for brusatol and contextualizes the potential cytotoxicity of this compound by examining closely related bruceine analogues.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for brusatol and other bruceine compounds against a range of cancer cell lines.

Table 1: Cytotoxicity of Brusatol (IC50)

Cell LineCancer TypeIC50 (µM)Reference
NB4Leukemia0.03[1]
BV173Leukemia0.01[1]
SUPB13Leukemia0.04[1]
KOPN-8Acute Lymphoblastic Leukemia0.0014[2]
CEMAcute Lymphoblastic Leukemia0.0074[2]
MOLT-4Acute Lymphoblastic Leukemia0.0078[2]
A549Lung Cancer< 0.06[1]
MCF-7Breast Cancer0.08[1]
PANC-1Pancreatic Cancer0.36[3]
SW1990Pancreatic Cancer0.10[3]
U251 (IDH1-mutated)Glioma0.02[1]

Table 2: Cytotoxicity of Other Bruceine Analogs (IC50)

CompoundCell LineCancer TypeIC50 (µM)Reference
Bruceine AHCT116Colon Cancer0.02612[4]
Bruceine ACT26Colon Cancer0.22926[4]
Bruceine DH460Non-Small Cell Lung Cancer0.5[5]
Bruceine DA549Non-Small Cell Lung Cancer0.6[5]
Bruceine DPANC-1Pancreatic Cancer2.53[3]
Bruceine DSW1990Pancreatic Cancer5.21[3]
Bruceine DT24Bladder Cancer7.65 µg/mL[6]
Bruceine DHepG2Hepatocellular Carcinoma8.34[7]
Bruceine DHuh7Hepatocellular Carcinoma1.89[7]
Bruceine DMCF-7Breast Cancer9.5[8]
Bruceine DHs 578TBreast Cancer0.71[8]

Experimental Protocols

The cytotoxic effects of these compounds are typically evaluated using standard in vitro assays. The following are detailed methodologies for two commonly employed experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or brusatol) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Signaling Pathways and Mechanisms of Action

Brusatol

Brusatol is a well-characterized inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] The Nrf2 pathway is a key regulator of cellular defense against oxidative stress and is often hyperactivated in cancer cells, contributing to chemoresistance. By inhibiting Nrf2, brusatol can sensitize cancer cells to other chemotherapeutic agents.[9]

Brusatol has also been shown to impact other critical signaling pathways involved in cell survival and proliferation, including:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway by brusatol can lead to decreased cell proliferation and induction of apoptosis.

  • JNK/p38 MAPK Pathway: Activation of these stress-activated protein kinase pathways by brusatol can also contribute to apoptosis.[1]

Brusatol_Signaling_Pathways cluster_nrf2 Nrf2 Pathway Inhibition cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk JNK/p38 MAPK Pathway Brusatol_Nrf2 Brusatol Nrf2 Nrf2 Brusatol_Nrf2->Nrf2 inhibition ARE Antioxidant Response Element Nrf2->ARE activation Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes transcription Brusatol_PI3K Brusatol PI3K PI3K Brusatol_PI3K->PI3K inhibition Akt Akt PI3K->Akt activation mTOR mTOR Akt->mTOR activation Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival promotion Brusatol_MAPK Brusatol JNK_p38 JNK/p38 Brusatol_MAPK->JNK_p38 activation Apoptosis_MAPK Apoptosis JNK_p38->Apoptosis_MAPK induction

Caption: Signaling pathways modulated by brusatol.

This compound

As previously mentioned, specific mechanistic studies on this compound are scarce. However, research on other bruceine compounds, such as bruceine A and D, indicates that they also exert their cytotoxic effects through the modulation of key signaling pathways. For instance, bruceine D has been reported to induce apoptosis through the activation of the JNK pathway and by affecting the PI3K/Akt signaling pathway.[10][11] Bruceine A has also been shown to suppress the PI3K/Akt pathway.[12] It is plausible that this compound shares similar mechanisms of action, but further experimental validation is required.

Experimental Workflow

The general workflow for comparing the cytotoxicity of two compounds is outlined below.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_A 3a. Treat with this compound (Varying Concentrations) Cell_Seeding->Compound_A Compound_B 3b. Treat with Brusatol (Varying Concentrations) Cell_Seeding->Compound_B Control 3c. Vehicle Control Cell_Seeding->Control Incubation 4. Incubate for 24/48/72h Compound_A->Incubation Compound_B->Incubation Control->Incubation MTT_LDH 5. Perform MTT or LDH Assay Incubation->MTT_LDH Absorbance 6. Measure Absorbance MTT_LDH->Absorbance IC50 7. Calculate IC50 Values Absorbance->IC50 Comparison 8. Compare Cytotoxicity IC50->Comparison

Caption: General workflow for cytotoxicity comparison.

Conclusion

Brusatol exhibits potent cytotoxic effects across a wide range of cancer cell lines, with IC50 values often in the nanomolar range. Its mechanism of action is well-documented and involves the inhibition of key pro-survival signaling pathways, most notably the Nrf2 pathway.

While direct comparative data for this compound is not currently available, the cytotoxic profiles of other bruceine analogues suggest that it may also possess significant anti-cancer activity. Future studies are warranted to elucidate the specific cytotoxic potency and mechanisms of action of this compound, which will be crucial for a direct and comprehensive comparison with brusatol and for its potential development as a therapeutic agent. Researchers are encouraged to conduct head-to-head studies to determine the relative efficacy and potential synergistic effects of these related quassinoids.

References

cross-validation of bruceine J's mechanism of action in different tumor types

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals can leverage this information to understand the therapeutic potential of bruceines. The data presented here, summarized from multiple studies, highlights the diverse signaling pathways modulated by these compounds, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparative Efficacy and Cellular Effects

Bruceine A and Bruceine D have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, vary across different tumor types, indicating a degree of cell-type-specific activity.

CompoundCancer TypeCell LineIC50 (48h)Key Cellular EffectsReference
Bruceine A Colon CancerHCT11626.12 nMInduces S and G2/M phase cell cycle arrest; promotes apoptosis.[1][1]
Colon CancerCT26229.26 nMInduces G1 and G2/M phase cell cycle arrest; promotes apoptosis.[1][1]
Pancreatic CancerMIA PaCa-2Not SpecifiedInduces apoptosis through p38α MAPK activation.[2]
Bruceine D Non-Small Cell Lung CancerH4600.5 µmol/LInduces apoptosis via JNK activation.[3][3]
Non-Small Cell Lung CancerA5490.6 µmol/LInduces apoptosis via JNK activation.[3][3]
Chronic Myeloid LeukemiaK5626.37 µMInduces apoptosis through the mitochondrial pathway.[4][4]

Deciphering the Molecular Mechanisms: A Pathway-Centric View

The anti-cancer activity of Bruceine A and Bruceine D stems from their ability to modulate critical signaling pathways that govern cell survival, proliferation, and death.

Bruceine A: Targeting PI3K/Akt and MAPK Pathways

In colon cancer, Bruceine A has been shown to suppress the PI3K/Akt signaling pathway.[1][5] This pathway is a central regulator of cell growth and survival, and its inhibition by Bruceine A leads to cell cycle arrest and apoptosis.[1][5] Furthermore, in pancreatic cancer, Bruceine A acts as a novel activator of p38α MAPK, a key component of the MAPK signaling cascade that is involved in stress responses and can trigger apoptosis.[2]

cluster_bruceine_a Bruceine A Signaling Bruceine A Bruceine A PI3K PI3K Bruceine A->PI3K Inhibits p38 MAPK p38 MAPK Bruceine A->p38 MAPK Activates Akt Akt PI3K->Akt Activates Cell Cycle Arrest Cell Cycle Arrest Akt->Cell Cycle Arrest Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits p38 MAPK->Apoptosis Promotes

Figure 1: Signaling pathways modulated by Bruceine A.

Bruceine D: A Multi-Pathway Modulator

Bruceine D exhibits a broader range of pathway modulation. In various cancer models, it has been shown to inhibit key regulatory pathways including PI3K/AKT/mTOR, JAK/STAT, and JAG1/Notch.[6] In non-small cell lung cancer, its pro-apoptotic effects are mediated through the activation of the JNK pathway, another member of the MAPK family.[3][6] Furthermore, in hepatocellular carcinoma, Bruceine D has been found to suppress proliferation via the β-catenin/JAG1 pathway.[6] Studies have also highlighted its ability to induce apoptosis through the mitochondrial pathway, involving the generation of reactive oxygen species (ROS).[4][7]

cluster_bruceine_d Bruceine D Signaling Bruceine D Bruceine D PI3K/Akt/mTOR PI3K/Akt/mTOR Bruceine D->PI3K/Akt/mTOR Inhibits JAK/STAT JAK/STAT Bruceine D->JAK/STAT Inhibits JAG1/Notch JAG1/Notch Bruceine D->JAG1/Notch Inhibits JNK JNK Bruceine D->JNK Activates ROS ROS Bruceine D->ROS Induces Apoptosis Apoptosis JNK->Apoptosis Promotes Mitochondrial Pathway Mitochondrial Pathway ROS->Mitochondrial Pathway Activates Mitochondrial Pathway->Apoptosis Promotes

Figure 2: Key signaling pathways affected by Bruceine D.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Bruceine A and Bruceine D on cancer cells.

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Bruceine A or Bruceine D for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Bruceine A and Bruceine D.

Protocol:

  • Treat cancer cells with the desired concentrations of Bruceine A or Bruceine D for the specified time.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis

Objective: To investigate the effect of Bruceine A and Bruceine D on the expression and phosphorylation of key signaling proteins.

Protocol:

  • Treat cells with Bruceine A or Bruceine D and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

cluster_workflow Experimental Workflow Cancer Cell Culture Cancer Cell Culture Treatment (Bruceine A/D) Treatment (Bruceine A/D) Cancer Cell Culture->Treatment (Bruceine A/D) Cell Viability (MTT) Cell Viability (MTT) Treatment (Bruceine A/D)->Cell Viability (MTT) Apoptosis Analysis (FACS) Apoptosis Analysis (FACS) Treatment (Bruceine A/D)->Apoptosis Analysis (FACS) Protein Extraction Protein Extraction Treatment (Bruceine A/D)->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis

Figure 3: General experimental workflow for studying bruceine mechanisms.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Quassinoids: Focusing on Bruceine J and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quassinoids, a class of structurally complex triterpenoids isolated from plants of the Simaroubaceae family, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory properties of several quassinoids, with a particular focus on bruceine J and its structurally related compounds: bruceine A, bruceine D, and brusatol. While direct quantitative data for this compound remains elusive in the current body of scientific literature, this comparison leverages available experimental data for its close analogs to provide a valuable reference for researchers in the field.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potential of quassinoids is often evaluated by their ability to inhibit key inflammatory mediators. One of the most common in vitro assays measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in this context.

Table 1: Comparative Inhibitory Activity of Quassinoids on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

QuassinoidIC50 (µM) for NO InhibitionSource
Bruceine A> 50[1]
Bruceine B4.85[1]
Bruceine C1.83[1]
Bruceine D2.05[1]
Bruceine E1.95[1]
Bruceine H1.69[1]
Brusatol0.11[1]
Bruceoside B0.89[1]
This compound Data not available

Note: Lower IC50 values indicate higher potency.

Based on available data, brusatol exhibits the most potent inhibitory effect on nitric oxide production, followed by several other bruceine analogs.[1][2] Notably, bruceine A shows significantly weaker activity in this specific assay.[1] In rodent models of inflammation, brusatol has been observed to be the most potent inhibitor, with bruceine D being the second most potent.[2]

Key Signaling Pathways in Quassinoid-Mediated Anti-Inflammatory Effects

Quassinoids exert their anti-inflammatory effects by modulating various intracellular signaling pathways that are crucial for the inflammatory response. Understanding these mechanisms is vital for the development of targeted therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several quassinoids, including bruceoside B, have been shown to inhibit the NF-κB pathway.[1][3]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus Nucleus NFkB_active->nucleus proinflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) nucleus->proinflammatory_genes induces Quassinoids Quassinoids (e.g., Bruceoside B) Quassinoids->IKK inhibit

Quassinoid inhibition of the NF-κB pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK and JNK, plays a critical role in cellular responses to inflammatory stimuli. Bruceine A has been identified as an activator of the p38α MAPK signaling pathway, while bruceine D has been shown to induce apoptosis in cancer cells through the JNK pathway.[4] The precise role of MAPK activation or inhibition in the anti-inflammatory effects of different quassinoids requires further investigation.

MAPK_Pathway Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK Stress_Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Bruceine_A Bruceine A Bruceine_A->MAPK activates p38α Bruceine_D Bruceine D Bruceine_D->MAPK activates JNK

Modulation of MAPK signaling by Bruceine A and D.
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that mediates the effects of various cytokines and growth factors. Aberrant STAT3 activation is implicated in chronic inflammation and cancer. Bruceine D has been shown to inhibit the STAT3 signaling pathway.

STAT3_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes nucleus Nucleus pSTAT3->nucleus translocates to gene_transcription Gene Transcription (Inflammatory & Proliferation Genes) nucleus->gene_transcription induces Bruceine_D Bruceine D Bruceine_D->JAK inhibits

Inhibition of the STAT3 pathway by Bruceine D.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the anti-inflammatory effects of quassinoids.

In Vitro Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay is a widely used primary screening method for potential anti-inflammatory compounds.

NO_Inhibition_Workflow start Start seed_cells Seed RAW 264.7 macrophages in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds (Quassinoids) at various concentrations incubate1->add_compounds add_lps Add LPS (1 µg/mL) add_compounds->add_lps incubate2 Incubate for 24h add_lps->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant griess_assay Perform Griess Assay to measure nitrite concentration collect_supernatant->griess_assay calculate_inhibition Calculate % NO inhibition and IC50 values griess_assay->calculate_inhibition end End calculate_inhibition->end

Workflow for Nitric Oxide Inhibition Assay.

Methodology:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test quassinoid. After 1-2 hours of pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: The plate is incubated for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

    • After 5-10 minutes of incubation at room temperature, 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Compound Administration: Test quassinoids are administered orally or intraperitoneally at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specified pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle-treated control group.

Conclusion

The available evidence strongly suggests that several quassinoids, particularly brusatol and bruceine D, possess significant anti-inflammatory properties. Their mechanisms of action involve the modulation of key inflammatory signaling pathways, including NF-κB, MAPK, and STAT3. While a direct comparative analysis of this compound is currently limited by the lack of published quantitative data, the information presented for its analogs provides a valuable framework for future research. Further investigation into the anti-inflammatory profile of this compound and a more comprehensive head-to-head comparison of various quassinoids will be crucial for identifying the most promising candidates for development as novel anti-inflammatory therapeutics. The detailed experimental protocols provided in this guide offer a standardized approach for conducting such comparative studies.

References

Validating PI3K/Akt Pathway Inhibition: A Comparative Analysis of Bruceine J and Specific Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of bruceine J, a quassinoid compound isolated from Brucea javanica, with established PI3K/Akt pathway inhibitors, LY294002 and Wortmannin. This comparison is supported by experimental data and detailed protocols to aid researchers in validating the inhibition of this crucial pathway.

Comparative Inhibitory Activity

The inhibitory potential of this compound and other specific inhibitors against the PI3K/Akt pathway is summarized below. While direct comparative studies for this compound are limited, data for the related compound bruceine A, along with the well-characterized inhibitors LY294002 and Wortmannin, provide valuable insights into their relative potencies.

InhibitorTarget(s)Cell Line / Assay ConditionsIC50 ValueReference(s)
Bruceine A PI3K/Akt PathwayHCT116 Colon Cancer Cells (48h)26.12 nM[1][2]
PI3K/Akt PathwayCT26 Colon Cancer Cells (48h)229.26 nM[1][2]
LY294002 PI3Kα, PI3Kδ, PI3KβCell-free assays~0.5 - 1.4 µM
Wortmannin Pan-PI3KCell-free assays~3 - 5 nM

Visualizing the PI3K/Akt Signaling Pathway and Inhibition

To understand the mechanism of inhibition, it is essential to visualize the signaling cascade and the points of intervention by these inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitors This compound LY294002 Wortmannin Inhibitors->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Experimental Workflow for Validating Inhibition

A typical workflow to validate the inhibition of the PI3K/Akt pathway by a compound like this compound involves cell treatment, protein extraction, and analysis of key protein phosphorylation states.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound & Controls (LY294002, Wortmannin) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody Primary Antibody Incubation (p-PI3K, p-Akt, Total Akt) Blocking->Antibody Secondary_Ab Secondary Antibody Incubation Antibody->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Logical Relationship of Inhibitors

The relationship between this compound and the specific inhibitors is one of functional comparison, where LY294002 and Wortmannin serve as positive controls to validate the on-target effect of this compound on the PI3K/Akt pathway.

Logical_Relationship BruceineJ This compound (Test Compound) PI3K_Akt PI3K/Akt Pathway BruceineJ->PI3K_Akt  Hypothesized  Inhibition Inhibition Inhibition of Pathway Activity PI3K_Akt->Inhibition LY294002 LY294002 (Positive Control) LY294002->PI3K_Akt  Known  Inhibition Wortmannin Wortmannin (Positive Control) Wortmannin->PI3K_Akt  Known  Inhibition

Caption: Logical relationship between inhibitors.

Experimental Protocols

Western Blotting for Phosphorylated PI3K and Akt

This protocol details the steps to assess the phosphorylation status of PI3K and Akt, key indicators of pathway activity, following treatment with inhibitors.

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., HCT116, CT26) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound, LY294002 (e.g., 10-20 µM), or Wortmannin (e.g., 100 nM) for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control group.

2. Protein Extraction:

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt, e.g., at Ser473), total PI3K, and total Akt overnight at 4°C with gentle agitation. Use β-actin or GAPDH as a loading control.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phosphorylated protein levels to the total protein levels and compare the treated groups to the control. A significant decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.[1]

This comprehensive guide provides a framework for researchers to validate the inhibitory effects of this compound on the PI3K/Akt pathway, utilizing established inhibitors as benchmarks and robust experimental protocols for accurate and reproducible results.

References

A Comparative Guide to the In Vivo Efficacy of Bruceine J and Standard-of-Care Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Bruceine J, a quassinoid derived from Brucea javanica, against standard-of-care chemotherapy regimens for pancreatic and liver cancers. The data presented is based on preclinical studies in established cancer models.

Executive Summary

The emergence of novel natural compounds with anti-cancer properties presents a promising avenue for cancer therapy. This compound and its related compounds, found in Brucea javanica oil, have demonstrated significant anti-tumor activity in preclinical models. This guide synthesizes available in vivo data to compare the efficacy of Brucea javanica oil (as a source of this compound) and its related quassinoids with standard-of-care chemotherapies, namely gemcitabine for pancreatic cancer and sorafenib for hepatocellular carcinoma. While direct head-to-head preclinical comparisons with all standard regimens are not yet available, this guide provides a data-driven overview to inform further research and development.

Pancreatic Cancer: Brucea javanica Oil vs. Gemcitabine

A key study provides a direct in vivo comparison between Brucea javanica oil (BJO) and the standard-of-care chemotherapeutic, gemcitabine, in a patient-derived orthotopic xenograft (PDOX) mouse model of pancreatic cancer. The results indicate that BJO not only exhibits anti-tumor effects as a monotherapy but also enhances the efficacy of gemcitabine when used in combination.[1][2]

Quantitative Efficacy Data
Treatment GroupMean Tumor Weight (g)% Tumor Growth InhibitionMedian Survival (days)Notes
Vehicle (Saline)1.8 ± 0.3-81Control group.
Gemcitabine (100 mg/kg)1.2 ± 0.233.3%Not ReportedStatistically significant tumor growth inhibition compared to vehicle.
Brucea javanica Oil (1 g/kg)Not ReportedNot Reported95Statistically significant increase in survival compared to vehicle.[1]
Gemcitabine + BJO0.8 ± 0.1555.6%Not ReportedStatistically significant reduction in tumor growth compared to gemcitabine alone.[1][2]
Experimental Protocol: Pancreatic Cancer PDOX Model[1][2]
  • Animal Model: Athymic female nude (nu/nu) mice (4-5 weeks of age).

  • Tumor Model: Patient-derived orthotopic xenograft (PDOX) of pancreatic adenocarcinoma, established by surgical orthotopic implantation of a tumor fragment from a 74-year-old female patient.

  • Treatment Groups:

    • Vehicle: Saline (0.1 ml/mouse, oral, once daily).

    • Gemcitabine (GEM): 100 mg/kg, intraperitoneal injection, twice per week.

    • Brucea javanica Oil (BJO): 1 g/kg, oral, once daily.

    • Combination: GEM (100 mg/kg, i.p., twice per week) + BJO (1 g/kg, oral, once daily).

  • Efficacy Endpoints: Tumor volume and body weight were measured twice weekly. Survival was monitored. Apoptosis was assessed by TUNEL staining of tumor tissue.

Experimental Workflow: Pancreatic Cancer Study

G cluster_0 Tumor Model Establishment cluster_1 Treatment Regimen cluster_2 Efficacy Evaluation patient Pancreatic Cancer Patient tumor_fragment Surgical Tumor Specimen patient->tumor_fragment implantation Surgical Orthotopic Implantation tumor_fragment->implantation pdox_model PDOX Mouse Model (nu/nu mice) implantation->pdox_model randomization Randomization pdox_model->randomization vehicle Vehicle (Saline) randomization->vehicle gem Gemcitabine randomization->gem bjo Brucea javanica Oil randomization->bjo combo Gemcitabine + BJO randomization->combo monitoring Tumor Volume & Body Weight (Twice Weekly) vehicle->monitoring survival Survival Analysis vehicle->survival apoptosis TUNEL Staining vehicle->apoptosis gem->monitoring gem->apoptosis bjo->monitoring bjo->survival bjo->apoptosis combo->monitoring combo->apoptosis

Workflow of the pancreatic cancer PDOX model study.

Hepatocellular Carcinoma: Bruceine D vs. Sorafenib

Direct in vivo comparative data for this compound in liver cancer is limited. However, a study on the closely related quassinoid, Bruceine D, provides a comparison with the standard-of-care tyrosine kinase inhibitor, sorafenib, in a hepatocellular carcinoma (HCC) xenograft model.

Quantitative Efficacy Data
Treatment GroupMean Tumor Volume (mm³) at Day 14% Tumor Growth InhibitionNotes
Vehicle Control~1200-Control group.
Sorafenib (2.5 mg/kg)~600~50%Positive control.
Bruceine D (1 mg/kg)~800~33%Low dose.
Bruceine D (2.5 mg/kg)~400~67%High dose, more effective than sorafenib at the same dose.

Data is estimated from graphical representations in the source study.

Experimental Protocol: HCC Xenograft Model
  • Animal Model: BALB/c nude mice.

  • Tumor Model: Subcutaneous injection of SMMC-7721 human hepatocellular carcinoma cells.

  • Treatment Groups:

    • Vehicle control.

    • Sorafenib: 2.5 mg/kg, intraperitoneal injection, every other day.

    • Bruceine D (Low Dose): 1 mg/kg, intraperitoneal injection, every other day.

    • Bruceine D (High Dose): 2.5 mg/kg, intraperitoneal injection, every other day.

  • Efficacy Endpoints: Tumor volume and body weight were monitored throughout the 14-day treatment period.

Mechanism of Action: Signaling Pathways

This compound and its related quassinoids exert their anti-cancer effects through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Signaling Pathways Targeted by Bruceines

G cluster_0 Upstream Regulation cluster_1 Cellular Outcomes BruceineJ This compound & Related Quassinoids PI3K PI3K BruceineJ->PI3K Inhibits MAPK MAPK (JNK, p38) BruceineJ->MAPK Activates STAT3 STAT3 BruceineJ->STAT3 Inhibits Nrf2 Nrf2 BruceineJ->Nrf2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibits Apoptosis Apoptosis MAPK->Apoptosis Induces STAT3->Proliferation Inhibits Chemosensitivity Chemosensitivity Nrf2->Chemosensitivity Enhances

Key signaling pathways modulated by this compound and related compounds.

The inhibitory actions on the PI3K/Akt/mTOR and STAT3 pathways, coupled with the activation of the pro-apoptotic MAPK pathway, contribute to the suppression of tumor growth.[3][4] Furthermore, the inhibition of the Nrf2 pathway by Bruceine D has been shown to enhance the chemosensitivity of pancreatic cancer cells to gemcitabine.[5][6]

Discussion and Future Directions

The available preclinical data suggests that this compound and its related compounds, particularly as found in Brucea javanica oil, hold significant promise as anti-cancer agents. The demonstrated efficacy in a patient-derived xenograft model of pancreatic cancer, both as a monotherapy and in combination with gemcitabine, is particularly noteworthy.[1][2] The superior tumor growth inhibition of Bruceine D compared to sorafenib in an HCC model at an equivalent dose further underscores the potential of this class of compounds.

However, several key areas require further investigation:

  • Direct Comparative Studies: Head-to-head in vivo comparisons of this compound or standardized Brucea javanica oil with other first-line chemotherapy regimens, such as FOLFIRINOX for pancreatic cancer and doxorubicin for liver cancer, are needed to establish a more comprehensive efficacy profile.

  • Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies of purified this compound are necessary to optimize dosing and delivery strategies.

  • Toxicity Profile: While the studies cited suggest a favorable toxicity profile, comprehensive long-term toxicology studies are essential before clinical translation.

  • Clinical Trials: Ultimately, well-designed clinical trials are required to validate the preclinical efficacy and safety of this compound in cancer patients.

References

Comparative Analysis of Bruceine J's Potential Antiviral Activity Against Drug-Resistant Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant viral strains presents a formidable challenge to global public health, necessitating the urgent discovery of novel antiviral agents with diverse mechanisms of action. Quassinoids, a class of natural products isolated from plants of the Simaroubaceae family, have garnered significant attention for their broad spectrum of biological activities, including potent antiviral effects. While research has highlighted the antiviral properties of several bruceine analogs, particularly Bruceine A, B, and D, the specific antiviral potential of Bruceine J, especially against resistant pathogens, remains an area of active investigation. This guide provides a comparative overview of the known antiviral activities of closely related bruceine compounds to infer the potential efficacy and mechanisms of this compound.

Comparative Antiviral Activity of Bruceine Analogs

While direct data on this compound is limited, studies on its structural analogs provide valuable insights into its potential antiviral profile. The following table summarizes the reported antiviral activities of Bruceine A, B, and D against various viruses, including a drug-resistant strain.

CompoundVirusViral StrainIn Vitro/In VivoKey FindingsReference
Bruceine A Vesicular Stomatitis Virus (VSV)Not specifiedIn vitroInhibits viral entry by promoting lysosome-mediated degradation of the Low-Density Lipoprotein Receptor (LDLR).[1][2][3][4]Zuo, K., et al. (2025)
Bruceine B Hepatitis B Virus (HBV)Wild-type and Lamivudine-resistant mutantIn vitroSignificantly inhibits the replication and antigen expression of both wild-type and lamivudine-resistant HBV by upregulating interleukin-6 (IL-6).[5][6]Qin, B., et al. (2023)
Bruceine D Tobacco Mosaic Virus (TMV)Not specifiedIn vitroExhibits significant inhibitory activity against the infection and replication of TMV.[7][8]Shen, J. G., et al. (2008)
Bruceine D Potato Virus Y (PVY)Not specifiedIn vitroShows strong inhibitory effect on the infectivity of PVY.[7][8]Shen, J. G., et al. (2008)
Bruceine D Cucumber Mosaic Virus (CMV)Not specifiedIn vitroDemonstrates a strong inhibitory effect on the infectivity of CMV.[7][8]Shen, J. G., et al. (2008)

Inferred Antiviral Profile of this compound and Comparison with Other Antivirals

Based on the activities of its analogs, this compound may possess broad-spectrum antiviral properties, potentially acting on both viral entry and replication stages. Its efficacy against a drug-resistant HBV strain, as seen with Bruceine B, is particularly noteworthy and suggests a potential role in combating antiviral resistance.

Antiviral AgentClassMechanism of ActionPotential Advantage of this compound (Inferred)
Oseltamivir Neuraminidase InhibitorInhibits the release of new viral particles from infected cells.[9]Potentially different mechanism of action could be effective against neuraminidase inhibitor-resistant strains.
Remdesivir Nucleoside AnalogInhibits viral RNA polymerase, terminating viral RNA synthesis.May act on different viral targets or host factors, offering a complementary approach.
Lamivudine Nucleoside AnalogInhibits reverse transcriptase in viruses like HBV and HIV.Bruceine B has shown efficacy against lamivudine-resistant HBV, suggesting this compound might also overcome this resistance.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the validation of this compound's antiviral activity. The following are proposed experimental workflows based on established protocols for antiviral testing.

In Vitro Antiviral Activity Assay

This workflow is designed to determine the 50% inhibitory concentration (IC50) of this compound against a target virus.

Antiviral_Activity_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis cell_prep Prepare host cell monolayer in 96-well plates infection Infect cells with virus cell_prep->infection virus_prep Prepare serial dilutions of virus stock virus_prep->infection compound_prep Prepare serial dilutions of this compound treatment Add this compound dilutions to infected cells compound_prep->treatment infection->treatment incubation Incubate for 48-72 hours treatment->incubation cpe_assay Assess Cytopathic Effect (CPE) incubation->cpe_assay viability_assay Perform cell viability assay (e.g., MTT) cpe_assay->viability_assay ic50 Calculate IC50 value viability_assay->ic50

Caption: Workflow for determining the in vitro antiviral activity of this compound.

Mechanism of Action: Time-of-Addition Assay

This assay helps to identify the stage of the viral life cycle inhibited by this compound.

Time_of_Addition_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Conditions cluster_outcome Outcome Measurement cells Seed host cells pre Pre-treatment: Add this compound before virus cells->pre during Co-treatment: Add this compound with virus cells->during post Post-treatment: Add this compound after virus cells->post virus Prepare virus inoculum virus->pre virus->during virus->post quantification Quantify viral yield (e.g., plaque assay, qPCR) pre->quantification during->quantification post->quantification analysis Determine stage of inhibition quantification->analysis

Caption: Time-of-addition assay to pinpoint the antiviral mechanism of this compound.

Signaling Pathways

The antiviral effects of many natural products are mediated through the modulation of host signaling pathways. Based on the known activities of other quassinoids and general antiviral mechanisms, this compound may interact with the following pathways:

Inferred Mechanism of Action via Host Cell Receptor Modulation

Drawing parallels with Bruceine A, this compound might interfere with viral entry by downregulating host cell receptors essential for viral attachment and internalization.

Receptor_Modulation_Pathway BruceineJ This compound LDLR_pathway Lysosome-mediated degradation pathway BruceineJ->LDLR_pathway LDLR LDLR Receptor LDLR_pathway->LDLR leads to degradation of Viral_Entry Viral Entry LDLR->Viral_Entry Infection Viral Infection Viral_Entry->Infection leads to

Caption: Potential mechanism of this compound inhibiting viral entry via LDLR degradation.

Potential Modulation of Host Antiviral Signaling

This compound could also enhance the host's innate immune response, similar to Bruceine B's effect on IL-6 production, which in turn suppresses viral replication.

Host_Signaling_Pathway BruceineJ This compound Host_Cell Host Cell BruceineJ->Host_Cell IL6 IL-6 Production Host_Cell->IL6 upregulates Viral_Replication Viral Replication IL6->Viral_Replication Infection Viral Infection Viral_Replication->Infection is essential for

Caption: Inferred mechanism of this compound via modulation of host IL-6 signaling.

While direct experimental data on the antiviral activity of this compound, particularly against drug-resistant strains, is currently lacking, the existing evidence from its close analogs suggests a promising potential. The ability of Bruceine B to inhibit a lamivudine-resistant HBV strain highlights the potential of this class of compounds to overcome current resistance challenges. Further focused research, employing the outlined experimental protocols, is essential to fully elucidate the antiviral spectrum, mechanism of action, and therapeutic potential of this compound. The exploration of its effects on host signaling pathways could reveal novel strategies for the development of next-generation antiviral therapies.

References

Navigating the In Vivo Landscape of Bruceine Delivery: A Comparative Guide to Nanocarrier Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and drug development, the therapeutic potential of quassinoids like bruceine J is increasingly evident. However, their poor water solubility and limited bioavailability pose significant hurdles to clinical application. This guide provides a head-to-head comparison of different in vivo delivery systems for bruceine-containing compounds, leveraging available experimental data to illuminate the most promising strategies for enhancing their delivery and efficacy.

While direct in vivo comparative studies for this compound are limited, research on closely related compounds and extracts from Brucea javanica offers valuable insights. This analysis focuses on the in vivo performance of liposomes and nanoemulsions, drawing from studies that have benchmarked these advanced delivery platforms against conventional formulations.

Performance Snapshot: Liposomes vs. Nanoemulsions

The primary goal of advanced drug delivery systems for bruceine compounds is to improve their pharmacokinetic profile and, consequently, their therapeutic index. The available data indicates that both liposomal and nanoemulsion formulations significantly outperform standard emulsions and suspensions in vivo.

Delivery SystemActive CompoundAnimal ModelKey Pharmacokinetic Improvements (vs. Control)Tumor Inhibition Efficacy (vs. Control)Reference
Liposomes Brucea javanica OilMice with Lewis Lung Cancer2.8-fold increase in Mean Residence Time, 4.0-fold increase in elimination half-life, 0.5-fold decrease in clearance.[1]Significant reduction in tumor weight at lower doses (120 mg/kg) compared to emulsion (effective only at 180 mg/kg).[2][1][2]
Cationic Nanoemulsions Brucea javanica OilRats1.6-fold increase in relative bioavailability.Data not available in the comparative study.[2]
Self-Nanoemulsifying Drug Delivery System (SNEDDS) Bruceine DRatsOver 2-fold higher maximum plasma concentration (Cmax), longer circulation half-life (2.6h vs 1.5h).[2]Improved anti-ulcerative colitis efficacy compared to suspension.[2][3][4]

In-Depth Analysis of Delivery Platforms

Liposomal Formulations: Enhancing Circulation and Efficacy

Liposomes, spherical vesicles composed of a lipid bilayer, have been explored as carriers for Brucea javanica oil (BJO). In vivo studies have demonstrated that liposomal formulations of BJO lead to a significantly prolonged circulation time and enhanced antitumor activity compared to conventional BJO emulsions (BJOE).[1][2]

One key study revealed that BJO-loaded liposomes (BJOL) exhibited a 2.8-fold increase in mean residence time and a 4.0-fold increase in elimination half-life in rats compared to BJOE.[1] This improved pharmacokinetic profile is attributed to the ability of liposomes to evade rapid clearance by the reticuloendothelial system. The enhanced bioavailability translated to superior tumor inhibition in a Lewis lung cancer mouse model, where BJOL showed significant efficacy at a lower dose than BJOE.[2] Furthermore, the liposomal formulation demonstrated reduced toxicity, with a much higher median lethal dose (LD50) than the emulsion.[1]

Nanoemulsions: Boosting Bioavailability and Oral Delivery Potential

Nanoemulsions, which are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, have also emerged as a promising delivery vehicle for bruceine compounds. A study on cationic nanoemulsions of BJO demonstrated a 1.6-fold increase in relative bioavailability after oral administration in rats compared to a standard BJO emulsion.[2]

For bruceine D, a self-nanoemulsifying drug delivery system (SNEDDS) was developed to overcome its poor water solubility. In vivo pharmacokinetic studies in rats showed that the SNEDDS formulation resulted in a more than two-fold higher maximum plasma concentration and a longer circulation half-life compared to a bruceine D suspension.[2][3][4] This enhancement in oral bioavailability is crucial for developing patient-friendly, non-invasive treatment regimens.

Experimental Protocols

Pharmacokinetic Study of BJO Liposomes vs. Emulsion
  • Animal Model: SD rats.

  • Drug Administration: Intravenous injection of BJO-loaded liposomes (BJOL) and BJO emulsion (BJOE).

  • Sampling: Blood samples were collected at various time points post-administration.

  • Analysis: The concentration of oleic acid, a major component of BJO, was quantified in plasma to determine pharmacokinetic parameters such as AUC (Area Under the Curve), t1/2 (half-life), and clearance.[1]

Antitumor Efficacy of BJO Liposomes vs. Emulsion
  • Animal Model: Mice bearing Lewis lung cancer.

  • Treatment Groups: Control, Cyclophosphamide (positive control), BJOE (180 mg/kg), and BJOL at various doses (60, 120, 180 mg/kg).

  • Drug Administration: Intravenous administration.

  • Efficacy Assessment: Tumor weight was measured at the end of the study to evaluate the inhibitory effect of the different formulations.[2]

Pharmacokinetic Study of Bruceine D SNEDDS vs. Suspension
  • Animal Model: Rats.

  • Drug Administration: Oral administration of Bruceine D-loaded SNEDDS and a Bruceine D-suspension (3 mg/kg).

  • Sampling: Blood samples were collected at different time points.

  • Analysis: Plasma drug concentration was measured to determine pharmacokinetic parameters like Cmax and AUC.[2][3][4]

Visualizing the Pathways and Processes

To better understand the experimental designs and the proposed mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_pharmacokinetics Pharmacokinetic Study cluster_efficacy Antitumor Efficacy Study p_animal Animal Model (Rats) p_admin Drug Administration (IV or Oral) p_animal->p_admin p_sampling Blood Sampling p_admin->p_sampling p_analysis Plasma Concentration Analysis p_sampling->p_analysis p_params Pharmacokinetic Parameters (AUC, Cmax, t1/2) p_analysis->p_params e_animal Tumor-Bearing Mice e_groups Treatment Groups e_animal->e_groups e_admin Drug Administration (IV) e_groups->e_admin e_endpoint Tumor Weight Measurement e_admin->e_endpoint signaling_pathway cluster_apoptosis Proposed Apoptotic Pathway Bruceine Bruceine Compound Caspase Caspase Activation Bruceine->Caspase Induces Apoptosis Cell Apoptosis Caspase->Apoptosis Leads to

References

Validating the Safety Profile of Bruceine J in Non-Cancerous Cell Lines: A Comparative Guide Based on Related Quassinoids

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the safety profile of bruceine J in non-cancerous cell lines is not available in the current scientific literature. This guide provides a comparative analysis based on the safety profiles of structurally related quassinoids, primarily bruceine A and bruceine D, to infer the potential safety characteristics of this compound. All data presented herein pertains to these related compounds and should be interpreted with caution as a surrogate for direct evidence on this compound.

Introduction to Bruceine Quassinoids and Selective Cytotoxicity

Bruceine A and D are natural quassinoid compounds isolated from Brucea javanica, a plant used in traditional medicine for treating various ailments, including cancer.[1][2] A significant body of research highlights the potent anti-cancer properties of these compounds. A crucial aspect of their therapeutic potential lies in their selective cytotoxicity, demonstrating significantly higher toxicity towards cancer cells while exhibiting a more favorable safety profile in non-cancerous cell lines. This guide summarizes the available data on the in vitro safety of bruceine A and D in non-malignant cells and compares it with their effects on cancerous cells and with other compounds.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of bruceine D and bruceine A in various non-cancerous and cancerous cell lines. A higher IC50 value indicates lower cytotoxicity.

Table 1: Cytotoxicity of Bruceine D in Non-Cancerous vs. Cancerous Cell Lines

Cell LineCell TypeCompoundIC50 ValueReference
1BR3Normal Skin FibroblastBruceine D> 10 µg/mL[3]
Hs68Normal Foreskin FibroblastBruceine D> 30 µM[4]
Non-tumorigenic HepatocyteNormal Liver CellsBruceine D> 250 µM[3][5]
Pancreatic Progenitor CellsNormal Pancreatic CellsBruceine D> 250 µM[3][5]
GES-1Normal Gastric EpithelialBruceine DModest cytotoxicity[5]
WRL68Normal Human HepatocyteBruceine DModest cytotoxicity[5]
T24Bladder CancerBruceine D7.65 ± 1.2 µg/mL[3]
PANC-1Pancreatic CancerBruceine D2.53 µM[4]
SW1990Pancreatic CancerBruceine D5.21 µM[4]
Capan-1Pancreatic CancerBruceine D1.35 µM[4]
H460Non-Small Cell Lung CancerBruceine D0.5 µmol/L (at 48h)[6]
A549Non-Small Cell Lung CancerBruceine D0.6 µmol/L (at 48h)[6]
MDA-MB-231Triple-Negative Breast CancerBruceine DLow micromolar range[2]
MCF-7Breast CancerBruceine D18.999 µM[7]
1BR3Normal Skin FibroblastDoxorubicin~1 µg/mL[3]
1BR3Normal Skin FibroblastDocetaxel~1 µg/mL[3]

Table 2: Cytotoxicity of Bruceine A in Non-Cancerous vs. Cancerous Cell Lines

Cell LineCell TypeCompoundIC50 ValueReference
NCM460Normal Human Colon EpithelialBruceine AMinimal effect[1]
VeroNormal Monkey Kidney EpithelialBruceine A1251.324 ± 0.162 µg/mL[7]
HCT116Colon CancerBruceine A26.12 ± 2.83 nM (at 48h)[8]
CT26Colon CancerBruceine A229.26 ± 12 nM (at 48h)[8]
MIA PaCa-2Pancreatic CancerBruceine A29 nM[9]
MCF-7Breast CancerBruceine A0.182 ± 0.048 µM (at 72h)[7]
MDA-MB-231Breast CancerBruceine A0.228 ± 0.020 µM (at 72h)[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the safety profile of compounds like bruceine A and D.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., bruceine D) and control substances for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[10]

    • Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[10]

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

2. Calcein-AM/Propidium Iodide (PI) Viability/Cytotoxicity Assay

This fluorescence-based assay simultaneously identifies live and dead cells.

  • Principle: Calcein-AM is a cell-permeable dye that is cleaved by esterases in live cells to produce green fluorescence. PI is a fluorescent dye that cannot penetrate the intact membrane of live cells but can enter dead cells and intercalate with DNA to produce red fluorescence.[11]

  • Protocol:

    • Culture and treat cells with the test compound as described for the MTT assay.

    • Prepare a staining solution containing both Calcein-AM and PI in a suitable buffer (e.g., PBS).

    • Wash the cells with PBS and then incubate them with the Calcein-AM/PI staining solution for 15-30 minutes at room temperature, protected from light.[11]

    • Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence. Alternatively, quantify the fluorescent signals using a flow cytometer or a fluorescence microplate reader.[11]

Apoptosis Detection Assays

1. Hoechst 33342 Staining for Nuclear Morphology

This assay is used to visualize changes in nuclear morphology characteristic of apoptosis.

  • Principle: Hoechst 33342 is a cell-permeable DNA stain that fluoresces blue. In apoptotic cells, chromatin condenses, and the nuclei become fragmented, leading to brighter, more condensed, or fragmented blue fluorescence compared to the uniform, faint fluorescence of normal nuclei.[3][12]

  • Protocol:

    • Culture and treat cells with the test compound.

    • Wash the cells with PBS.

    • Incubate the cells with a dilute solution of Hoechst 33342 (e.g., 1 µg/mL) for 10-15 minutes at 37°C.[7]

    • Visualize the nuclear morphology under a fluorescence microscope using a UV excitation filter.

2. DNA Fragmentation (Ladder) Assay

This assay detects the characteristic cleavage of DNA into oligonucleosomal fragments that occurs during apoptosis.

  • Principle: During apoptosis, endonucleases cleave the genomic DNA into fragments that are multiples of approximately 180-200 base pairs. When this fragmented DNA is separated by agarose gel electrophoresis, it appears as a "ladder."[13][14]

  • Protocol:

    • Culture and treat cells with the test compound.

    • Harvest the cells and lyse them to release the DNA.

    • Extract the DNA from the cell lysate.

    • Quantify the DNA and load equal amounts onto an agarose gel (typically 1.5-2%).

    • Perform electrophoresis to separate the DNA fragments by size.

    • Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA under UV light.[13]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the currently understood signaling pathways affected by bruceine compounds.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mtt MTT Assay cluster_calcein Calcein-AM/PI Assay cluster_apoptosis Apoptosis Assessment cluster_hoechst Hoechst Staining cluster_dna DNA Ladder Assay start_cyto Seed Cells in 96-well Plate treat_cyto Treat with Bruceine Compound start_cyto->treat_cyto mtt_add Add MTT Reagent treat_cyto->mtt_add calcein_add Add Calcein-AM/PI treat_cyto->calcein_add mtt_incubate Incubate (3-4h) mtt_add->mtt_incubate mtt_solubilize Add Solubilizer mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read calcein_incubate Incubate (15-30min) calcein_add->calcein_incubate calcein_image Fluorescence Microscopy/Flow Cytometry calcein_incubate->calcein_image start_apop Culture and Treat Cells hoechst_add Add Hoechst 33342 start_apop->hoechst_add dna_extract Extract DNA start_apop->dna_extract hoechst_incubate Incubate (10-15min) hoechst_add->hoechst_incubate hoechst_image Visualize Nuclear Morphology hoechst_incubate->hoechst_image dna_gel Agarose Gel Electrophoresis dna_extract->dna_gel dna_visualize Visualize DNA Fragments dna_gel->dna_visualize

Caption: Workflow for assessing cytotoxicity and apoptosis.

signaling_pathway cluster_cancer In Cancer Cells cluster_normal In Non-Cancerous Cells bruceine Bruceine A / D ros ↑ ROS Production bruceine->ros pi3k_akt PI3K/Akt Pathway (Inhibition) bruceine->pi3k_akt mapk MAPK Pathways (JNK, p38 Activation) bruceine->mapk bruceine_norm Bruceine Compounds ros->mapk apoptosis Apoptosis pi3k_akt->apoptosis mapk->apoptosis protein_synth Protein Synthesis bruceine_norm->protein_synth  Less Inhibition low_toxicity Low Cytotoxicity protein_synth->low_toxicity

Caption: Known signaling pathways in cancer cells vs. normal cells.

Discussion of Safety Profile and Mechanism of Selectivity

The available data consistently indicates that bruceine D and other related quassinoids exhibit a significant therapeutic window, being substantially more cytotoxic to cancer cells than to a variety of normal human cell lines.[3][4][5] For instance, the IC50 of bruceine D in normal skin fibroblasts is greater than 10 µg/mL, whereas in bladder cancer cells, it is 7.65 µg/mL.[3] Similarly, in normal hepatocyte and pancreatic progenitor cells, the IC50 is over 250 µM, a concentration far exceeding the effective doses in many cancer cell lines.[3][5]

The precise molecular basis for this selectivity is not fully elucidated. However, research suggests that the mechanism of action in cancer cells involves the induction of apoptosis through multiple signaling pathways, including the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt and MAPK (JNK and p38) pathways.[2][4][8] One study on various quassinoids, including brusatol and bruceantin, found that they were selective protein synthesis inhibitors in different cancer cell types and some normal cells like lymphocytes.[15] The differential effect in some normal tissues was suggested to be related to differences in cell membrane transport of the quassinoids.[15] Another study noted that the quassinoid bruceantinol did not inhibit protein synthesis in normal human colon epithelial cells, whereas other protein synthesis inhibitors were effective, suggesting a cancer-cell-specific mechanism for some quassinoids.[16]

Conclusion

While direct data on the safety profile of this compound in non-cancerous cell lines is currently unavailable, the extensive research on its close analogs, bruceine A and D, provides a strong indication of a favorable selectivity index. These compounds consistently demonstrate significantly lower cytotoxicity in a range of normal human cell lines compared to their potent anti-cancer activity. This selective toxicity is a promising characteristic for the development of novel cancer therapeutics. Further research is imperative to isolate or synthesize this compound and directly assess its safety profile in non-cancerous cells to validate the potential inferred from its related compounds. Researchers are encouraged to employ the standardized experimental protocols outlined in this guide to ensure data comparability and contribute to a more comprehensive understanding of the therapeutic potential of this class of compounds.

References

A Comparative Guide to the Synergistic Anticancer Effects of Brucea javanica Quassinoids

Author: BenchChem Technical Support Team. Date: November 2025

Data Summary: Synergistic Effects of Brusatol and Bruceine D

The following table summarizes the key findings from preclinical studies investigating the synergistic effects of brusatol and bruceine D with established anticancer drugs. These studies highlight the potential of these compounds to enhance the efficacy of chemotherapy in various cancer types.

QuassinoidCombination Agent(s)Cancer TypeKey Findings on SynergismReference(s)
Brusatol CisplatinColorectal CancerProduced a synergistic antitumor effect.[1]
Brusatol Gemcitabine / 5-FluorouracilPancreatic CancerSynergistically enhanced anti-pancreatic cancer effects by suppressing the epithelial-mesenchymal transition (EMT) process.[1]
Bruceine D Not specified in combinationMultiple CancersWhile direct synergistic studies are not detailed, Bruceine D is noted to have potent anti-proliferative and pro-apoptotic effects against various cancers, suggesting its potential as a combination therapy agent. It is often used with other bioactive compounds in Brucea javanica oil emulsion (BJOE) as an adjuvant to chemotherapy in China.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the synergistic effects of quassinoids.

1. Cell Viability and Synergy Assessment (Combination Index Method)

  • Cell Culture: Human cancer cell lines (e.g., colorectal, pancreatic) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Brusatol, bruceine D, and conventional anticancer agents (e.g., cisplatin, gemcitabine) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to various concentrations for experiments.

  • MTT Assay:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the quassinoid alone, the anticancer drug alone, or a combination of both at various concentrations for a specified period (e.g., 48 or 72 hours).

    • After treatment, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

    • The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Synergy Analysis: The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using CompuSyn software.

    • CI < 1: Indicates synergism.

    • CI = 1: Indicates an additive effect.

    • CI > 1: Indicates antagonism.

2. Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with the individual agents and their combination at synergistic concentrations determined from the cell viability assays.

  • Staining: After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells undergoing apoptosis (early and late) and necrosis. An increase in the apoptotic cell population in the combination treatment group compared to single-agent groups indicates a synergistic pro-apoptotic effect.

3. Western Blot Analysis for Signaling Pathway Modulation

  • Protein Extraction: Following drug treatment, cells are lysed to extract total proteins. Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred onto a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins involved in relevant signaling pathways (e.g., PI3K, Akt, mTOR, Bcl-2, Bax, caspases). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Changes in protein expression levels in the combination treatment group can elucidate the molecular mechanism of synergy.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Synergy Assessment

G cluster_0 In Vitro Synergy Assessment cluster_1 Mechanism of Action Studies Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Seed cells MTT Assay MTT Assay Drug Treatment->MTT Assay Single agents & combination CompuSyn Analysis CompuSyn Analysis MTT Assay->CompuSyn Analysis Measure viability Determine Synergy (CI<1) Determine Synergy (CI<1) CompuSyn Analysis->Determine Synergy (CI<1) Calculate CI Apoptosis Assay Apoptosis Assay Determine Synergy (CI<1)->Apoptosis Assay Synergistic concentrations Western Blot Western Blot Determine Synergy (CI<1)->Western Blot Synergistic concentrations Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay->Quantify Apoptotic Cells Analyze Protein Expression Analyze Protein Expression Western Blot->Analyze Protein Expression Conclusion Conclusion Quantify Apoptotic Cells->Conclusion Analyze Protein Expression->Conclusion G cluster_pathways Signaling Pathways Modulated by Bruceine D Bruceine D Bruceine D PI3K PI3K Bruceine D->PI3K ROS ROS Bruceine D->ROS Bax Bax Bruceine D->Bax Bcl-2 Bcl-2 Bruceine D->Bcl-2 Akt Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation PI3K->Akt JNK JNK c-Jun c-Jun JNK->c-Jun Apoptosis Apoptosis c-Jun->Apoptosis ROS->JNK Caspases Caspases Bax->Caspases Caspases->Apoptosis

References

A Comparative Analysis of the Stability of Bruceine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of bioactive compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of the stability of various bruceine analogs, a group of quassinoid compounds with promising therapeutic potential. While direct comparative chemical stability studies are limited in the public domain, this document synthesizes available pharmacokinetic data and outlines detailed experimental protocols for comprehensive stability assessment.

Introduction to Bruceine Analogs and Their Therapeutic Promise

Bruceine analogs, isolated from plants of the Brucea genus, have garnered significant attention for their diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Analogs such as Bruceine A, B, D, and E have demonstrated potent biological effects in preclinical studies. However, a significant hurdle in their development is their generally low bioavailability, which is often linked to issues of stability and metabolic degradation.[2][3] A thorough understanding of the stability of these analogs is therefore paramount for optimizing their formulation and delivery to enhance therapeutic efficacy.

Comparative In Vivo Stability: A Look at Bruceine D and E

A key aspect of a drug candidate's profile is its stability within a biological system. Pharmacokinetic studies provide valuable insights into the in vivo half-life of compounds. A comparative study in rats has shed light on the relative in vivo stability of Bruceine D and Bruceine E.

Bruceine AnalogHalf-life (t½) in Rats (hours)Key Finding
Bruceine D ~1.5 hoursEliminated more rapidly
Bruceine E ~2.9 hoursExhibits a nearly two-fold longer half-life compared to Bruceine D[1]

This data suggests that subtle structural differences between Bruceine D and E have a significant impact on their metabolic clearance and overall stability in a biological system.

Binding Stability: The Case of Bruceine A

Beyond chemical and metabolic stability, the stability of the interaction between a drug and its molecular target is crucial for its mechanism of action and duration of effect. A study comparing Bruceine A and another quassinoid, brusatol, demonstrated that Bruceine A forms a more stable complex with its target protein, p38α mitogen-activated protein kinase (MAPK).[4] This enhanced binding stability could contribute to a more sustained pharmacological effect.

Assessing Chemical Stability: A Framework for Comparative Studies

Experimental Protocols for Forced Degradation Studies

Objective: To compare the degradation of Bruceine A, B, D, and other analogs under various stress conditions.

Methodology: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS/MS) method should be used to separate the parent compound from its degradation products.[6][7]

  • Acid Hydrolysis:

    • Prepare a solution of each bruceine analog in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 N hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of each bruceine analog.

    • Add an equal volume of 0.1 N sodium hydroxide.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period, with aliquots taken at various time points.

    • Neutralize each aliquot with 0.1 N hydrochloric acid and prepare for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of each bruceine analog.

    • Add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature for a defined period, collecting aliquots at intervals.

    • Prepare samples for HPLC analysis.

  • Thermal Degradation:

    • Store solid samples of each bruceine analog in a temperature-controlled oven (e.g., at 60°C).

    • At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

    • For solutions, incubate at an elevated temperature and analyze aliquots over time.

  • Photostability:

    • Expose solutions of each bruceine analog to a calibrated light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC at various time points.

Data Presentation

The percentage of degradation for each bruceine analog under each stress condition should be calculated and summarized in a table for easy comparison.

Stress ConditionTime (hours)% Degradation - Bruceine A% Degradation - Bruceine B% Degradation - Bruceine D
Acid Hydrolysis 2
4
8
12
24
Base Hydrolysis 2
4
8
12
24
Oxidative Degradation 2
4
8
12
24
Thermal Degradation 24
48
Photostability 24
48

Signaling Pathways and Stability

The stability of bruceine analogs can also be influenced by their interaction with cellular components and signaling pathways. For example, Bruceine D has been shown to modulate the PI3K/Akt signaling pathway.[8] The metabolic enzymes and cellular environment associated with this pathway could contribute to the degradation or modification of the compound.

Signaling_Pathway Bruceine_D Bruceine D PI3K PI3K Bruceine_D->PI3K Inhibits Akt Akt PI3K->Akt Activates Downstream Downstream Effectors Akt->Downstream Regulates Cell_Effects Apoptosis, a nti-proliferation Downstream->Cell_Effects Leads to Experimental_Workflow Start Start: Select Bruceine Analogs Method_Dev Develop & Validate Stability-Indicating HPLC Method Start->Method_Dev Forced_Deg Perform Forced Degradation Studies Method_Dev->Forced_Deg Conditions Acid, Base, Oxidative, Thermal, Photolytic Forced_Deg->Conditions Analysis Analyze Samples at Defined Time Points Forced_Deg->Analysis Data_Comp Calculate % Degradation and Compare Analogs Analysis->Data_Comp End End: Stability Profile Data_Comp->End

References

Safety Operating Guide

Proper Disposal of Bruceine J: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of bruceine J, a quassinoid compound isolated from Brucea javanica.[1][2][3] Due to its cytotoxic properties, this compound must be handled as hazardous waste to ensure the safety of laboratory personnel and the environment.[4][5][6]

Immediate Safety and Handling Precautions

This compound, like other potent cytotoxic compounds, requires careful handling in a controlled environment to minimize exposure.[5] All operations involving powdered this compound should be conducted in a designated area, such as a containment ventilator enclosure or a glove box, to prevent inhalation of airborne particles.

Personal Protective Equipment (PPE):

Appropriate PPE is mandatory when handling this compound and its waste. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves is recommended.Prevents skin contact and absorption.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the outer pair of gloves.Protects skin and clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of solutions or airborne powder.
Respiratory For handling powders outside of a containment system, a NIOSH-approved respirator (e.g., N95) is required.Prevents inhalation of hazardous particles.

Operational Disposal Plan

The primary method for the disposal of cytotoxic waste, including this compound, is high-temperature incineration.[7] This process ensures the complete destruction of the hazardous compound. Chemical neutralization may be a viable alternative in some cases, but specific protocols for quassinoids are not well-established.

Waste Segregation and Storage:

Proper segregation and containment of this compound waste are critical to prevent cross-contamination and ensure safe disposal.

Waste TypeContainer SpecificationLabeling Requirements
Solid Waste (e.g., contaminated PPE, vials)Puncture-resistant, leak-proof container with a secure lid. Often color-coded purple for cytotoxic waste.[4][5]Clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the universal biohazard symbol. Include the European Waste Catalogue (EWC) code: 18 01 08.[4]
Liquid Waste (e.g., solutions)Leak-proof, shatter-resistant container compatible with the solvent used.Clearly labeled as "Cytotoxic Liquid Waste" with the chemical composition (including solvent) and the EWC code: 18 01 08.[4]
Sharps Waste (e.g., needles, contaminated glassware)Puncture-proof sharps container specifically designated for cytotoxic waste (often purple-lidded).[5]Labeled as "Cytotoxic Sharps" with the biohazard symbol.

Step-by-Step Disposal Procedures

  • Preparation for Disposal:

    • If this compound is in solid form, it is recommended to dissolve it in a suitable solvent within a chemical fume hood or other containment device to minimize powder dispersal. While specific solubility data for this compound is limited, a related compound, bruceine D, is soluble in DMSO.

    • Carefully collect all materials that have come into contact with this compound, including PPE, disposable labware, and cleaning materials.

  • Waste Containment:

    • Place all solid and liquid waste into their designated, properly labeled containers as specified in the table above.

    • Ensure all containers are securely sealed to prevent leakage.

  • Storage Pending Disposal:

    • Store the sealed waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as containing hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and transport of the cytotoxic waste.

    • Ensure that the waste is transported in compliance with all local and national regulations for hazardous materials.

  • Final Disposal Method:

    • The designated disposal facility will utilize high-temperature incineration to destroy the this compound waste.

Experimental Protocols (General Guidance)

Due to the lack of specific chemical degradation data for this compound, a detailed, validated experimental protocol for its chemical neutralization cannot be provided. The information below is for informational purposes and is based on general principles for cytotoxic compounds. Any chemical neutralization procedure should be thoroughly validated in a controlled laboratory setting before implementation.

Potential Chemical Degradation Approaches (for research purposes only):

Some cytotoxic agents can be degraded by strong oxidizing agents. However, the efficacy and safety of these methods for quassinoids like this compound are unknown. Researchers considering chemical degradation must:

  • Conduct a thorough literature review for degradation methods applicable to quassinoids.

  • Perform small-scale tests in a controlled environment to assess the reaction's effectiveness and to identify any hazardous byproducts.

  • Utilize analytical methods such as HPLC to confirm the complete degradation of the parent compound.

  • Assess the toxicity of the resulting degradation products.

Logical Workflow for this compound Disposal

BruceineJ_Disposal_Workflow cluster_Handling Handling & Preparation cluster_Segregation Waste Segregation cluster_Containment Containment cluster_Disposal_Process Disposal Process A Don Appropriate PPE B Handle this compound in a Containment Device A->B C Prepare for Disposal (e.g., dissolve solid waste) B->C D Solid Waste (PPE, vials) C->D E Liquid Waste (solutions) C->E F Sharps Waste (needles, glass) C->F G Place in Labeled, Leak-proof Containers D->G E->G F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Professional Hazardous Waste Collection H->I J High-Temperature Incineration I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Bruceine J

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Bruceine J, a quassinoid natural product with potent biological activity, adherence to strict safety and handling protocols is paramount. Due to its cytotoxic nature, as evidenced by its anti-cancer and anti-parasitic properties, proper personal protective equipment (PPE), operational procedures, and disposal methods are essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Recommended PPE includes:

  • Gloves: Double-gloving with chemotherapy-rated gloves (e.g., nitrile) is recommended. Gloves should be changed regularly and immediately if contaminated.

  • Gown: A disposable, lint-free gown with a solid front and long sleeves should be worn.

  • Eye and Face Protection: Safety goggles or a face shield should be used to protect against splashes.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be worn when handling the powdered form of the compound or when there is a risk of aerosolization.

All handling of this compound, particularly weighing and preparing stock solutions, should be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder and contamination of the laboratory environment.[4]

Operational Plan

A clear and detailed operational plan is crucial for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, inspect the package for any damage. If the package is damaged, it should be treated as a potential spill.[4]

  • This compound should be stored in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C.

Preparation of Solutions
  • All equipment used for weighing and preparing solutions (e.g., spatulas, weigh boats, tubes) should be dedicated for use with cytotoxic compounds or thoroughly decontaminated after use.

  • When preparing stock solutions, use a closed system where possible to minimize the risk of spills and aerosol generation.

Spill Management
  • A spill kit specifically for cytotoxic agents should be readily available in the laboratory.

  • In the event of a spill, the area should be immediately evacuated and secured.

  • Personnel involved in the cleanup must wear appropriate PPE.

  • The spill should be contained and cleaned up according to established protocols for cytotoxic spills. All materials used for cleanup should be disposed of as cytotoxic waste.

Disposal Plan

All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations for hazardous waste.

  • Solid Waste: Contaminated items such as gloves, gowns, weigh boats, and plasticware should be placed in a designated, leak-proof, and puncture-resistant container labeled with a cytotoxic waste symbol.[5][6] These containers are often color-coded, typically purple-lidded, for easy identification.[7]

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof container, clearly labeled as cytotoxic waste. Do not pour this compound solutions down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is also labeled for cytotoxic waste.[5]

  • Final Disposal: All cytotoxic waste should be collected by a certified hazardous waste disposal service for high-temperature incineration.[7][8]

Quantitative Data

The following tables summarize the cytotoxic and anti-parasitic activities of this compound and related quassinoids, as reported in the literature.

CompoundCell Line / OrganismIC50 ValueReference
This compound Babesia gibsoni742 ng/mLSubeki, et al., J Nat Prod. 2007
Bruceine A HT-29 (Colon Cancer)1.6 µg/mLKim, J.-A., et al., Anticancer Res. 2010
HeLa (Cervical Cancer)0.6 µg/mLKim, J.-A., et al., Anticancer Res. 2010
HL-60 (Leukemia)0.069 µg/mLKim, J.-A., et al., Anticancer Res. 2010
Bruceine D H460 (Lung Cancer)0.5 µmol/L (at 48h)Tan, W., et al., Biomed Pharmacother. 2019
A549 (Lung Cancer)0.6 µmol/L (at 48h)Tan, W., et al., Biomed Pharmacother. 2019
PANC-1 (Pancreatic Cancer)2.53 µMLau, S.T., et al., Cancer Lett. 2009
SW 1990 (Pancreatic Cancer)5.21 µMLau, S.T., et al., Cancer Lett. 2009
Capan-1 (Pancreatic Cancer)1.35 µMLau, S.T., et al., Cancer Lett. 2009
T24 (Bladder Cancer)7.65 ± 1.2 µg/mLNandana, P.I., et al., Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or related compounds) and a vehicle control (e.g., DMSO, ensuring the final concentration does not affect cell viability). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

Signaling Pathway Diagrams

Bruceine D, a closely related quassinoid to this compound, has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways. The following diagrams illustrate two of these pathways.

Bruceine_ROS_MAPK_Pathway BruceineD Bruceine D ROS ↑ Reactive Oxygen Species (ROS) BruceineD->ROS induces JNK JNK ROS->JNK activates p_JNK p-JNK (Phosphorylated) JNK->p_JNK phosphorylation Apoptosis Apoptosis p_JNK->Apoptosis promotes Autophagy Autophagy p_JNK->Autophagy promotes

Caption: Bruceine D induces apoptosis and autophagy via the ROS/MAPK signaling pathway.

Bruceine_STAT3_Pathway BruceineD Bruceine D Hsp70 Hsp70 BruceineD->Hsp70 STAT3 STAT3 Hsp70->STAT3 binds to & activates p_STAT3 p-STAT3 (Phosphorylated) STAT3->p_STAT3 phosphorylation Downstream Downstream Targets (e.g., Mcl-1, Survivin) p_STAT3->Downstream activates transcription of Proliferation ↓ Cell Proliferation Downstream->Proliferation Apoptosis ↑ Apoptosis Downstream->Apoptosis inhibits

Caption: Bruceine D inhibits the STAT3 signaling pathway by disrupting the Hsp70/STAT3 interaction.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bruceine J
Reactant of Route 2
bruceine J

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.